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  • Product: 8-Hydroxy-7-iodoquinolinesulphonic acid
  • CAS: 30135-95-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 8-Hydroxy-7-iodoquinolinesulphonic Acid

Introduction 8-Hydroxy-7-iodoquinolinesulphonic acid, also known by several synonyms including Chiniofon, Ferron, and Loretin, is a quinoline derivative with a history of use as an antiprotozoal agent and as a chelating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Hydroxy-7-iodoquinolinesulphonic acid, also known by several synonyms including Chiniofon, Ferron, and Loretin, is a quinoline derivative with a history of use as an antiprotozoal agent and as a chelating agent in analytical chemistry.[1][2] Its synthesis is a classic example of electrophilic aromatic substitution on a substituted quinoline ring system. This guide provides a comprehensive overview of the synthesis of 8-hydroxy-7-iodoquinolinesulphonic acid, delving into the reaction mechanism, detailed experimental protocols, and the critical factors that govern the reaction's success and regioselectivity. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Strategy: Electrophilic Iodination of 8-Hydroxyquinoline-5-sulfonic Acid

The primary and most established pathway to 8-hydroxy-7-iodoquinolinesulphonic acid involves the direct iodination of 8-hydroxyquinoline-5-sulfonic acid. This reaction is a classic example of electrophilic aromatic substitution, where an electrophilic iodine species attacks the electron-rich quinoline ring.

Reaction Mechanism and Rationale for Regioselectivity

The regioselectivity of the iodination, which overwhelmingly favors the 7-position, is a direct consequence of the electronic effects of the substituents on the 8-hydroxyquinoline-5-sulfonic acid backbone.

  • Activating and Directing Effects of the Hydroxyl Group: The hydroxyl group at the 8-position is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho (7-position) and para (5-position) positions. This increased electron density makes these positions more susceptible to attack by an electrophile.

  • Directing Effect of the Sulfonic Acid Group: The sulfonic acid group at the 5-position is a deactivating group and a meta-director for electrophilic aromatic substitution. However, in this specific case, its presence at the 5-position effectively blocks this site from electrophilic attack.

The interplay of these electronic effects results in the strong preference for the incoming electrophilic iodine to attack the 7-position, which is activated by the hydroxyl group and sterically accessible.

The overall mechanism for the iodination reaction can be visualized as follows:

Electrophilic Iodination Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation and Product Formation KI Potassium Iodide (KI) I+ I⁺ (Electrophilic Iodine) KI->I+ Oxidation Oxidant Oxidizing Agent (e.g., Ca(OCl)₂) Oxidant->I+ StartMat 8-Hydroxyquinoline-5-sulfonic Acid Intermediate Arenium Ion Intermediate (Resonance Stabilized) StartMat->Intermediate + I⁺ Product 8-Hydroxy-7-iodoquinolinesulphonic Acid Intermediate->Product - H⁺

Caption: Mechanism of Electrophilic Iodination of 8-Hydroxyquinoline-5-sulfonic Acid.

Experimental Protocols

Two primary methods for the synthesis of 8-hydroxy-7-iodoquinolinesulphonic acid are presented below. The first is a classic, well-established method, while the second utilizes a more modern iodinating agent.

Protocol 1: Classical Iodination using Potassium Iodide and Calcium Hypochlorite

This method, with historical roots in the late 19th and early 20th centuries, remains a viable and cost-effective approach.[1]

Materials:

  • 8-Hydroxyquinoline-5-sulfonic acid

  • Potassium iodide (KI)

  • Calcium hypochlorite (Ca(OCl)₂) or bleaching powder

  • Hydrochloric acid (HCl)

  • Distilled water

Step-by-Step Procedure:

  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve a known quantity of 8-hydroxyquinoline-5-sulfonic acid in distilled water. Gentle heating may be required to facilitate dissolution.

  • Addition of Iodide Source: To the solution, add a stoichiometric equivalent of potassium iodide and stir until it is completely dissolved.

  • Generation of Electrophilic Iodine: Slowly add a solution or suspension of calcium hypochlorite (or bleaching powder) to the reaction mixture. The addition should be done portion-wise with continuous stirring. The reaction is often accompanied by a color change.

  • Acidification: After the addition of the oxidizing agent is complete, acidify the reaction mixture with hydrochloric acid. This step is crucial for the generation of the active iodinating species and to facilitate the precipitation of the product.

  • Reaction Monitoring and Completion: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The reaction is typically allowed to proceed at room temperature for a specified period until completion.

  • Isolation and Purification: The precipitated solid product, 8-hydroxy-7-iodoquinolinesulphonic acid, is collected by filtration. The crude product is then washed with cold distilled water to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from hot water.[3]

  • Drying: The purified product is dried under vacuum to yield a yellow crystalline powder.[1]

Causality Behind Experimental Choices:

  • Potassium Iodide and Calcium Hypochlorite: This combination serves as an in-situ generator of the electrophilic iodine species. The hypochlorite oxidizes the iodide ion (I⁻) to a more electrophilic form, likely hypoiodite (IO⁻) or molecular iodine (I₂), which can then be further activated by the acidic conditions.

  • Hydrochloric Acid: The addition of HCl creates an acidic environment that is essential for the protonation of the intermediate species and for promoting the formation of the active electrophile.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a milder and more selective iodinating agent that can also be employed for the synthesis of 8-hydroxy-7-iodoquinolinesulphonic acid.

Materials:

  • 8-Hydroxyquinoline-5-sulfonic acid

  • N-Iodosuccinimide (NIS)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

Step-by-Step Procedure:

  • Dissolution of Starting Material: Dissolve 8-hydroxyquinoline-5-sulfonic acid in a suitable polar aprotic solvent in a reaction flask.

  • Addition of NIS: Add N-iodosuccinimide (typically 1.0 to 1.2 equivalents) to the solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then triturated with a suitable solvent (e.g., diethyl ether) to remove the succinimide byproduct. The solid product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as water or an alcohol-water mixture.

  • Drying: The final product is dried under vacuum.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a convenient and easy-to-handle source of electrophilic iodine. The N-I bond is polarized, making the iodine atom electrophilic and susceptible to attack by the electron-rich aromatic ring. The succinimide byproduct is generally easy to remove during work-up.

Quantitative Data Summary

ParameterClassical Method (KI/Ca(OCl)₂)NIS Method
Starting Material 8-Hydroxyquinoline-5-sulfonic acid8-Hydroxyquinoline-5-sulfonic acid
Iodinating Agent Potassium Iodide / Calcium HypochloriteN-Iodosuccinimide
Typical Solvent WaterAcetonitrile, DMF
Reaction Temperature Room TemperatureRoom Temperature
Reported Yield Variable, generally moderate to goodGenerally good to high
Purity Requires careful purificationGenerally high purity after recrystallization

Characterization Data

The synthesized 8-hydroxy-7-iodoquinolinesulphonic acid can be characterized using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the hydroxyl group, the S=O stretching of the sulfonic acid group, and various aromatic C-H and C=C stretching vibrations.[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (351.12 g/mol ).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be consistent with the 7-iodo substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the iodine, hydroxyl, and sulfonic acid groups.

Safety and Handling

  • 8-Hydroxyquinoline-5-sulfonic acid: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium iodide: Generally considered safe to handle, but avoid inhalation of dust.

  • Calcium hypochlorite: A strong oxidizing agent. Keep away from combustible materials. Handle in a well-ventilated area.

  • Hydrochloric acid: Corrosive. Handle with extreme care in a fume hood, using appropriate PPE.

  • N-Iodosuccinimide: An irritant. Avoid contact with skin and eyes. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 8-hydroxy-7-iodoquinolinesulphonic acid is a well-established process rooted in the principles of electrophilic aromatic substitution. The regioselective iodination of 8-hydroxyquinoline-5-sulfonic acid at the 7-position is a testament to the powerful directing effects of the hydroxyl and sulfonic acid groups. Both the classical method using potassium iodide and an oxidizing agent and the more modern approach with N-iodosuccinimide offer effective routes to this valuable compound. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. This guide provides the necessary foundational knowledge and practical protocols for the successful synthesis of 8-hydroxy-7-iodoquinolinesulphonic acid in a research or developmental setting.

Sources

Exploratory

8-Hydroxy-7-iodo-5-quinolinesulfonic Acid (CAS 547-91-1): A Comprehensive Technical Guide on Chelation Dynamics and Biological Activity

Executive Summary 8-Hydroxy-7-iodo-5-quinolinesulfonic acid (CAS 547-91-1), commonly referred to as Ferron, Loretin, or HIQSA, is a multifunctional quinoline derivative [1]. As a Senior Application Scientist, I approach...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Hydroxy-7-iodo-5-quinolinesulfonic acid (CAS 547-91-1), commonly referred to as Ferron, Loretin, or HIQSA, is a multifunctional quinoline derivative [1]. As a Senior Application Scientist, I approach this compound not merely as a traditional colorimetric reagent, but as a highly tunable molecular scaffold. Its unique structural triad—a metal-binding hydroxyl/nitrogen pocket, an electron-withdrawing iodine atom, and a solubilizing sulfonic acid group—makes it indispensable in both analytical chemistry for transition metal quantification and in pharmacological research as a potent antimicrobial and antifungal agent.

This whitepaper dissects the physicochemical properties, structural causality, and field-proven experimental protocols associated with Ferron, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling and Structure-Function Causality

The utility of Ferron is dictated by its precise molecular architecture. The quinoline core provides a rigid, planar framework ideal for intercalation or complexation.

  • C5 Sulfonic Acid Group : Imparts significant aqueous solubility, overcoming the inherent hydrophobicity of the quinoline core. This allows the compound to function effectively in aqueous biological and analytical media without requiring harsh organic solvents [3].

  • C7 Iodine Atom : Exerts a strong electron-withdrawing inductive effect. This increases the acidity (lowers the pKa) of the adjacent C8 hydroxyl group, facilitating easier deprotonation at mildly acidic pH levels.

  • C8 Hydroxyl & Quinoline Nitrogen : Act together as a bidentate ligand. Once the hydroxyl group is deprotonated, these two heteroatoms form highly stable, five-membered chelate rings with transition metals like Fe(III) and Al(III) [1].

Table 1: Physicochemical and Structural Parameters
ParameterValueFunctional Implication
CAS Number 547-91-1Unique identifier for regulatory and database tracking [1].
Molecular Formula C9H6INO4SDefines the stoichiometric baseline for molar calculations.
Molecular Weight 351.12 g/mol Critical for precise molarity preparations in assays [2].
Appearance Sulfur yellow crystalline powderVisual indicator of purity and oxidation state.
Melting Point 260-270 °C (dec.)Indicates high thermal stability prior to decomposition.
Solubility 58.33 mg/mL in DMSO; Soluble in warm waterFacilitates versatile dosing in both in vitro and in vivo models [3].
λmax (Fe3+ Complex) ~370 nmOptimal wavelength for spectrophotometric quantification.

Mechanisms of Action

Analytical Chelation Dynamics

In analytical applications, Ferron is primarily utilized for the spectrophotometric determination of Fe(III). The reaction is highly pH-dependent. At a pH of 4.0–5.0, the sulfonic acid group is fully ionized (ensuring solubility), and the C8 hydroxyl group is primed for deprotonation upon metal interaction. The bidentate coordination of Fe(III) yields a stable, intensely colored complex. This specific pH window is critical: it is acidic enough to prevent the hydrolysis of Fe(III) into insoluble Fe(OH)3, yet basic enough to allow ligand deprotonation.

G A 8-Hydroxy-7-iodo-5-quinolinesulfonic acid (Ferron) B Deprotonation at pH 4-5 (Sulfonate & Hydroxyl groups) A->B pH Adjustment D Bidentate Chelation (O, N coordination) B->D Active Ligand C Fe(III) Introduction (Target Analyte) C->D Metal Ion E Stable Fe-Ferron Complex (λmax = 370 nm) D->E Complexation

Figure 1: Workflow of Fe(III) bidentate chelation by Ferron at optimal pH.

Biological Activity: Antifungal Mechanism

Beyond analytical chemistry, the 8-hydroxyquinoline core is a privileged scaffold in drug discovery. While its halogenated cousin, clioquinol, primarily targets the fungal cell wall, Ferron exhibits a distinct mechanism of action. Research demonstrates that 8-hydroxy-5-quinolinesulfonic acid derivatives compromise the functional integrity of the fungal cytoplasmic membrane [4]. This destabilization leads to an irreversible cellular leakage of intracellular contents (such as nucleic acids and proteins), ultimately culminating in fungal cell death.

G A Ferron (CAS 547-91-1) B Fungal Cell Wall Penetration A->B Exposure C Cytoplasmic Membrane Interaction B->C Diffusion D Structural Destabilization C->D Lipid disruption E Cellular Leakage (Loss of intracellular contents) D->E Permeability increase F Fungal Cell Death E->F Apoptosis/Necrosis

Figure 2: Antifungal mechanism of action via cytoplasmic membrane disruption.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed with built-in validation steps, explaining the causality behind each procedural choice.

Protocol 1: Spectrophotometric Determination of Fe(III)

This protocol utilizes Ferron for the precise quantification of iron in aqueous samples [2].

Reagents Needed:

  • Ferron Reagent (0.2% w/v in distilled water, gently heated to dissolve).

  • Acetate Buffer (pH 4.5): Prepared using 0.1 M Acetic Acid and 0.1 M Sodium Acetate.

  • Standard Fe(III) Solution (100 µg/mL).

Step-by-Step Methodology:

  • Standard Curve Preparation: Aliquot 0.0, 0.5, 1.0, 1.5, and 2.0 mL of the standard Fe(III) solution into a series of 25 mL volumetric flasks.

    • Causality: Establishing a multi-point calibration curve ensures the assay operates within the linear dynamic range of the Beer-Lambert law.

  • Buffer Addition: Add 5.0 mL of the pH 4.5 acetate buffer to each flask.

    • Causality: The buffer maintains the pH strictly at 4.5. Below pH 4, the C8 hydroxyl group remains protonated, preventing coordination. Above pH 5.5, Fe(III) hydrolyzes into insoluble Fe(OH)3, causing false-negative absorbance.

  • Ligand Introduction: Add 2.0 mL of the 0.2% Ferron reagent to each flask.

  • Incubation: Dilute to the 25 mL mark with distilled water, mix thoroughly, and incubate at room temperature for 15 minutes.

    • Causality: The 15-minute window allows the thermodynamic equilibrium of the complexation reaction to be fully reached, ensuring stable absorbance readings.

  • Spectrophotometric Measurement: Measure the absorbance at 370 nm against the reagent blank (the 0.0 mL standard flask).

  • Validation: Calculate the R2 value of the standard curve. An R2≥0.995 validates the linearity and accuracy of the reagent preparation.

Protocol 2: Fungal Cellular Leakage Assay

This assay quantifies the membrane-disrupting antifungal properties of Ferron [4].

Reagents Needed:

  • Fungal suspension (Candida albicans or target dermatophyte) adjusted to 1×106 CFU/mL.

  • Ferron (CAS 547-91-1) dissolved in DMSO (stock solution).

  • MOPS buffer (pH 7.0).

Step-by-Step Methodology:

  • Inoculation & Exposure: Wash the fungal cells twice with MOPS buffer. Resuspend the cells in MOPS buffer containing Ferron at its Minimum Inhibitory Concentration (MIC). Prepare a negative control (buffer + DMSO only) and a positive control (Amphotericin B).

    • Causality: Washing removes extracellular debris and media components that could prematurely bind the drug or artificially inflate UV absorbance readings later.

  • Incubation: Incubate the suspensions at 35 °C for 4 to 8 hours with gentle agitation.

  • Supernatant Isolation: Centrifuge the samples at 5,000 x g for 5 minutes at 4 °C. Carefully extract the supernatant.

    • Causality: Centrifugation pellets the intact cells and large debris. The supernatant will contain only the intracellular components that have leaked through the compromised membrane.

  • UV Quantification: Measure the optical density (OD) of the supernatant at 260 nm using a UV-Vis spectrophotometer.

    • Causality: A compromised cytoplasmic membrane allows the efflux of intracellular nucleotides (DNA/RNA). Measuring OD at 260 nm provides a direct, quantifiable metric of membrane destabilization.

  • Validation: The assay is validated if the positive control shows a statistically significant increase in OD260​ compared to the negative control, confirming the sensitivity of the detection method.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11043, Ferron." PubChem, 2026.[Link]

  • IgMin Research. "Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications." IgMin Research - Chemistry, 2026.[Link]

  • Pippi, B., et al. "New insights into the mechanism of antifungal action of 8-hydroxyquinolines." Saudi Pharmaceutical Journal, vol. 27, no. 1, 2019, pp. 41-48.[Link]

Foundational

Decoding the Mechanism of Action of 8-Hydroxy-7-iodoquinolinesulphonic Acid: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the pharmacological profiling of 8-hydroxyquinoline derivatives not merely as a catalog of phenotypic effects, but as a dynamic interplay of molecular architecture and cellul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the pharmacological profiling of 8-hydroxyquinoline derivatives not merely as a catalog of phenotypic effects, but as a dynamic interplay of molecular architecture and cellular biology. 8-Hydroxy-7-iodoquinolinesulphonic acid (often referred to as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, HIQSA, or Ferron) represents a fascinating case study in both rational drug design and analytical chemistry.

Historically recognized as a colorimetric reagent and an anti-amoebic agent, HIQSA has re-emerged as a potent hit for antifungal drug development. This whitepaper dissects its multipartite mechanism of action, bridging coordination chemistry with structural biology to provide actionable insights for researchers and drug development professionals.

Molecular Architecture and Physicochemical Rationale

The 8-hydroxyquinoline scaffold is a privileged structure in drug discovery. The specific derivative HIQSA introduces three critical modifications that dictate its mechanism of action[1]:

  • C8-Hydroxyl & Quinoline Nitrogen: These functional groups form a highly reactive bidentate (and sometimes tridentate) chelating center with a profound affinity for transition metals such as Zn²⁺, Cu²⁺, Fe²⁺, and Al³⁺[2].

  • C7-Iodine: The incorporation of this heavy halogen increases the molecule's lipophilicity and membrane permeation, facilitating its intracellular accumulation[3].

  • C5-Sulfonic Acid: This moiety drastically increases aqueous solubility compared to its parent compound (clioquinol)[4]. Crucially, it allows for pH-dependent ionization. At physiological pH, the deprotonated sulfonate group interacts strongly with the polar headgroups of membrane phospholipids, altering the compound's localization and toxicity profile[2].

Pharmacodynamics: The Multipartite Mechanism of Action

HIQSA does not rely on a single target; rather, it induces a cascading failure of cellular homeostasis in fungal pathogens (Candida spp. and dermatophytes) and amoebae.

Ionophore Activity and Metal Dyshomeostasis

Unlike traditional chelators (like EDTA) that simply sequester metals extracellularly, HIQSA acts as a transition metal ionophore[5]. By forming lipophilic complexes with extracellular Zn²⁺ and Cu²⁺, it actively transports these ions across the plasma membrane. Once inside the cell, the sudden influx of these metals, coupled with the intracellular chelation and depletion of labile Fe²⁺, disrupts metal homeostasis[6]. This dysregulation poisons essential enzymatic pathways, leading to elevated Reactive Oxygen Species (ROS) and toxic calcium ion spikes[6].

Structural Envelope Disruption: Cell Wall and Membrane

HIQSA directly compromises the functional integrity of the cytoplasmic membrane[7]. While its parent compound clioquinol primarily damages the cell wall without causing significant nucleic acid leakage, the addition of the sulfonic acid group in HIQSA fundamentally alters its interaction with the lipid bilayer[8]. HIQSA induces severe membrane permeabilization, resulting in the rapid efflux of 260-nm absorbing materials (nucleic acids and aromatic amino acids)[8]. Concurrently, sorbitol protection assays reveal that HIQSA also targets the fungal cell wall, as the addition of an osmotic protectant significantly increases its Minimum Inhibitory Concentration (MIC)[8].

Induction of the Apoptotic Cascade

The downstream consequence of structural membrane damage and metal-induced ROS is the triggering of apoptosis. The cumulative cellular stress leads to the loss of mitochondrial membrane potential, the release of cytochrome C into the cytosol, and the subsequent activation of metacaspases, culminating in programmed cell death[6].

MoA_HIQSA cluster_chelation Ionophore & Chelation Dynamics cluster_membrane Structural Envelope Disruption cluster_apoptosis Apoptotic Cascade HIQSA 8-Hydroxy-7-iodo-5-quinolinesulfonic acid (HIQSA) MetalBind Bidentate/Tridentate Chelation (Zn²⁺, Cu²⁺, Fe²⁺) HIQSA->MetalBind CellWall Cell Wall Damage (Osmotic Instability) HIQSA->CellWall Membrane Cytoplasmic Membrane Permeabilization HIQSA->Membrane Transport Transmembrane Metal Transport (Ionophore Activity) MetalBind->Transport Homeostasis Intracellular Metal Dyshomeostasis (↓ Labile Fe²⁺, ↑ Zn²⁺/Cu²⁺) Transport->Homeostasis ROS ROS Generation & Ca²⁺ Elevation Homeostasis->ROS CellWall->Membrane Leakage Efflux of 260 nm Absorbing Materials (Nucleic Acids) Membrane->Leakage Mito Loss of Mitochondrial Membrane Potential ROS->Mito Apoptosis Cytochrome C Release & Metacaspase Activation Mito->Apoptosis

Figure 1: Multipartite Mechanism of Action of HIQSA encompassing chelation, membrane disruption, and apoptosis.

Quantitative Data Synthesis

To contextualize the efficacy of HIQSA, we summarize the pharmacodynamic data across key fungal isolates. The addition of the sulfonic acid group shifts the compound's primary target toward membrane permeabilization, distinguishing it from its analogs.

Table 1: Comparative Antifungal Efficacy and Cellular Leakage Profile
CompoundTarget OrganismMIC Range (μg/mL)260-nm Leakage (Nucleic Acids)Cell Wall Damage (Sorbitol Shift)
Clioquinol Candida spp.0.031 – 2NegativePositive (2–16 fold increase)
HIQSA (Ferron) Candida spp.2 – 1024Positive (Significant) Positive (Up to 4-fold increase)
HIQSA (Ferron) Dermatophytes2 – 1024Positive (Significant) Positive

Note: Data synthesized from in vitro microdilution and spectrophotometric leakage assays[3][8].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your own laboratory, the following protocols represent a self-validating system. By pairing the Sorbitol Protection Assay (which isolates cell wall effects) with the 260 nm Leakage Assay (which isolates membrane integrity), researchers can establish direct causality regarding HIQSA's structural disruption.

Protocol A: Sorbitol Protection Assay (Cell Wall Integrity)

Causality Rationale: Sorbitol acts as an osmotic stabilizer. If a drug specifically targets the cell wall, fungal cells will undergo lysis under normal conditions but will be rescued in the presence of sorbitol, resulting in an artificially higher MIC[8].

  • Media Preparation: Prepare standard RPMI 1640 medium and a separate batch of RPMI 1640 supplemented with 0.8 M sorbitol.

  • Inoculum Standardization: Adjust fungal suspensions to a final concentration of 1×103 to 5×103 CFU/mL.

  • Microdilution: Dispense 100 μL of serial dilutions of HIQSA (ranging from 0.5 to 1024 μg/mL) into 96-well microtiter plates.

  • Inoculation & Incubation: Add 100 μL of the standardized fungal suspension to each well. Incubate at 35°C for 48 hours (Candida) or 28°C for 96 hours (dermatophytes).

  • Analysis: Compare the MIC in standard RPMI versus sorbitol-supplemented RPMI. A 4-fold increase in MIC in the sorbitol arm confirms cell wall damage[8].

Protocol B: 260 nm Cellular Leakage Assay (Membrane Integrity)

Causality Rationale: Intact lipid bilayers retain intracellular nucleic acids. Permeabilization by the amphiphilic HIQSA molecule allows these molecules to leak into the extracellular supernatant, which is highly quantifiable at 260 nm[8][9].

  • Cell Preparation: Grow fungal cells to the exponential phase, wash three times with sterile PBS (pH 7.4) to remove extracellular debris, and resuspend to an OD600​ of 1.0.

  • Treatment: Expose the cellular suspensions to HIQSA at 1× and 2× MIC. Utilize Amphotericin B (6.25 μg/mL) as a positive control and untreated cells as a negative baseline.

  • Incubation & Sampling: Incubate at 35°C. Remove 1 mL aliquots at strictly defined time intervals (e.g., 6, 24, and 48 hours).

  • Filtration: Centrifuge the aliquots at 10,000 rpm for 5 minutes. Filter the resulting supernatant through a 0.22 μm pore membrane to eliminate any remaining whole cells or large debris.

  • Quantification: Measure the absorbance of the filtrate at 260 nm using a UV-Vis spectrophotometer. A statistically significant increase in absorbance relative to the negative control confirms membrane compromise[8].

Protocol_Workflow cluster_assays Mechanistic Validation Assays Prep Fungal Inoculum Standardization Sorbitol Sorbitol Protection (Osmotic Rescue) Prep->Sorbitol Leakage 260 nm Leakage (Spectrophotometry) Prep->Leakage Ergosterol Ergosterol Binding (Sterol Affinity) Prep->Ergosterol Analysis MIC Shift & Permeability Quantification Sorbitol->Analysis Leakage->Analysis Ergosterol->Analysis

Figure 2: Self-validating experimental workflow for elucidating the antifungal pharmacodynamics.

References

  • Pippi, B., et al. "New insights into the mechanism of antifungal action of 8-hydroxyquinolines." PubMed Central (PMC). 8

  • "Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design." Medical Mycology | Oxford Academic. 3

  • "Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications." Chemistry - IgMin Research. 4

  • "Clioquinol influences cell membrane, attenuates virulence factors, induces apoptosis to inhibit Candida albicans growth." ResearchGate. 6

  • "Ferron | C9H6INO4S | CID 11043." PubChem - NIH. 1

  • "7-Amino-5-iodo-8-quinolinol." Benchchem. 5

Sources

Exploratory

Technical Whitepaper: Solvation Dynamics and Formulation Strategies for 8-Hydroxy-7-iodoquinolinesulphonic Acid (Ferron)

Executive Summary 8-Hydroxy-7-iodo-5-quinolinesulfonic acid—systematically abbreviated as HIQSA and commonly known in industry as Ferron or Loretin—is a multifunctional tridentate chelating agent. It is widely utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Hydroxy-7-iodo-5-quinolinesulfonic acid—systematically abbreviated as HIQSA and commonly known in industry as Ferron or Loretin—is a multifunctional tridentate chelating agent. It is widely utilized in analytical chemistry, sensor development, and as a potent antifungal pharmaceutical agent[1][2]. Despite its broad utility, researchers frequently encounter formulation bottlenecks due to its complex and recalcitrant solubility profile. This technical guide elucidates the physicochemical mechanisms governing HIQSA solvation and provides field-validated, step-by-step protocols for preparing stable in vitro and in vivo formulations.

Structural Causality of Solvation

The solvation behavior of HIQSA is dictated by its unique molecular architecture, which features a hydrophobic quinoline ring juxtaposed with three highly interactive functional groups: a hydroxyl group, an iodine atom at the 7-position, and a sulfonic acid group at the 5-position[1].

  • The Heavy Atom Effect & Hydrophobicity: The bulky iodine atom increases the molecule's lipophilic character and polarizability. Paradoxically, this heavy atom effect hinders aqueous solubility at low pH by promoting strong intermolecular packing and robust crystal lattice formation[1].

  • Deprotonation Dynamics: The sulfonic acid group is a strong acid, exhibiting pKa values of 2.514 (pK1) and 7.417 (pK2) at 25°C[3]. In neutral or basic aqueous solutions, this group readily deprotonates to form a negatively charged sulfonate ion. This ionic character is the primary driver of aqueous dissolution, as it disrupts the solid crystal lattice and facilitates ion-dipole interactions with polar solvents[1].

  • Thermal & Acoustic Energy Requirements: In organic solvents like Dimethyl Sulfoxide (DMSO), the strong intermolecular hydrogen bonding between the hydroxyl and sulfonic groups must be forcefully overcome. This necessitates the application of external thermal energy (warming to 60°C) and acoustic cavitation (ultrasonication) to achieve high-concentration dissolution[2].

Mechanism cluster_polar Polar Solvation (e.g., DMSO, Buffered H2O) cluster_nonpolar Non-Polar Solvation (e.g., Ether, Benzene) HIQSA 8-Hydroxy-7-iodoquinolinesulphonic Acid (Solid Crystalline State) Deprotonation Deprotonation of Sulfonic Acid Group HIQSA->Deprotonation High Dielectric Constant Lattice Intact Intermolecular Hydrogen Bonding HIQSA->Lattice Low Dielectric Constant IonDipole Ion-Dipole Stabilization by Solvent Molecules Deprotonation->IonDipole Lattice Disruption Soluble High Solvation (up to 62.5 mg/mL in DMSO) IonDipole->Soluble Insoluble Practically Insoluble (<0.1 mg/mL) Lattice->Insoluble

Solvation mechanism of HIQSA in polar vs. non-polar media driven by sulfonic acid deprotonation.

Quantitative Solubility Profile

To facilitate experimental design and prevent reagent waste, the solubility metrics of HIQSA across various solvent systems are consolidated below.

Solvent SystemSolubility LimitTemperatureCausality / Mechanistic Notes
Water (Cold) ~2.0 mg/mL (1g / 500 mL)20°CLimited by robust crystal lattice and lack of complete deprotonation without buffering[3].
Water (Boiling) ~5.8 mg/mL (1g / 170 mL)100°CThermal energy temporarily overcomes lattice energy, but precipitation occurs upon cooling[3].
DMSO 58.33 – 62.5 mg/mL60°CHigh dielectric constant stabilizes the molecule. Requires ultrasonication and heating[2][4].
Ethanol Slightly Soluble25°CInsufficient polarity to fully disrupt the sulfonic acid hydrogen bonding network[3].
Ether / Benzene Practically Insoluble25°CNon-polar nature cannot solvate the highly polar sulfonic and hydroxyl moieties[3].

Experimental Protocols: Self-Validating Solvation Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic justification and a physical validation checkpoint to prevent downstream experimental failure.

Protocol A: Preparation of High-Concentration Stock Solution (In Vitro Assays)

Objective: Achieve a stable 50 mg/mL stock solution in DMSO for cellular or biochemical assays[2].

  • Solvent Selection: Utilize only freshly opened, anhydrous DMSO.

    • Causality: DMSO is highly hygroscopic. Absorbed atmospheric moisture drastically reduces the solvent's dielectric constant, leading to premature precipitation of the hydrophobic quinoline core[2].

  • Weighing & Addition: Weigh 50 mg of HIQSA powder (yellow to khaki solid) and add it to a light-protected glass vial[4]. Add 1.0 mL of anhydrous DMSO.

  • Thermal Disruption: Heat the vial in a water bath at 60°C for 10 minutes.

    • Causality: Thermal energy is required to break the pi-pi stacking and intermolecular hydrogen bonds of the solid lattice[2].

  • Acoustic Cavitation: Transfer the vial to an ultrasonic bath for 5-10 minutes.

  • Validation Checkpoint: Visually inspect the solution against a strong light source. The solution must be completely transparent with no suspended particulates.

    • Self-Validation: If turbidity persists, the DMSO may be compromised by moisture. Discard the solution and restart with a sealed ampoule of DMSO.

  • Storage: Aliquot and store at -80°C for up to 6 months, or -20°C for 1 month to prevent degradation[4].

Protocol B: Co-Solvent Formulation for In Vivo Administration

Objective: Prepare a biologically compatible formulation using a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline vehicle to recover low aqueous solubility for animal models[4].

  • Primary Solvation: Dissolve the required dose of HIQSA in 10% (v/v of final volume) DMSO following Protocol A.

    • Validation Checkpoint: Ensure complete clarity before proceeding. Do not advance if the organic phase is cloudy.

  • Polymeric Stabilization: Add 40% (v/v) PEG300 to the DMSO mixture and vortex thoroughly.

    • Causality: PEG300 acts as a co-solvent that lowers the dielectric constant gradient between DMSO and water, preventing the drug from crashing out during aqueous dilution[4].

  • Surfactant Addition: Add 5% (v/v) Tween 80 and mix until homogeneous.

    • Causality: Tween 80 forms micelles that encapsulate the hydrophobic portions of HIQSA, providing steric stabilization in the final aqueous phase[4].

  • Aqueous Dilution: Dropwise, add 45% (v/v) Saline (or ddH2O) while under continuous vortexing.

    • Causality: Dropwise addition prevents localized zones of high water concentration, which could trigger nucleation and precipitation[4].

  • Validation Checkpoint: The final formulation must be a clear, precipitate-free solution. Measure the pH to ensure it is within physiological tolerance (pH 6.5 - 7.5) prior to injection.

Workflow Step1 1. Dissolve in DMSO (10% v/v, 60°C) Step2 2. Add PEG300 (40% v/v) Step1->Step2 Clear Phase Step3 3. Add Tween 80 (5% v/v) Step2->Step3 Homogenize Step4 4. Add Saline (45% v/v, Dropwise) Step3->Step4 Micelle Prep Final Stable In Vivo Solution Step4->Final Verify No Ppt

Step-by-step cosolvent formulation workflow for in vivo administration of HIQSA.

References

  • IgMin Research - Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications 1

  • MedChemExpress - Ferron (8-Hydroxy-7-iodo-5-quinolinesulfonic acid) | Antifungal Agent 2

  • ChemBK - 8-hydroxy-7-iodo-5-quinolinesulfonicaci - Physico-chemical Properties 3

  • InvivoChem - Ferron (8-Hydroxy-7-iodo-5-quinolinesulfonic acid) | Fungal | 547-91-15

Sources

Foundational

The Molecular Architecture and Coordination Chemistry of 8-Hydroxy-7-iodoquinoline-5-sulfonic Acid (Ferron)

Executive Summary 8-Hydroxy-7-iodoquinoline-5-sulfonic acid, commonly known in analytical chemistry as Ferron or HIQSA, is a multifunctional chelating agent with profound applications in metal speciation, sensor developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Hydroxy-7-iodoquinoline-5-sulfonic acid, commonly known in analytical chemistry as Ferron or HIQSA, is a multifunctional chelating agent with profound applications in metal speciation, sensor development, and metallodrug synthesis. This technical whitepaper deconstructs the molecular structure, supramolecular bonding dynamics, and coordination chemistry of Ferron. By examining field-proven methodologies—including proton-transfer crystallization and phase-separation extractions—this guide provides researchers with the mechanistic causality required to leverage Ferron in advanced analytical and solid-phase applications.

Structural Foundations and Zwitterionic Dynamics

The reactivity and coordination potential of Ferron are dictated by its highly functionalized aromatic core. The molecule consists of a rigid, planar quinoline ring system substituted with three critical functional groups: a hydroxyl group at the C8 position, an iodine atom at C7, and a sulfonic acid group at C51[1].

In both aqueous solutions and its crystalline state, Ferron does not exist as a neutral molecule. Instead, it forms a sulfonate-quinolinium zwitterion 2[2]. The strongly acidic sulfonic acid group ( pKa​≈1−2 ) readily deprotonates, transferring its proton to the basic quinoline nitrogen.

Causality of Zwitterionic Behavior: This intramolecular proton transfer establishes a permanent dipole within the molecule. The anionic sulfonate group dramatically increases the molecule's water solubility compared to its parent compound (8-hydroxyquinoline), while the protonated quinoline nitrogen serves as a critical node for extensive hydrogen-bonding networks.

Table 1: Quantitative Physicochemical Properties of Ferron
PropertyValue / Description
Systematic Name 8-hydroxy-7-iodo-5-quinolinesulfonic acid
Common Synonyms Ferron, HIQSA, Chiniofon
Molecular Formula C₉H₆INO₄S
Molecular Weight 351.12 g/mol
CAS Registry Number 547-91-1
Purity (Typical Analytical Grade) 99.43%
Primary Coordination Modes Bidentate (O, N) or Tridentate

Supramolecular Assembly and Proton-Transfer Complexes

Ferron's sulfonic acid moiety acts as a potent proton donor to Lewis bases, enabling the formation of highly crystalline proton-transfer compounds. X-ray crystallographic studies of Ferron complexes with bases (such as 4-chloroaniline and quinoline) reveal a recurring, thermodynamically stable structural motif: the formation of centrosymmetric R22​(10) cyclic hydrogen-bonded dimers3[3].

Mechanistic Causality: Why does Ferron consistently form these R22​(10) structures? The precise spatial arrangement of the 8-hydroxy donor and the hetero-nitrogen acceptor groups locks the molecules into stable, two- or three-dimensional hydrogen-bonded networks. Furthermore, the planar quinoline rings stack via π−π associations (with minimum ring centroid separations of ∼3.46 Å), creating robust supramolecular frameworks2[2].

Coordination Chemistry: Iron(III) Selectivity and Speciation

While Ferron is structurally related to 8-hydroxyquinoline (Oxine), it exhibits vastly superior selectivity for Iron(III) over Iron(II)4[4].

Causality of Selectivity: This selectivity is driven by the steric hindrance imposed by the bulky 7-iodo substituent. The iodine atom restricts the coordination geometry, favoring the smaller, highly charged Fe(III) ion while sterically clashing with the larger Fe(II) coordination sphere4[4].

This property enables a self-validating system for differential speciation analysis. When an aqueous sample containing both Fe(II) and Fe(III) is treated simultaneously with 1,10-phenanthroline and Ferron, orthogonal complexes are formed. Ferron selectively chelates Fe(III) to form an anionic complex (due to the uncoordinated sulfonic acid groups), while 1,10-phenanthroline chelates Fe(II) to form a hydrophobic cationic complex5[5]. When passed through a tandem Solid Phase Extraction (SPE) setup, the complexes naturally separate based on charge and polarity.

G Sample Aqueous Sample (Fe3+ & Fe2+) Ferron Ferron Reagent (Selects Fe3+) Sample->Ferron Phen 1,10-Phenanthroline (Selects Fe2+) Sample->Phen Complex3 Fe(III)-Ferron Complex (Anionic) Ferron->Complex3 Complex2 Fe(II)-Phen Complex (Hydrophobic) Phen->Complex2 SPE_Anion Anion-Exchange Resin (Retains Anionic Complex) Complex3->SPE_Anion SPE_RP18 RP-18 Non-Polar Phase (Retains Hydrophobic Complex) Complex2->SPE_RP18 Det3 Elution & FAAS Total Fe(III) SPE_Anion->Det3 Det2 Elution & FAAS Total Fe(II) SPE_RP18->Det2

Logic flow of differential Fe(III) and Fe(II) speciation using Ferron and Solid Phase Extraction.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ferron-Quinoline Proton-Transfer Crystals

This protocol isolates the zwitterionic supramolecular framework of Ferron for crystallographic analysis.

  • Reagent Preparation: Dissolve 1 mmol of Ferron and 1 mmol of quinoline in 50 mL of a 50% ethanol-water mixture2[2]. Causality: The binary solvent system is critical. Water solubilizes the highly polar sulfonic acid moiety, while ethanol ensures the solvation of the hydrophobic quinoline ring, enabling a homogeneous reaction environment.

  • Thermal Activation: Heat the solution under reflux for 10 minutes2[2]. Causality: Refluxing provides the thermal energy necessary to completely dissolve the precursors and overcome the activation barrier for intermolecular proton transfer, ensuring complete zwitterionic conversion prior to crystallization.

  • Concentration & Crystallization: Concentrate the hot-filtered solution to approximately 40 mL and allow for partial room-temperature evaporation2[2]. Causality: Slow evaporation supersaturates the solution, driving the thermodynamically controlled assembly of the π−π associated stacks and R22​(10) hydrogen-bonded dimers, yielding high-purity yellow flat prisms.

Protocol B: Cloud Point Extraction (CPE) for Iron(III) Preconcentration

CPE is a powerful, green analytical technique used to preconcentrate trace Fe(III) prior to Flame Atomic Absorption Spectrometry (FAAS).

  • Sample Buffering: Transfer the Fe(III) sample to a 50 mL centrifuge tube and add 1.0 mL of ammonium acetate buffer to adjust the pH to 7.06[6]. Causality: pH 7.0 ensures optimal deprotonation of Ferron's hydroxyl group, maximizing its chelating affinity for Fe(III) while preventing the precipitation of iron hydroxides.

  • Surfactant Addition: Add 0.5 mL of 1% (w/v) Triton X-114 solution and dilute to 10 mL6[6]. Causality: Triton X-114 is selected for its low cloud point temperature, allowing phase separation at mild conditions without degrading the delicate metal complex.

  • Incubation: Heat the mixture in a thermostated water bath at 40 °C for 10 minutes6[6]. Causality: Heating above the cloud point dehydrates the polyoxyethylene chains of Triton X-114, causing the micelles to aggregate and entrap the hydrophobic Fe(III)-Ferron complex.

  • Phase Separation: Centrifuge at 4,000 rpm for 7 minutes, then cool at +4 °C for 10 minutes6[6]. Causality: Centrifugation mechanically separates the dense surfactant-rich phase. Subsequent cooling increases the viscosity of this phase, preventing remixing during decantation and ensuring quantitative recovery.

CPE Prep Sample Prep (pH 7.0 Buffer) Add Add Triton X-114 (Non-ionic Surfactant) Prep->Add Incubate Incubation (40°C, 10 min) Add->Incubate Centrifuge Centrifugation (4000 rpm, 7 min) Incubate->Centrifuge Cool Cooling (+4°C) Viscosity Increase Centrifuge->Cool Analyze FAAS Analysis (Surfactant Phase) Cool->Analyze

Step-by-step workflow for Cloud Point Extraction (CPE) of Iron(III) using Triton X-114.

Solid-Phase Immobilization Strategies

To transition Ferron from batch analysis to continuous-flow analytical systems (or reusable solid-phase extractors), the molecule is frequently immobilized onto solid supports. The tridentate nature of Ferron allows for multiple immobilization vectors without destroying its chelating core1[1].

Table 2: Immobilization Strategies for Ferron
StrategyChemical MechanismTypical Solid SupportsPrimary Advantage
Covalent Bonding Functionalization of the support surface (e.g., with amines) to react with Ferron's complementary groups[1][7].Silica gel, Functionalized polymersHighly stable; prevents reagent leaching under extreme pH variations.
Physical Adsorption Electrostatic interactions between Ferron's anionic sulfonate group and cationic support surfaces[1][7].Anion-exchange resins (Dowex, Purolite)Simple preparation protocol; allows for reversible support regeneration.
Encapsulation Physical entrapment within a porous matrix that permits target ion diffusion while retaining the bulky Ferron[1][7].Sol-gel matrices, Electrospun nanofibersProtects Ferron from oxidative degradation while offering a massive surface area.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 8-Hydroxy-7-iodoquinoline-5-sulfonic Acid (Ferron): A Technical Guide for Analytical and Pharmaceutical Applications

Abstract 8-Hydroxy-7-iodoquinoline-5-sulfonic acid (commonly known as Ferron or Loretin) is a highly selective bidentate chelating agent extensively utilized in colorimetric assays, metal-ligand coordination studies, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

8-Hydroxy-7-iodoquinoline-5-sulfonic acid (commonly known as Ferron or Loretin) is a highly selective bidentate chelating agent extensively utilized in colorimetric assays, metal-ligand coordination studies, and pharmaceutical formulations. This whitepaper provides an authoritative, in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles. By elucidating the causality behind specific experimental methodologies, this guide serves as a robust framework for researchers conducting structural validation and interaction dynamics.

Molecular Architecture and Zwitterionic Dynamics

Ferron ( C9​H6​INO4​S ) features a quinoline core substituted with a hydroxyl group at C8, an iodine atom at C7, and a sulfonic acid moiety at C5. In the solid state and in polar protic environments, Ferron frequently exhibits zwitterionic behavior, where the highly acidic sulfonic acid group deprotonates to form a sulfonate anion ( −SO3−​ ), subsequently protonating the quinoline nitrogen. This tautomerism dictates its solubility profile and profoundly influences its spectroscopic signatures, necessitating precise solvent and pH control during analytical characterization [1].

Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of Ferron provide critical insights into its aromatic framework and the electron-withdrawing effects of its substituents. Due to the highly polar sulfonic acid group, DMSO- d6​ is the solvent of choice to disrupt intermolecular hydrogen bonding and ensure complete dissolution [2].

Table 1: 1H and 13C NMR Spectral Assignments (400 MHz, DMSO- d6​ )

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment / Causality
1H 9.05Doublet (d)4.5H-2 (Deshielded by adjacent electronegative N atom)
1H 9.50Doublet (d)8.5H-4 (Deshielded by para-sulfonic acid group)
1H 7.85Doublet of doublets (dd)8.5, 4.5H-3 (Couples with H-2 and H-4)
1H 8.15Singlet (s)-H-6 (Isolated between SO3​H and I substituents)
1H ~10.5 (broad)Singlet (s)--OH / - SO3​H (Highly dependent on concentration and moisture)
13C 152.0--C-2 (Adjacent to nitrogen)
13C 134.5--C-4 (Conjugated with the aromatic system)
13C 123.8--C-3
13C 129.0--C-6
13C 153.5--C-8 (Attached to hydroxyl group, highly deshielded)
13C 85.0--C-7 (Strongly shielded by heavy atom effect of Iodine)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid-state FT-IR is essential for capturing the hydrogen-bonded network of Ferron. The steric bulk of the iodine atom at C7 forces a specific crystal packing arrangement that manifests in distinct vibrational modes, particularly highlighting its zwitterionic nature [3].

Table 2: Key FT-IR Vibrational Frequencies (KBr Pellet)

Wavenumber ( cm−1 )Vibrational ModeStructural Significance
3400 - 3100ν(O-H) and ν(N- H+ )Broad band indicative of extensive intermolecular H-bonding and zwitterionic character.
1580, 1500ν(C=N), ν(C=C)Aromatic quinoline ring stretching.
1198 νasym​ (S=O)Asymmetric stretching of the sulfonate ( −SO3−​ ) group.
1039 νsym​ (S=O)Symmetric stretching of the sulfonate ( −SO3−​ ) group.
839δ(C-H)Out-of-plane bending of isolated aromatic protons (H-6).
607ν(C-I)Carbon-iodine stretching frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy

Ferron's UV-Vis spectrum is highly sensitive to pH due to its multiple ionizable groups (sulfonic acid pKa​<2 , quinoline N pKa​≈2.5 , phenolic OH pKa​≈7.1 ). In analytical chemistry, Ferron is utilized to differentiate aluminum and iron species based on reaction kinetics, monitored via UV-Vis absorption [4].

Table 3: UV-Vis Absorption Maxima (Aqueous Buffer, pH 5.0)

Wavelength ( λmax​ , nm)Transition TypeMolar Absorptivity (ε)Observation
245π → πHighPrimary aromatic ring transition.
285π → πMediumExtended conjugation of the quinoline system.
355n → π*LowLone pair transitions from O and N heteroatoms.
~715 (Complexed)LMCTHighLigand-to-Metal Charge Transfer when complexed with Fe(III).

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate self-validating checkpoints to prevent data artifacts.

Protocol 1: NMR Acquisition and Solvent Suppression
  • Sample Preparation : Dissolve 15 mg of high-purity Ferron in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is selected over CDCl3​ because its high dielectric constant is required to solvate the highly polar sulfonate group and disrupt the zwitterionic lattice.

  • Internal Standardization : Add 0.05% v/v Tetramethylsilane (TMS).

    • Validation Check: Ensure the TMS peak appears exactly at 0.00 ppm; any drift indicates solvent impurity or pH-induced shifting.

  • Acquisition : Run a standard 1D 1H NMR at 400 MHz (298 K) with 16 scans and a relaxation delay (D1) of 2 seconds. For 13C , use a minimum of 1024 scans due to the quaternary carbons (C5, C7, C8) which lack attached protons and exhibit significantly longer T1​ relaxation times.

Protocol 2: FT-IR Solid-State Analysis
  • Matrix Preparation : Mill 2 mg of Ferron with 200 mg of spectroscopic-grade, oven-dried KBr.

    • Causality: KBr is IR-transparent. Oven-drying the KBr prevents the masking of the critical 3400 cm−1 O-H stretch by ambient moisture.

  • Pellet Pressing : Apply 10 tons of pressure for 2 minutes under a vacuum.

    • Validation Check: The resulting pellet must be visually translucent. Opacity causes excessive scattering (Christiansen effect), which distorts baseline linearity and peak resolution.

  • Acquisition : Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 scans).

Protocol 3: UV-Vis pH-Titration Study
  • Stock Solution : Prepare a 1.0×10−4 M solution of Ferron in deionized water.

  • Buffer Adjustment : Aliquot into separate vials and adjust to pH 2.0, 5.0, and 9.0 using standardized HCl or NaOH.

    • Causality: Isolating the fully protonated, zwitterionic, and fully deprotonated species allows for the precise deconvolution of overlapping π → π* bands.

  • Acquisition : Measure absorbance from 200 to 800 nm using a quartz cuvette (1 cm path length).

    • Validation Check: An isosbestic point must be observed during a continuous pH titration, mathematically confirming a clean two-state equilibrium without degradation byproducts.

Spectroscopic Characterization Workflow

SpectroscopicWorkflow Sample 8-Hydroxy-7-iodoquinoline- 5-sulfonic acid (Ferron) PrepNMR NMR Preparation (Dissolve in DMSO-d6) Sample->PrepNMR PrepIR IR Preparation (Anhydrous KBr Pellet) Sample->PrepIR PrepUV UV-Vis Preparation (pH-Controlled Aqueous) Sample->PrepUV AcqNMR 1H & 13C NMR Acquisition (400 MHz, 298 K) PrepNMR->AcqNMR AcqIR FT-IR Acquisition (4000-400 cm⁻¹) PrepIR->AcqIR AcqUV UV-Vis Acquisition (200-800 nm) PrepUV->AcqUV DataAnalysis Multi-modal Data Integration & Structural Validation AcqNMR->DataAnalysis AcqIR->DataAnalysis AcqUV->DataAnalysis

Spectroscopic Characterization Workflow for Ferron.

Conclusion

The spectroscopic profiling of 8-Hydroxy-7-iodoquinoline-5-sulfonic acid requires a nuanced understanding of its zwitterionic nature and heavy-atom effects. By employing DMSO- d6​ for NMR to overcome solubility barriers, utilizing anhydrous KBr for IR to map hydrogen bonding, and strictly controlling pH in UV-Vis to isolate ionization states, researchers can obtain highly reproducible, self-validating structural data critical for downstream pharmaceutical and analytical applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11043, Ferron." PubChem, [Link].

  • SpectraBase. "8-Hydroxy-7-iodoquinoline-5-sulfonic acid - NMR Spectra." John Wiley & Sons, Inc., [Link].

  • Smith, G., et al. "Guanidinium 8-hydroxy-7-iodoquinoline-5-sulfonate monohydrate." Griffith University Research Repository, [Link].

  • Wang, W., et al. "Humic Acid Removal from Water with Polyaluminum Coagulants: Effect of Sulfate on Aluminum Polymerization." Journal of Environmental Engineering, ASCE, [Link].

Foundational

Unlocking the Therapeutic Potential of Novel 8-Hydroxy-7-iodoquinolinesulphonic Acid Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing drug discovery and formulation pipelines, I frequently encounter the 8-hydroxyquinoline (8-HQ) scaffold. Recognized as a "privileged structure" in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing drug discovery and formulation pipelines, I frequently encounter the 8-hydroxyquinoline (8-HQ) scaffold. Recognized as a "privileged structure" in medicinal chemistry, 8-HQ and its derivatives serve as highly versatile multi-target agents[1]. Among these, 8-hydroxy-7-iodoquinoline-5-sulfonic acid (historically known as Ferron) presents a highly tunable physicochemical profile[2]. The electron-withdrawing iodine atom at the C7 position modulates the pKa of the hydroxyl group, while the C5 sulfonic acid moiety enhances aqueous solubility, creating a unique balance of lipophilicity and hydrophilicity[2].

Recent derivatization efforts have unlocked potent antibacterial, antifungal, anticancer, and antioxidant activities[3]. However, translating these derivatives from bench to bedside requires a rigorous understanding of their underlying mechanisms. This technical whitepaper elucidates the causality behind their biological efficacy and provides field-proven, self-validating protocols for their evaluation.

Mechanistic Foundations of Biological Activity

The biological efficacy of 8-hydroxy-7-iodoquinolinesulphonic acid derivatives is not driven by a single lock-and-key interaction, but rather by polypharmacology. The activity is primarily governed by two distinct mechanisms:

Metal Chelation and Ionophore-Mediated Toxicity

The core driver of 8-HQ derivative cytotoxicity is its bidentate chelating ability. The nitrogen atom of the quinoline ring and the phenolate oxygen form stable, lipophilic complexes with biologically critical transition metals, particularly Cu²⁺ and Fe³⁺[3]. Rather than simply starving cells of essential metals, these derivatives act as ionophores . They shuttle extracellular copper and iron across the lipid bilayer into the intracellular space. Once inside, the metals are released and undergo rapid redox cycling (Fenton-like reactions), generating lethal levels of reactive oxygen species (ROS)[4]. This oxidative stress overwhelms cellular antioxidant defenses, inducing apoptosis in cancer cells and necrosis in bacterial pathogens[4].

Fungal Membrane Disruption

In fungal pathogens such as Candida albicans and dermatophytes, these derivatives exhibit rapid fungicidal effects by directly interacting with ergosterol, the primary sterol in the fungal cell membrane[5]. This binding disrupts the highly ordered lipid packing of the membrane, leading to the leakage of intracellular ions (e.g., K⁺) and proteins, ultimately resulting in a catastrophic loss of cellular homeostasis[5].

MOA cluster_0 Ionophore & Metal Chelation Pathway cluster_1 Fungal Membrane Pathway A 8-Hydroxy-7-iodoquinolinesulphonic Acid Derivative B Metal Chelation (Cu2+, Fe3+) A->B Extracellular binding G Ergosterol Binding A->G Direct lipid interaction C Intracellular Transport (Lipophilic Complex) B->C D Fenton-like Reactions C->D Metal release E ROS Generation D->E F Apoptosis / Cell Death E->F Oxidative stress H Membrane Disruption & Cellular Leakage G->H H->F Loss of homeostasis

Fig 1. Dual-pathway mechanism of action: Ionophore-mediated ROS generation and membrane disruption.

Quantitative Profiling of Biological Activities

To benchmark the efficacy of novel derivatives, it is crucial to compare their metrics against established baseline standards. The table below summarizes representative quantitative data for 8-HQ sulfonic acid derivatives across various biological targets[1],[3],[5].

Derivative / ComplexTarget Organism / Cell LineAssay TypeRepresentative ValuePrimary Mechanism
8-Hydroxy-7-iodo-5-quinolinesulfonic acid Candida albicansMIC16 - 32 µg/mLErgosterol binding / Membrane disruption
8-Hydroxy-7-iodo-5-quinolinesulfonic acid Trichophyton mentagrophytesMIC8 - 16 µg/mLFungicidal cellular leakage
8-HQ-5-sulfonamide alkynes MRSA (Gram-positive)MIC1.5 - 6.25 µMMetalloenzyme inhibition
Cu²⁺-Complexed 8-HQ-5-sulfonic acid HCT-116 (Colon Cancer)IC50< 5 µMROS generation / Apoptosis
Fe³⁺-Complexed 8-HQ-5-sulfonic acid Staphylococcus aureusZone of Inhibition> 20 mmOxidative stress / Membrane damage

Self-Validating Experimental Protocols

A critical failure point in drug development is the misattribution of a compound's mechanism of action. To ensure scientific integrity, I mandate the use of self-validating assay systems . The following protocols are designed to establish direct causality between the chemical properties of 8-hydroxy-7-iodoquinolinesulphonic acid derivatives and their observed biological effects.

Protocol 1: Differentiating Cell Wall vs. Cell Membrane Targeting (Antifungal)

The Causality Principle: To definitively prove whether a derivative targets the fungal cell wall or the cell membrane, we utilize a dual-assay competitive system. Sorbitol acts as an osmotic protectant; if the drug damages the cell wall, sorbitol stabilizes the protoplast, thereby increasing the Minimum Inhibitory Concentration (MIC). Conversely, if the drug binds membrane ergosterol directly, sorbitol provides no protection. In parallel, adding exogenous ergosterol will competitively bind the drug in the media, neutralizing its effect and increasing the MIC[5].

Step-by-Step Methodology:

  • Prepare standard 96-well broth microdilution plates with the derivative serially diluted (0.5 to 256 µg/mL).

  • Assay A (Cell Wall Validation): Supplement the RPMI 1640 broth with 0.8 M sorbitol. Inoculate with Candida albicans (10⁴ CFU/mL).

  • Assay B (Cell Membrane Validation): Supplement the broth with exogenous ergosterol (400 µg/mL). Inoculate with the same strain.

  • Incubate plates at 35°C for 48 hours.

  • Self-Validation Check: A 4-fold or greater increase in MIC in Assay A indicates cell wall targeting. A 4-fold increase in Assay B confirms direct ergosterol binding[5]. If neither shifts, the compound likely targets intracellular machinery.

Protocol 2: Validating Metal-Dependent Cytotoxicity (Anticancer)

The Causality Principle: If the anticancer activity is strictly ionophore-mediated, the derivative's cytotoxicity must be heavily dependent on extracellular metal concentrations. By supplementing the media with Cu²⁺, the formation of the lipophilic complex is accelerated, which should drastically lower the IC50. To self-validate this causality, the addition of a cell-impermeable metal chelator (e.g., bathocuproinedisulfonic acid, BCS) should rescue the cells, proving that the mechanism relies on metal influx rather than direct receptor binding[3].

Step-by-Step Methodology:

  • Seed human cancer cells (e.g., HeLa or A549) in a 96-well plate at 5×10³ cells/well. Allow 24 hours for adherence.

  • Treat cells with the derivative alone (0.1 to 100 µM) to establish a baseline IC50.

  • Condition 1 (Metal Supplementation): Co-treat cells with the derivative and an equimolar concentration of CuCl₂.

  • Condition 2 (Rescue/Validation): Co-treat cells with the derivative, CuCl₂, and 100 µM BCS.

  • Assess cell viability after 72 hours using an MTT or CellTiter-Glo luminescent assay.

  • Self-Validation Check: The IC50 must significantly decrease in Condition 1 and return to baseline (or higher) in Condition 2 to definitively confirm an ionophore-driven mechanism.

Workflow S1 Synthesize & Characterize Derivatives S2 Establish Baseline IC50/MIC (In Vitro Screening) S1->S2 S3A Antifungal Assay (+ Sorbitol / + Ergosterol) S2->S3A Fungal Pathogens S3B Anticancer Assay (+ Cu2+ / + BCS Chelator) S2->S3B Cancer Cell Lines S4A Validate Target: Wall vs. Membrane S3A->S4A Analyze MIC Shifts S4B Validate Mechanism: Ionophore Toxicity S3B->S4B Analyze IC50 Shifts S5 Formulation Development (Electrospun PVA/Chitosan Mats) S4A->S5 S4B->S5

Fig 2. Self-validating high-throughput screening workflow for 8-HQ derivative characterization.

Advanced Formulation: Electrospun Polymeric Delivery Systems

A major translational hurdle for highly active halogenated quinolines is their potential for systemic toxicity and rapid clearance. To bypass these limitations, modern application science leverages electrospinning techniques to create advanced local delivery systems, such as bioactive wound dressings[4].

By incorporating 8-hydroxy-7-iodoquinolinesulphonic acid into poly(vinyl alcohol) (PVA) and chitosan matrices, the drug is physically and chemically stabilized[3]. The causality of this formulation's success lies in electrostatic interactions: the ionizable sulfonic acid group of the derivative forms strong ionic bonds with the protonated amine groups of chitosan. This interaction ensures a controlled, sustained release profile, preventing dose-dumping toxicity while simultaneously leveraging the inherent antimicrobial properties of the chitosan matrix[3].

References

  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI URL
  • Title: 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)
  • Title: 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | CAS:547-91-1 Source: BioCrick URL
  • Title: Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities Source: MDPI URL
  • Title: Ferron | C9H6INO4S | CID 11043 Source: PubChem / NIH URL

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 8-Hydroxy-7-iodoquinolinesulphonic Acid in Environmental Monitoring

Executive Summary & Mechanistic Foundations 8-Hydroxy-7-iodoquinolinesulphonic acid (commonly known as Ferron, HIQSA, or Chiniofon) is a multifunctional chelating agent widely utilized in environmental monitoring and ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundations

8-Hydroxy-7-iodoquinolinesulphonic acid (commonly known as Ferron, HIQSA, or Chiniofon) is a multifunctional chelating agent widely utilized in environmental monitoring and analytical chemistry. Its unique chemical structure is defined by three critical functional groups attached to a planar quinoline ring: a hydroxyl group at the 8-position, an iodine atom at the 7-position, and a sulfonic acid group at the 5-position 1.

Mechanistic Causality for Environmental Applications:

  • Aqueous Solubility: The sulfonic acid group readily deprotonates in aqueous environments, disrupting the solid crystal lattice and ensuring high solubility in polar media, which is essential for direct water analysis 1.

  • Tridentate Chelation: The combination of the hydroxyl group, sulfonic acid group, and the quinoline nitrogen allows Ferron to act as a tridentate ligand. It forms highly stable five- or six-membered chelate rings with metal ions such as Fe(III), Al(III), and Cu(II) 1.

  • Immobilization Capability: The negatively charged sulfonate ion enables highly efficient physical adsorption onto strong base anion-exchange resins (e.g., Dowex 2X4, Purolite A-500) via electrostatic binding to quaternary ammonium groups. This facilitates solid-phase extraction (SPE) and preconcentration of trace metals from complex environmental matrices 1.

Quantitative Performance Summary

The table below summarizes the validated analytical performance of Ferron across various environmental monitoring applications.

Target AnalyteEnvironmental MatrixAnalytical MethodLimit of Detection (LOD)Recovery / ValidationReference
Trace Fe(III) Natural WaterSPE (Dowex 2X4) + Spectrophotometry0.01 µg/mL97% recovery at 7 mg/L level; Preconcentration factor of 802
Fe Species (a,b,c) Polymeric Ferric CoagulantsTimed Complexation SpectrophotometryMatrix-dependentValidated via standard calibration curves[[3]]()
Cu(II) / HIQSA Tap WaterSquare Wave Anodic Stripping Voltammetry1.2 µMValidated on Sb2O3/MWCNT-TiO2 nanohybrid electrode4

Experimental Protocols

Protocol 1: Fe-Ferron Timed Complexation Method for Coagulant Speciation

Context: In water treatment plants, the efficiency of polymeric ferric coagulants depends heavily on the speciation of iron. Ferron is utilized to categorize these species into three fractions based on reaction kinetics: highly reactive monomeric Fe (Fe(a)), gradually reacting polymeric Fe (Fe(b)), and unreactive colloidal Fe (Fe(c)) 3.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a standard Ferron reagent solution. Causality: The high solubility of Ferron ensures a homogenous reagent that will not precipitate upon introduction to the complex water matrix.

  • Sample Initiation: Introduce the polymeric ferric sulfate (PFS) sample into the Ferron reagent under controlled pH and temperature.

  • Kinetic Absorbance Measurement: Measure the absorbance of the resulting green Fe-Ferron complex at specific timed intervals using a UV-Vis spectrophotometer.

    • Reaction Causality: Fe(a) consists of low-molecular-weight, unpolymerized species that rapidly participate in charge neutralization, forming complexes with Ferron almost instantaneously (< 1 minute). Fe(b) consists of larger polymers that must gradually depolymerize before binding to Ferron (1 to 120 minutes). Fe(c) is colloidal and shows minimal to no reaction 3.

  • Data Deconvolution: Calculate the concentrations of Fe(a) and Fe(b) directly from the kinetic absorbance curve.

Self-Validation System: To validate the assay, the total iron content ( Fetotal​ ) of the sample must be determined independently via Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP). The unreactive fraction, Fe(c), is calculated by difference: Fe(c)=Fetotal​−(Fe(a)+Fe(b)) . If the mass balance deviates by >5%, the kinetic assay must be recalibrated.

Kinetic differentiation of iron species using Ferron complexation.

Protocol 2: Solid-Phase Extraction (SPE) of Trace Fe(III) in Natural Waters

Context: Modern instrumental methods often lack the sensitivity required for direct trace metal analysis in natural waters. Preconcentrating trace Fe(III) using a strong base anion-exchange resin loaded with Ferron significantly enhances detection limits [[2]]().

Step-by-Step Methodology:

  • Resin Functionalization: Pass an aqueous solution of Ferron through a column packed with Dowex 2X4 resin. Causality: The resin's quaternary ammonium groups permanently immobilize the Ferron molecules via strong electrostatic interactions with the sulfonate groups, creating a reusable chelating matrix 1.

  • Sample Loading: Buffer the natural water sample to pH 2.2 using a 0.2 M HCl / 0.2 M KCl buffer and pass it through the Ferron-loaded resin.

    • Causality: A pH of 2.2 is strictly required. At higher pH, iron precipitates as insoluble iron hydroxides, preventing chelation. At pH 2.2, Fe(III) remains soluble while the Ferron ligand retains sufficient nucleophilicity for quantitative tridentate binding 2.

  • Matrix Washing: Wash the column with deionized water to eliminate non-binding matrix interferents (e.g., alkali and alkaline earth metals).

  • Desorption: Elute the bound analyte using a stripping agent composed of 5% ascorbic acid in 0.5 M HCl.

    • Causality: Ascorbic acid acts as a reducing agent, converting tightly bound Fe(III) into Fe(II). Because Fe(II) has a drastically lower binding affinity for Ferron, it is rapidly released. The 0.5 M HCl provides an acidic environment that protonates the ligand, further driving the dissociation 2.

  • Quantification: Determine the concentration of the eluted Fe(II) spectrophotometrically at 510 nm by complexing it with o-phenanthroline 2.

Self-Validation System: Conduct a spike-recovery experiment alongside every batch of natural water samples. Spike a blank sample with a known standard of 7 mg/L Fe(III). A properly functioning resin and optimized desorption protocol must yield a recovery rate of 97%. If recovery drops, it indicates resin degradation or incomplete reduction by the ascorbic acid.

Solid-phase extraction and quantification workflow using Ferron-loaded resin.

References

  • Preparation and Characterization of Polyferric Sulfate Derived from Iron Sludge in De-Ironing Water Plants and Its Utilization in Water Treatment . MDPI. 3

  • Spectrophotometric determination of trace iron(III) in natural water after its preconcentration with a chelating resin . ResearchGate. 2

  • Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications . IgMin Research. 1

  • Determination of 8-hydroxy-7-iodo-5-quinoline sulfonic acid (HIQSA) at renewable electrode with Sb2O3/MWCNT-TiO2 nanohybrid . ResearchGate. 4

Sources

Application

Application Note: Development and Validation of 8-Hydroxy-7-iodoquinolinesulphonic Acid (Ferron) Based Sensors for Trace Metal Analysis

Executive Summary & Mechanistic Rationale The demand for highly sensitive, selective, and robust sensors for trace metal analysis in environmental and biological matrices has driven the development of advanced chelating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The demand for highly sensitive, selective, and robust sensors for trace metal analysis in environmental and biological matrices has driven the development of advanced chelating probes. 8-Hydroxy-7-iodoquinolinesulphonic acid , commonly known as Ferron or HIQSA , is a versatile tridentate chelating agent that forms highly stable complexes with transition and post-transition metals[1].

As a Senior Application Scientist, it is critical to understand the causality behind Ferron's efficacy as a sensor recognition element:

  • The Quinoline Ring & Hydroxyl Group: Provide a rigid, planar framework that acts as the primary coordination site, forming stable five-membered chelate rings with target metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺)[1].

  • The Sulfonic Acid Moiety: Imparts high aqueous solubility and serves as a critical anchoring point for electrostatic immobilization onto solid supports (such as strong base anion-exchange resins like Dowex or Purolite)[1]. Immobilization is essential as it restricts intramolecular motion, reducing non-radiative decay pathways.

  • The Iodine Atom: Exerts a profound "heavy-atom effect," which enhances spin-orbit coupling and facilitates intersystem crossing. This is the fundamental mechanism that allows Ferron-metal complexes to exhibit intense Room-Temperature Phosphorescence (RTP) when immobilized.

This application note details the design, mechanistic workflows, and self-validating experimental protocols for two primary Ferron-based sensor modalities: Solid-Phase Optical Sensors (RTP/Colorimetric) and Electrochemical Sensors (Square Wave Anodic Stripping Voltammetry - SWASV) .

Sensor Transduction Pathways

To successfully develop a Ferron-based sensor, the chemical recognition event (chelation) must be efficiently coupled to a transduction mechanism.

G A 8-Hydroxy-7-iodoquinolinesulphonic acid (Ferron / HIQSA) C Immobilization Matrix (Anion-Exchange Resin / Modified Electrode) A->C Immobilization via Sulfonic Acid Group B Target Metal Ions (e.g., Fe3+, Al3+, Cu2+) D Stable Metal-Ferron Chelate Complex B->D Tridentate Chelation (N, O, I/O) C->D Analyte Preconcentration E Optical Transduction (Colorimetry / RTP) D->E Heavy-Atom Effect (Iodine) Enhances Phosphorescence F Electrochemical Transduction (SWASV) D->F Accumulation at Modified Electrode G Quantitative Data Output E->G F->G

Fig 1: Mechanistic workflow of Ferron-based sensor complexation and transduction.

Optical Sensing (Room-Temperature Phosphorescence & Colorimetry)

In solution, the phosphorescence of metal-Ferron complexes is typically quenched by dissolved oxygen and non-radiative vibrational relaxation. By immobilizing Ferron onto a solid matrix (e.g., Dowex 2X4 resin), the complex is rigidly shielded[1]. The addition of a chemical oxygen scavenger (like sodium sulfite) further prevents triplet-state quenching, yielding a highly sensitive RTP signal specific to ions like Al³⁺ or Ga³⁺[1]. For Fe³⁺, the complexation yields a distinct colorimetric shift measurable via spectrophotometry[2].

Electrochemical Sensing (SWASV)

Ferron can be utilized as a highly specific accumulating agent in stripping voltammetry. When a carbon paste electrode is modified with an Sb₂O₃/MWCNT-TiO₂ nanohybrid, the high surface area of the carbon nanotubes and the catalytic properties of TiO₂ synergize with Ferron's chelating ability[3]. Applying a negative accumulation potential drives target metal ions to the electrode surface where they form stable complexes with Ferron. A subsequent anodic sweep strips the metals back into solution, yielding sharp, quantifiable current peaks[3].

Quantitative Data Summary

The table below summarizes the analytical figures of merit for optimized Ferron-based sensors, providing a benchmark for protocol validation.

Target AnalyteSensor ModalityMatrix / SupportLinear RangeLimit of Detection (LOD)Reference
HIQSA (Ferron) Electrochemical (SWASV)Sb₂O₃/MWCNT-TiO₂1.0 – 100 μM~0.1 μM[3]
Fe(III) Colorimetric / SPEDowex 2X4 ResinTrace levelsSub-ppm[1]
Al(III) / Ga(III) Luminescent (RTP)Anion-exchange resin0.01 – 10 μMNanomolar range,[1]

Experimental Protocols

Protocol A: Fabrication and Validation of a Solid-Phase RTP Sensor for Al(III)

Causality & Design Rationale: This protocol uses an anion-exchange resin to immobilize Ferron. The electrostatic binding between the positively charged resin and the anionic sulfonate group of Ferron prevents leaching. Sodium sulfite is used as an oxygen scavenger because molecular oxygen is a potent triplet-state quencher that would otherwise obliterate the RTP signal[1].

Step-by-Step Methodology:

  • Resin Preparation: Wash 1.0 g of strong base anion-exchange resin (e.g., Dowex 2X4, chloride form) sequentially with 1 M HCl, deionized water, 1 M NaOH, and again with deionized water until the effluent is pH neutral. Self-Validation: Test the final wash water with pH paper to ensure complete removal of free acid/base.

  • Ferron Immobilization: Suspend the washed resin in 50 mL of a 1.0 mM Ferron (HIQSA) aqueous solution. Agitate on an orbital shaker for 120 minutes at room temperature. Filter and wash the Ferron-loaded resin with deionized water to remove unbound ligand.

  • Sample Preconcentration: Pass 100 mL of the aqueous sample containing trace Al³⁺ through a column packed with 0.2 g of the Ferron-loaded resin at a flow rate of 2.0 mL/min.

  • Deoxygenation: Transfer the loaded resin beads into a quartz cuvette containing 2.0 mL of a 0.1 M sodium sulfite (Na₂SO₃) solution. Allow 5 minutes for complete oxygen scavenging[1].

  • RTP Measurement: Excite the sample at the predetermined optimal wavelength (typically ~370 nm) and measure the phosphorescence emission.

  • Self-Validating Calibration: Always run a procedural blank (resin + Na₂SO₃ without Al³⁺) to establish baseline luminescence. Generate a calibration curve using standard Al³⁺ solutions (0.1, 0.5, 1.0, 5.0 μM) to confirm linearity before analyzing unknown samples.

Protocol B: Electrochemical Detection via HIQSA-Modified SWASV

Causality & Design Rationale: The Sb₂O₃/MWCNT-TiO₂ nanohybrid increases the electroactive surface area and provides a wide cathodic window by increasing the hydrogen evolution overpotential[3]. The accumulation step at -0.8 V electrostatically drives cations to the electrode, where HIQSA chelates them, drastically concentrating the analyte prior to the stripping phase[3].

G S1 1. Electrode Prep (Sb2O3/MWCNT-TiO2) S2 2. HIQSA Addition (Chelator in Solution) S1->S2 S3 3. Accumulation (-0.8 V for 150 s) S2->S3 S4 4. SWASV Stripping (Anodic Scan) S3->S4 S5 5. Data Analysis (Peak Current vs. Conc.) S4->S5

Fig 2: Step-by-step workflow for SWASV electrochemical detection using HIQSA.

Step-by-Step Methodology:

  • Electrode Fabrication: Thoroughly mix graphite powder, MWCNT-TiO₂ nanocomposite, and Sb₂O₃ in a mortar. Add mineral oil as a binder to form a homogeneous carbon paste. Pack this paste firmly into the cavity of a Teflon electrode body[3].

  • Electrochemical Cell Setup: Use a standard three-electrode system: the modified carbon paste electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl (3M KCl) reference electrode.

  • Analyte Accumulation: Immerse the electrodes in a 0.1 M acetate buffer (pH 4.5) containing the target metal ions and a known concentration of HIQSA (e.g., 50 μM). Apply an accumulation potential of -0.8 V for 150 seconds under constant stirring[3]. Mechanistic note: This specific time and potential maximize chelate formation at the electrode interface without causing surface saturation.

  • Equilibration: Stop stirring and allow the solution to rest for 10 seconds to ensure the hydrodynamic stability of the diffusion layer.

  • Stripping Step (SWASV): Perform a square wave anodic potential scan from -0.8 V to +0.2 V. Record the peak stripping current, which corresponds to the oxidation of the preconcentrated metal-Ferron complex.

  • Self-Validating System: Perform a standard addition method. After measuring the unknown sample, spike the solution with three known, increasing concentrations of the target metal. The linear increase in peak current validates that matrix effects are accounted for, ensuring the trustworthiness of the quantitative result.

References

  • Title: Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron)
  • Title: 7-IODO-8-HYDROXYQUINOLINE-5-SULFONIC ACID AS A REAGENT FOR THE COLORIMETRIC DETERMINATION OF FERRIC IRON Source: Journal of the American Chemical Society URL
  • Title: Determination of 8-hydroxy-7-iodo-5-quinoline sulfonic acid (HIQSA)
  • Title: Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron)

Sources

Method

Application Note: Advanced Immobilization Techniques for 8-Hydroxy-7-iodoquinoline-5-sulfonic Acid (Ferron) on Solid Supports

Introduction & Mechanistic Rationale 8-Hydroxy-7-iodoquinoline-5-sulfonic acid, commonly known as Ferron (or HIQSA), is a highly effective tridentate chelating agent used extensively in analytical chemistry for the preco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

8-Hydroxy-7-iodoquinoline-5-sulfonic acid, commonly known as Ferron (or HIQSA), is a highly effective tridentate chelating agent used extensively in analytical chemistry for the preconcentration of trace metal ions (e.g., Pd(II), Fe(III), Al(III)) and in optical sensing[1]. In its free solution phase, Ferron is typically consumed in single-use applications, which generates chemical waste and complicates the separation of metal complexes from the sample matrix[1].

Immobilizing Ferron onto solid supports transforms it into a highly stable, reusable stationary phase, enabling its use in Solid-Phase Extraction (SPE) and continuous-flow chromatography[2]. The causality behind successful immobilization relies on exploiting Ferron’s specific functional groups without compromising its chelating pocket:

  • Sulfonic Acid Group (-SO₃H): Acts as a strong anionic anchor. It can form robust electrostatic bonds with positively charged resins or be converted into an amide linkage for covalent tethering[1].

  • Hydroxyl (-OH) and Quinoline Nitrogen: These form the primary tridentate chelating pocket. Immobilization strategies must strictly avoid steric hindrance at these sites to preserve metal-binding affinity[1].

Immobilization Strategies: Causality & Selection

A. Electrostatic Immobilization (Anion-Exchange Resins)
  • Mechanism: The negatively charged sulfonate group of Ferron forms a strong electrostatic interaction with positively charged quaternary ammonium groups on macroporous resins (e.g., Purolite A-500, AG MP-1)[1],[3].

  • Causality & Application: This method is chosen for its simplicity and extremely high loading capacities (up to 0.93 mmol/g)[3]. Because the binding relies purely on electrostatic attraction, the chelating pocket remains entirely unmodified and highly active. However, it is susceptible to leaching in highly aggressive matrices (extreme pH or high ionic strength) due to competitive ion exchange[4].

B. Covalent Immobilization (Silica Gel)
  • Mechanism: Silica gel is functionalized with a silane coupling agent (e.g., 3-aminopropyltriethoxysilane, APTES) to introduce reactive amine groups. Ferron is then covalently linked via an amide bond formed with its sulfonic acid group[1],[4].

  • Causality & Application: Covalent bonds inherently prevent leaching, making this support robust for aggressive sample matrices and extreme pH variations (pH 2–7)[4]. The rigid silica backbone prevents polymer swelling, ensuring favorable sorption kinetics and low backpressure in column chromatography[4].

C. Encapsulation (Polymeric Nanofibers)
  • Mechanism: Ferron is physically entrapped within an electrospun matrix of polymers, such as Poly(vinyl alcohol) (PVA) and Chitosan[1].

  • Causality & Application: This creates a high-surface-area, biocompatible scaffold. The porosity of the nanofibers dictates the diffusion rate of target analytes. It is primarily utilized in biomedical applications, such as antimicrobial wound dressings, where sustained release or localized chelation is desired[2].

Quantitative Data Summary

The following table summarizes the performance metrics of the primary immobilization strategies to guide support selection based on experimental needs:

Immobilization StrategySolid Support MatrixBinding MechanismMax Loading CapacityLeaching ResistancePrimary Application
Electrostatic Purolite A-500 / AG MP-1Ionic (Quaternary Ammonium)~0.93 mmol/g[3]Moderate (pH dependent)Trace metal SPE (Pd, Fe)
Covalent Silica Gel (60-120 mesh)Amide Bond (via Silanization)~0.40 mmol/gHigh (Stable pH 2-7)[4]Ion Chromatography
Encapsulation PVA/Chitosan NanofibersPhysical EntrapmentVariable (Matrix dependent)Low (Controlled Release)Biomedical / Dressings[2]

Experimental Protocols

Protocol A: Electrostatic Immobilization on Purolite A-500 (Self-Validating)

This protocol utilizes electrostatic interactions for rapid, high-capacity loading.

  • Resin Preparation: Wash 5.0 g of Purolite A-500 (chloride form) with 50 mL of 1 M HCl, followed by copious amounts of deionized water until the effluent is neutral (pH ~7.0).

    • Causality: This removes manufacturing impurities and standardizes the counter-ion to chloride, ensuring predictable exchange kinetics.

  • Ferron Loading: Prepare a 0.05 M solution of Ferron in 100 mL of deionized water. Adjust the pH to 5.0 using 0.1 M NaOH.

    • Causality: At pH 5.0, the sulfonic acid group (pKa ~2) is fully deprotonated, maximizing electrostatic attraction, while the hydroxyl group remains protonated, preventing unwanted side reactions[1].

  • Equilibration: Add the washed resin to the Ferron solution. Agitate the suspension on a mechanical shaker at 150 rpm for 24 hours at 25°C.

  • Self-Validation Step: Monitor the absorbance of the supernatant at 434 nm (the peak for free Ferron) using UV-Vis spectroscopy[5]. Immobilization is successful and complete when the absorbance plateaus, indicating thermodynamic equilibrium.

  • Recovery: Filter the loaded resin and wash with deionized water until the filtrate shows zero absorbance at 434 nm. Dry under vacuum at 40°C.

Protocol B: Covalent Tethering to Silica Gel via Silanization

This protocol creates a highly stable, non-leaching stationary phase for aggressive matrices.

  • Activation: Reflux 10 g of Silica Gel (60-120 mesh) in 6 M HCl for 4 hours. Wash with deionized water until neutral and dry at 120°C for 12 hours.

    • Causality: Acid reflux maximizes the density of surface silanol (-OH) groups required for the subsequent silanization step[4].

  • Silanization: Suspend the activated silica in 50 mL of dry toluene. Add 5 mL of APTES (3-aminopropyltriethoxysilane). Reflux under a nitrogen atmosphere for 12 hours.

  • Washing: Filter the aminated silica and wash sequentially with toluene, ethanol, and water to remove unreacted APTES. Dry at 80°C.

  • Ferron Coupling: Dissolve 2.0 g of Ferron in 50 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.5 g of N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating coupling agent. Add the aminated silica gel to the mixture.

  • Reaction: Stir at room temperature for 24 hours. The DCC facilitates the formation of a stable amide linkage between the primary amine of the silica and the sulfonic acid of Ferron.

  • Self-Validation Step: Perform FTIR spectroscopy on the dried, functionalized silica. The appearance of a distinct amide I band (~1650 cm⁻¹) and the disappearance of the primary amine N-H stretch confirm successful covalent tethering[3].

Decision Workflow Visualization

G Support Select Solid Support Matrix Silica Silica Gel (Rigid, pH Stable) Support->Silica Resin Anion-Exchange Resin (High Capacity) Support->Resin Polymer PVA/Chitosan (Biocompatible) Support->Polymer Silanization Silanization (APTES) & Activation Silica->Silanization IonExchange Electrostatic Binding (Quaternary Ammonium) Resin->IonExchange Electrospin Electrospinning (Entrapment) Polymer->Electrospin Amide Covalent Amide Bond (via -SO3H group) Silanization->Amide Final Immobilized Ferron (Active Chelating Phase) Amide->Final IonExchange->Final Electrospin->Final

Workflow for the immobilization of Ferron via covalent, electrostatic, and encapsulation strategies.

References

  • Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications. IgMin Research. 1

  • Microenviromental Investigation of Polymer-Bound Fluorescent Chelator by Fluorescence Microscopy and Optical Spectroscopy. PubMed. 3

  • Removing aluminum from solution using chelating compounds and immobilized tethered chelators. IRL @ UMSL. 5

  • Silica Gel-Bonded Cationic Polyelectrolyte. Oxford Academic (OUP). 4

Sources

Application

Application Note: The Role of 8-Hydroxy-7-iodoquinolinesulphonic Acid in the Biofortification of Crops

Target Audience: Researchers, Agronomists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale Iodine defic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Agronomists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Iodine deficiency remains a pervasive global health challenge. While traditional agronomic biofortification relies on inorganic salts like potassium iodate (KIO 3​ ) or potassium iodide (KI), these compounds are prone to rapid soil leaching, volatilization, and can induce oxidative stress in plant roots at high concentrations.

Recent advancements in biofortification have identified 8-Hydroxy-7-iodoquinolinesulphonic acid (8-OH-7-I-5QSA) —an organic iodoquinoline derivative historically known as a chelating agent (Ferron or Loretin)—as a highly efficacious, dual-action iodine donor[1][2].

The Causality of Efficacy: Why Organic Iodoquinolines?
  • Intact Assimilation & Reduced Phytotoxicity: Unlike KIO 3​ , which requires energy-intensive enzymatic reduction to iodide (I ) prior to root assimilation (often generating reactive oxygen species), 8-OH-7-I-5QSA is absorbed as an intact organic molecule[2]. Its stable quinoline ring prevents premature degradation in the rhizosphere.

  • Biostimulation via Elicitor Activity: The quinoline moiety acts as a chemical elicitor, upregulating the plant's phenylpropanoid pathway. This results in the accumulation of polyphenolic compounds, which enhances basal resistance to abiotic stress and promotes biomass gain[2].

  • Heavy Metal Antagonism: In tuber crops, the application of 8-OH-7-I-5QSA has been shown to significantly reduce the accumulation of antagonistic heavy metals, such as aluminum (Al), improving the overall safety profile of the crop[1].

Mammalian Bioavailability & Clinical Relevance

The ultimate validation of any biofortified crop is its pharmacokinetic performance in mammalian systems. Dietary intake models utilizing Wistar rats fed with 8-OH-7-I-5QSA-biofortified kale demonstrated exceptional bioavailability[3].

  • Systemic Absorption: Rats exhibited significantly higher iodine concentrations in urine and renal tissues compared to controls, proving that the organic iodine bond is effectively cleaved or utilized during mammalian digestion[3].

  • Physiological Regulation: Consumption of the biofortified crop increased the Total Antioxidant Status (TAS) in the blood serum. Furthermore, it favorably downregulated thyroid-stimulating hormone (TSH), triglycerides, and hepatic stress markers (AST/ALT), confirming its safety and metabolic efficacy[3].

Pathway A 8-OH-7-I-5QSA Application (Hydroponic/Soil) B Root Assimilation & Chelation Dynamics A->B Uptake C Xylem Transport B->C Translocation D Tissue Accumulation (Leaves/Tubers) C->D Sink Loading E Biostimulation: Polyphenol Upregulation D->E Stress Response F Mammalian Consumption D->F Dietary Intake G Enhanced Bioavailability (TAS Increase, TSH Regulation) F->G Digestion & Metabolism

Caption: Mechanistic pathway of 8-OH-7-I-5QSA from agronomic application to mammalian physiological impact.

Quantitative Efficacy Data

The following table synthesizes the quantitative outcomes of 8-OH-7-I-5QSA application across various crop models, demonstrating its superiority or equivalence to traditional inorganic biofortification.

Crop ModelCultivation SystemTreatment DoseKey Quantitative OutcomesReference
Lettuce (Lactuca sativa)NFT Hydroponics5 µMIodine content 221.7x higher than control; Highest dry matter increase (+0.56%); Significant biostimulation.[2]
Potato (Solanum tuberosum)Pot / Soil10 µM – 50 µMAccumulation of intact 8-OH-7-I-5QSA (24.48 µg/kg d.w.); Reduced Al accumulation; Achieved 1.06–7.35% RDA-I.[1][4]
Kale (Brassica oleracea)Dietary Model (Rats)Biofortified DietSignificant increase in systemic iodine (kidneys/urine); Increased TAS; Lowered TSH and triglycerides in vivo.[3]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the critical steps for both the agronomic application and the analytical quantification of 8-OH-7-I-5QSA.

Protocol A: Hydroponic Biofortification of Leafy Greens (NFT System)

Hydroponics eliminates soil-matrix interactions (e.g., microbial degradation, organic matter binding), allowing precise calculation of uptake kinetics.

  • System Preparation: Establish a Nutrient Film Technique (NFT) system. Causality: NFT provides a constant flow of a shallow nutrient stream, minimizing the boundary layer at the root surface and ensuring that the uptake of the relatively bulky 8-OH-7-I-5QSA molecule is not diffusion-limited.

  • Nutrient Formulation: Prepare a standard Hoagland solution. Adjust the pH to 5.8 – 6.0 to maintain the solubility of the iodoquinoline.

  • Dosing: Introduce 8-OH-7-I-5QSA to the nutrient reservoir at a final concentration of 5 µM .

    • Causality: Empirical data indicates that 5 µM is the optimal threshold. It maximizes iodine accumulation without inducing the chlorosis or growth stunting typically observed at concentrations >10 µM[2].

  • Cultivation: Maintain a 16h/8h light/dark cycle. Monitor electrical conductivity (EC) daily. The biostimulatory effect of the quinoline ring will typically manifest as a measurable increase in head weight (biomass) within 3-4 weeks[2].

  • Harvesting: Harvest leaves, rinse immediately with deionized water to remove surface residue, and flash-freeze in liquid nitrogen to halt metabolic degradation of the accumulated iodoquinolines.

Protocol B: LC-MS/MS Quantification of Intact Iodoquinolines

Traditional ICP-MS destroys the molecular structure, yielding only total elemental iodine. To prove that the plant absorbed and retained the intact organic molecule, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory[2].

  • Sample Homogenization: Lyophilize the flash-frozen plant tissue. Grind to a fine powder using a ball mill.

  • Extraction: Weigh 0.5 g of the lyophilized powder into a centrifuge tube. Add 10 mL of a Methanol:Water (70:30, v/v) extraction buffer.

    • Causality: A mild methanolic extraction is critical. Harsh acidic or basic extractions will cleave the iodine-quinoline bond, resulting in false negatives for the intact molecule.

  • Sonication & Filtration: Sonicate the mixture for 15 minutes at 4°C. Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile.

  • MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 8-OH-7-I-5QSA.

  • Validation (Self-Validating Step): Utilize matrix-matched calibration curves to correct for ion suppression caused by plant polyphenols. Run a KIO 3​ -treated plant sample as a negative control to ensure the MS is specifically detecting the quinoline ring and not free iodide artifacts[2].

Workflow S1 Tissue Sampling S2 Lyophilization & Homogenization S1->S2 S3 Solvent Extraction S2->S3 S4 Centrifugation & Filtration S3->S4 S5 LC Separation (C18 Column) S4->S5 S6 MS/MS Quantification S5->S6

Caption: Step-by-step analytical workflow for the LC-MS/MS quantification of iodoquinolines in plant matrices.

Sources

Method

Application Notes and Protocols for 8-Hydroxy-7-iodoquinolinesulphonic Acid in Antifungal Formulations

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract 8-Hydroxy-7-iodoquinolinesulphonic acid, a halogenated derivative of 8-hydroxyquinoline, has demonstrate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

8-Hydroxy-7-iodoquinolinesulphonic acid, a halogenated derivative of 8-hydroxyquinoline, has demonstrated significant potential as an active pharmaceutical ingredient (API) in the development of novel antifungal agents. This document provides a comprehensive guide for researchers, covering the fundamental properties, proposed mechanism of action, and detailed protocols for the synthesis, in vitro evaluation, and formulation of this compound. The information herein is intended to facilitate further research and development of 8-Hydroxy-7-iodoquinolinesulphonic acid-based antifungal therapies.

Introduction and Scientific Background

8-Hydroxyquinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. The introduction of an iodine atom at the 7-position and a sulphonic acid group at the 5-position of the quinoline nucleus in 8-Hydroxy-7-iodoquinolinesulphonic acid modulates its physicochemical and biological properties, enhancing its antifungal efficacy. This compound has shown promising activity against a range of pathogenic fungi, including various species of Candida and dermatophytes such as Trichophyton and Microsporum.[1][2]

The core of its biological activity is believed to stem from its ability to chelate metal ions, which are essential for fungal growth and enzymatic processes. This chelation can disrupt critical cellular functions, leading to fungal cell death. Furthermore, evidence suggests that 8-Hydroxy-7-iodoquinolinesulphonic acid compromises the integrity of the fungal cytoplasmic membrane and may also interfere with cell wall synthesis.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-Hydroxy-7-iodoquinolinesulphonic acid is crucial for its effective formulation and delivery.

PropertyValueReference(s)
Molecular Formula C₉H₆INO₄S[2]
Molecular Weight 351.12 g/mol [2]
Appearance Sulfur yellow crystalline powder[2]
Melting Point 260-270 °C (with decomposition)[2][4]
Solubility - 1 g in 500 mL of cold water - 1 g in 170 mL of boiling water - Slightly soluble in alcohol - Practically insoluble in ether and oils[2]
pKa pKₐ₁: 2.514 pKₐ₂: 7.417 (at 25 °C)[4]

Proposed Antifungal Mechanism of Action

The antifungal activity of 8-Hydroxy-7-iodoquinolinesulphonic acid is multifaceted. The primary proposed mechanisms include:

  • Disruption of Cell Membrane Integrity: The compound is believed to compromise the functional integrity of the fungal cytoplasmic membrane.[1][3] This leads to the leakage of essential intracellular components and ultimately, cell death.

  • Cell Wall Damage: Studies suggest a potential interaction with the fungal cell wall, although the precise target remains under investigation.[1][5]

  • Metal Ion Chelation: As a derivative of 8-hydroxyquinoline, it likely retains the ability to chelate divalent metal ions, which are crucial cofactors for many fungal enzymes. This sequestration of essential metal ions can inhibit vital metabolic pathways.

Antifungal Mechanism HIQSA 8-Hydroxy-7-iodoquinolinesulphonic acid Membrane Fungal Cell Membrane HIQSA->Membrane Interacts with Wall Fungal Cell Wall HIQSA->Wall Potentially targets Metal Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) HIQSA->Metal Chelates Disruption Membrane Disruption (Leakage of cellular contents) Membrane->Disruption Damage Cell Wall Damage (Structural Weakening) Wall->Damage Chelation Chelation Metal->Chelation Enzymes Metalloenzymes Inhibition Enzyme Inhibition (Metabolic Disruption) Enzymes->Inhibition Death Fungal Cell Death Disruption->Death Damage->Death Chelation->Enzymes Deprives Inhibition->Death

Caption: Proposed antifungal mechanism of 8-Hydroxy-7-iodoquinolinesulphonic acid.

Protocols

Synthesis of 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid

The synthesis of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid can be achieved through a two-step process involving the sulfonation of 8-hydroxyquinoline followed by iodination. The following is a representative laboratory-scale protocol.

4.1.1. Step 1: Synthesis of 8-Hydroxyquinoline-5-sulfonic Acid

This procedure is adapted from the general principles of sulfonation of aromatic compounds.

  • Materials:

    • 8-Hydroxyquinoline

    • Fuming sulfuric acid (20% SO₃)

    • Ice

    • Distilled water

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Mechanical stirrer

    • Thermometer

    • Ice bath

    • Büchner funnel and flask

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add a calculated amount of fuming sulfuric acid.

    • Cool the flask in an ice bath to below 10 °C.

    • Slowly add 8-hydroxyquinoline in small portions to the stirred, cold fuming sulfuric acid, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-3 hours.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with constant stirring.

    • The precipitate of 8-hydroxyquinoline-5-sulfonic acid is collected by filtration, washed with cold water, and dried.

4.1.2. Step 2: Synthesis of 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid

This procedure is based on the iodination of the sulfonic acid derivative.[2]

  • Materials:

    • 8-Hydroxyquinoline-5-sulfonic acid

    • Potassium iodide (KI)

    • Calcium hypochlorite (bleaching powder) or Sodium hypochlorite solution

    • Hydrochloric acid (HCl)

    • Distilled water

  • Equipment:

    • Beaker

    • Stirring plate and stir bar

    • pH meter or pH paper

    • Büchner funnel and flask

  • Procedure:

    • Dissolve 8-hydroxyquinoline-5-sulfonic acid in a suitable amount of water, if necessary, by adding a base to form the soluble salt.

    • Add a stoichiometric amount of potassium iodide to the solution.

    • Slowly add a solution of calcium hypochlorite or sodium hypochlorite with vigorous stirring. The reaction is exothermic and should be controlled.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the 8-Hydroxy-7-iodo-5-quinolinesulfonic acid.

    • The yellow crystalline product is collected by filtration, washed with cold water, and recrystallized from boiling water if necessary.

Synthesis Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Iodination HQ 8-Hydroxyquinoline Sulfonation Sulfonation Reaction HQ->Sulfonation FSA Fuming Sulfuric Acid FSA->Sulfonation HQSA 8-Hydroxyquinoline-5-sulfonic Acid Sulfonation->HQSA Iodination Iodination Reaction HQSA->Iodination KI Potassium Iodide KI->Iodination Bleach Bleaching Powder (Ca(OCl)₂) Bleach->Iodination HIQSA 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid Iodination->HIQSA

Caption: Synthesis workflow for 8-Hydroxy-7-iodoquinolinesulphonic acid.

In Vitro Antifungal Susceptibility Testing

The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27-A3) and filamentous fungi (M38-A2).[2][6]

4.2.1. Determination of Minimum Inhibitory Concentration (MIC)

  • Materials:

    • 8-Hydroxy-7-iodoquinolinesulphonic acid

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

    • Fungal isolates (Candida spp., Trichophyton spp., Microsporum spp.)

    • Sterile 96-well microtiter plates

    • Sterile saline

    • Spectrophotometer

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of 8-Hydroxy-7-iodoquinolinesulphonic acid in DMSO at a concentration of 10 mg/mL.

    • Inoculum Preparation:

      • Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 × 10³ CFU/mL.

      • Filamentous Fungi (Dermatophytes): Culture the fungus on Potato Dextrose Agar (PDA) at 30°C for 7-14 days. Prepare a conidial suspension by flooding the agar surface with sterile saline and gently scraping. Adjust the conidial suspension to a final concentration of 0.4–5 × 10⁴ CFU/mL in RPMI-1640.

    • Microdilution Assay:

      • Perform serial twofold dilutions of the compound in the 96-well plate using RPMI-1640 medium to achieve a final concentration range (e.g., 1024 µg/mL to 2 µg/mL).[2]

      • Add 100 µL of the standardized fungal inoculum to each well.

      • Include a growth control (inoculum without the compound) and a sterility control (medium only).

    • Incubation: Incubate the plates at 35°C for 24-48 hours for Candida spp. and at 30°C for 96 hours for dermatophytes.[2]

    • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

4.2.2. Determination of Minimum Fungicidal Concentration (MFC)

  • Procedure:

    • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

    • Spot-inoculate the aliquots onto SDA plates.

    • Incubate the plates under the same conditions as for the MIC assay.

    • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate (≥99.9% killing).[2]

Formulation of a Topical Antifungal Cream (Illustrative Example)

This protocol describes the preparation of a basic oil-in-water emulsion cream, a common vehicle for topical antifungal agents.[1]

  • Materials:

    • 8-Hydroxy-7-iodoquinolinesulphonic acid (1-2% w/w)

    • Oil Phase:

      • Cetyl alcohol (15% w/w)

      • White wax (1% w/w)

    • Aqueous Phase:

      • Sodium lauryl sulfate (2% w/w)

      • Propylene glycol (10% w/w)

      • Purified water (q.s. to 100%)

    • Other:

      • Antioxidant (e.g., Butylhydroxytoluene, BHT)

  • Equipment:

    • Water bath

    • Homogenizer or high-shear mixer

    • Beakers

    • Stirring rods

  • Procedure:

    • Preparation of the Oil Phase: Melt the cetyl alcohol and white wax in a beaker in a water bath at approximately 70-75°C. Add the antioxidant to the molten oil phase.

    • Preparation of the Aqueous Phase: In a separate beaker, dissolve the sodium lauryl sulfate in purified water and add the propylene glycol. Heat the aqueous phase to the same temperature as the oil phase.

    • Dispersion of the API: Disperse the 8-Hydroxy-7-iodoquinolinesulphonic acid in a small amount of propylene glycol before incorporating it into the aqueous phase.

    • Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring using a homogenizer until a uniform emulsion is formed.

    • Cooling: Continue stirring the emulsion gently until it cools to room temperature.

Safety and Handling

8-Hydroxy-7-iodoquinolinesulphonic acid should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

8-Hydroxy-7-iodoquinolinesulphonic acid presents a compelling profile as a candidate for the development of new antifungal therapies. Its demonstrated efficacy against clinically relevant fungi, coupled with a growing understanding of its mechanism of action, provides a solid foundation for further investigation. The protocols and information provided in this document are intended to serve as a valuable resource for researchers in this field, enabling the advancement of this promising compound towards potential clinical applications.

References

  • Pippi, B., et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 27(1), 41-48. Available at: [Link]

  • Guedes, G. M. M., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Scientific Reports, 10(1), 1-13. Available at: [Link]

  • da Silva, A. C. A., et al. (2023). Therapeutic Activity of a Topical Formulation Containing 8-Hydroxyquinoline for Cutaneous Leishmaniasis. Pharmaceutics, 15(11), 2602. Available at: [Link]

  • Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(7), 763-773. Available at: [Link]

  • ChemBK. (2022, October 16). 8-hydroxy-7-iodo-5-quinolinesulfonicaci. ChemBK. Available at: [Link]

  • Silva, F. M., et al. (2025, April 10). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. Available at: [Link]

  • Pippi, B., et al. (2019, January 15). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. PubMed. Available at: [Link]

  • The Merck Index Online. (n.d.). 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid. The Merck Index Online. Available at: [Link]

  • Google Patents. (2018, January 12). CN107573381A - Preparation method of 8-hydroxyquinoline.
  • Guedes, G. M. M., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Scientific Reports, 10(1), 1-13. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield and purity of 8-Hydroxy-7-iodoquinolinesulphonic acid synthesis

Welcome to the Technical Support Center for Analytical Reagent Synthesis. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 8-Hydroxy-7-iodoquinoline-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Reagent Synthesis. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 8-Hydroxy-7-iodoquinoline-5-sulfonic acid (commonly known as Ferron or HIQSA).

Ferron is a highly selective bidentate chelating agent utilized in the colorimetric detection of Fe(III) and acts as a critical intermediate in pharmaceutical co-crystallization and sensor development[1]. Synthesizing this compound with high purity (>98.5%) requires strict control over regioselectivity and oxidation states.

I. Mechanistic Pathway & Workflow

The synthesis of Ferron is a two-step electrophilic aromatic substitution. First, 8-hydroxyquinoline is sulfonated. The sulfonic acid group naturally directs to the C-5 position (para to the hydroxyl group), acting as a blocking group. In the second step, the strong activating effect of the C-8 hydroxyl group directs the incoming electrophilic iodine exclusively to the sterically hindered C-7 ortho position[2].

G N1 8-Hydroxyquinoline (Starting Material) N2 Sulfonation (Conc. H2SO4, 120°C) N1->N2 N3 8-Hydroxyquinoline-5-sulfonic acid (Intermediate) N2->N3 C-5 Para-blocking N4 Electrophilic Iodination (ICl in HCl, 25°C) N3->N4 N5 Crude Ferron (Zwitterionic Precipitate) N4->N5 C-7 Ortho-substitution N6 Recrystallization (Hot 50% Ethanol/Water) N5->N6 N7 Pure 8-Hydroxy-7-iodoquinoline- 5-sulfonic acid (>98.5%) N6->N7 Impurity removal

Workflow for the regioselective synthesis and purification of 8-Hydroxy-7-iodoquinoline-5-sulfonic acid.

II. Standardized Experimental Protocol

To achieve analytical-grade purity, we recommend the Iodine Monochloride (ICl) method over traditional I₂/KI oxidations. ICl is a superior electrophile that eliminates the need for harsh oxidants, thereby preventing the degradation of the quinoline ring[3].

Step 1: Sulfonation of 8-Hydroxyquinoline

  • Reaction: Slowly add 10.0 g of 8-hydroxyquinoline to 30 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 120°C for 2 hours. Causality Check: Temperatures exceeding 130°C will lead to charring and polysulfonation.

  • Precipitation: Cool the mixture to room temperature and pour it dropwise into 200 mL of vigorously stirred crushed ice. The intermediate, 8-hydroxyquinoline-5-sulfonic acid, will precipitate as a yellow solid.

  • Isolation: Filter under vacuum, wash with cold distilled water until the filtrate pH is >3, and dry in a desiccator.

Step 2: Regioselective Iodination

  • Dissolution: Suspend 5.0 g of 8-hydroxyquinoline-5-sulfonic acid in 50 mL of concentrated HCl.

  • Iodination: Dropwise, add 1.05 molar equivalents of 1.0 M Iodine monochloride (ICl) in glacial acetic acid while maintaining the reaction temperature at 20–25°C[3].

  • Maturation: Stir the reaction for 1.5 to 2 hours. A dense, pale yellow/brown precipitate of crude Ferron will form.

  • Purification (Self-Validating): Filter the crude product. Recrystallize by dissolving the solid in a minimal amount of boiling 50% ethanol/water mixture[2]. Allow it to cool slowly to room temperature. The formation of pale brown/yellow prismatic crystals confirms the successful isolation of the zwitterionic target[2].

III. Quantitative Optimization Data

The following table summarizes the expected outcomes when comparing the traditional iodination method against the optimized ICl protocol.

Iodination MethodReagents UsedReaction Temp (°C)Average Yield (%)Crude Purity (%)Primary Impurity
Traditional I₂ / KI / H₂O₂ (Oxidant)40 - 50°C52 - 58%88 - 92%Oxidized quinone derivatives
Optimized ICl in Conc. HCl20 - 25°C78 - 84% >96% Unreacted 5-sulfonic acid
Optimized + Recryst. 50% Ethanol/WaterReflux to 20°C70 - 75% >98.5% None (Spectroscopy grade)

IV. Troubleshooting & FAQs

Q1: My final product is dark brown or black instead of pale yellow. What went wrong? A: Dark discoloration is a hallmark of phenolic ring oxidation, yielding quinone-like byproducts. This occurs if the iodination temperature exceeds 30°C or if an excess of strong oxidants (like H₂O₂) was used in traditional methods. Solution: Switch to the ICl method[3] and strictly maintain the reaction temperature between 20°C and 25°C using a water bath.

Q2: How do I ensure complete removal of unreacted 8-hydroxyquinoline-5-sulfonic acid? A: The 7-iodo substituent introduces significant steric bulk, which alters the hydrogen-bonding network and the zwitterionic solubility profile of the molecule[2]. By recrystallizing the crude product in a hot 50% ethanol/water mixture, the unreacted precursor remains highly soluble in the mother liquor upon cooling, while the pure Ferron crystallizes out as pale prismatic crystals[2].

Q3: The yield of my sulfonation step is exceptionally low, and a sticky tar remains in the flask. How can I fix this? A: Tarry residues indicate localized overheating during the addition of 8-hydroxyquinoline to sulfuric acid. The dissolution is highly exothermic. Solution: Add the solid in small portions to the acid over 20 minutes while stirring continuously in an ice bath before applying the 120°C heating mantle.

Q4: What is the most reliable way to verify the purity of my synthesized Ferron? A: While melting point (approx. 269-270°C with decomposition) is a quick indicator, UV/Vis spectroscopy is the gold standard for this compound. Pure Ferron exhibits a sharp, characteristic ligand-to-metal charge transfer band when complexed with Fe(III). Additionally, FT-IR should show distinct sulfonate stretching (approx. 1198, 1168 cm⁻¹) and the absence of broad oxidation byproduct peaks[2].

V. References

  • Guanidinium 8-hydroxy-7-iodoquinoline-5-sulfonate monohydrate. Griffith University Research Repository. Available at:

  • Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications. IgMin Research. Available at:

  • 8-Hydroxy-7-iodo-5-quinolinesulfonic acid for spectrophotometric det. of Fe(III), ≥98.5%. Sigma-Aldrich. Available at:

  • Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. American Chemical Society (ACS). Available at:

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 8-Hydroxy-7-iodoquinolinesulphonic Acid (Ferron)

Welcome to the Application Support Center. 8-Hydroxy-7-iodoquinolinesulphonic acid—commonly known as Ferron, Loretin, or HIQSA—is a multifunctional tridentate chelating agent widely utilized in photometric metal determin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 8-Hydroxy-7-iodoquinolinesulphonic acid—commonly known as Ferron, Loretin, or HIQSA—is a multifunctional tridentate chelating agent widely utilized in photometric metal determination and as a high-affinity Fe(III) ligand in ferroxidase assays[1]. Despite its broad utility, researchers frequently encounter precipitation and poor dissolution in aqueous media.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic instructions. By understanding the thermodynamic and kinetic barriers to Ferron's solubility, you can implement self-validating protocols that ensure reliable, reproducible formulations for your downstream biological or analytical assays.

Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecule's quantitative parameters. Ferron is an amphoteric compound whose solubility is heavily dictated by the ionization state of its sulfonic acid and hydroxyl groups.

ParameterValue
Molecular Formula C9H6INO4S
Molar Mass 351.12 g/mol
pKa Values (25°C) pK1: 2.514 (Sulfonic); pK2: 7.417 (Hydroxyl)[2]
Aqueous Solubility (Cold) ~2 mg/mL (1 g / 500 mL)[2]
Aqueous Solubility (Boiling) ~5.8 mg/mL (1 g / 170 mL)[2]
Organic Solubility (DMSO) 58.33 mg/mL[3]
Appearance Light yellow to green crystalline powder[2]

Core Troubleshooting Guide & FAQs

Q1: Why does Ferron precipitate when added directly to my physiological assay buffer (pH 7.4)? Causality: Ferron possesses a strong crystal lattice stabilized by intermolecular hydrogen bonding and the "heavy atom effect" of its iodine substituent[3]. While its sulfonic acid group (pK1 = 2.514) should theoretically deprotonate at pH 7.4[2], adding the dry powder directly to a buffered solution fails to overcome the initial lattice energy at room temperature. Furthermore, the dissolution of the acidic powder causes a localized pH drop at the solid-liquid interface, keeping the bulk of the material in its less soluble, protonated state. Solution: Never add dry Ferron powder directly to a neutral buffer. You must either pre-dissolve the compound in a highly polar aprotic solvent (like DMSO) or use a strong base titration method to fully deprotonate the sulfonic acid group before adjusting to your final working volume.

Q2: I need a highly concentrated stock solution (>10 mg/mL) for high-throughput screening. Water is failing. What is the best solvent? Causality: The maximum aqueous solubility of Ferron in cold water is severely limited to approximately 2 mg/mL[2]. To achieve high concentrations, you must bypass aqueous ion-dipole interactions and instead disrupt the hydrogen bonding network of the crystal lattice directly. Solution: Utilize 100% anhydrous Dimethyl Sulfoxide (DMSO). The reported solubility of Ferron in DMSO is 58.33 mg/mL[3]. Because kinetic dispersion can be slow, applying ultrasonic treatment and gentle heating (up to 60°C) is required to reach maximum saturation[3].

Q3: My cellular assay is highly sensitive to DMSO toxicity. How can I prepare a purely aqueous solution at 5 mg/mL? Causality: To exceed the natural cold-water solubility limit without organic solvents, you must exploit the ionizable sulfonic acid group. By raising the pH significantly above 2.51, the molecule forms a negatively charged sulfonate ion, which disrupts the crystal lattice and drastically increases solubility via water-ion interactions[3]. Solution: Co-formulate the powder with a mild base. Historically, pharmaceutical-grade Ferron (known as Chiniofon) was formulated as a mixture of 80% Ferron and 20% sodium bicarbonate (NaHCO3)[2]. The addition of NaHCO3 induces effervescence (CO2 release) and drives the formation of the highly soluble sodium salt of Ferron.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. If the validation checkpoints fail, do not proceed to your downstream application.

Protocol A: Preparation of 50 mg/mL Stock Solution in DMSO (Organic Route)

Use this protocol when high concentrations are needed and downstream assays can tolerate up to 1% final DMSO concentration.

  • Weighing: Accurately weigh 50.0 mg of 8-Hydroxy-7-iodoquinolinesulphonic acid powder into a glass scintillation vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex the suspension vigorously for 60 seconds. The mixture will initially appear as a thick, opaque slurry.

  • Thermal & Ultrasonic Treatment: Place the vial in an ultrasonic water bath set to 60°C. Sonicate for 10 to 15 minutes to provide the kinetic energy necessary to break the crystal lattice[3].

  • Validation Checkpoint: Remove the vial and inspect it against a light source. The solution must be a clear, light yellow-to-orange liquid with absolutely no particulate matter. If turbidity persists, continue sonication in 5-minute increments.

  • Storage: Store the stable stock at 2-8°C. Protect from light.

Protocol B: Preparation of 5 mg/mL Aqueous Working Solution via Base Titration

Use this protocol for in vivo studies or cell-based assays where organic solvents are strictly prohibited.

  • Suspension: Suspend 50.0 mg of Ferron in 8.0 mL of ultra-pure cold water.

  • Base Addition: Slowly add 0.1 M NaOH dropwise (Alternatively, add 12.5 mg of Sodium Bicarbonate to mimic the 80/20 Chiniofon ratio[2]) while continuously stirring with a magnetic bar.

  • pH Monitoring: Monitor the pH continuously. As the pH crosses 6.5–7.0, the deprotonation of the sulfonic acid group will trigger rapid dissolution.

  • Volume Adjustment: Once the solution is completely clear, carefully titrate the pH back to your physiological target (e.g., pH 7.4) using dilute HCl, and adjust the final volume to 10.0 mL with water or your target assay buffer.

  • Validation Checkpoint: The final formulation must transition from a turbid yellow suspension to a completely transparent liquid. Any residual cloudiness indicates incomplete deprotonation, requiring slight pH elevation before final volume adjustment.

Formulation Decision Workflow

To streamline your experimental setup, use the following logical workflow to determine the optimal dissolution strategy based on your target concentration.

FerronSolubilityWorkflow Start Ferron Dissolution Required CheckConc Determine Target Concentration Start->CheckConc HighConc High Conc. Stock (>10 mg/mL) CheckConc->HighConc LowConc Low Conc. Working (<1 mg/mL) CheckConc->LowConc DMSO Dissolve in 100% DMSO (Up to 58.33 mg/mL) HighConc->DMSO Aqueous Suspend in Cold Water LowConc->Aqueous Boil Alternative: Dissolve in Boiling Water (1g/170mL) LowConc->Boil HeatSonicate Apply Sonication & Warm to 60°C DMSO->HeatSonicate StableStock Stable Organic Stock (Store at 2-8°C) HeatSonicate->StableStock BaseAdd Add 20% NaHCO3 or NaOH (Deprotonate Sulfonic Group) Aqueous->BaseAdd StableAqueous Stable Aqueous Solution (pH > 7.0) BaseAdd->StableAqueous Boil->StableAqueous StableStock->StableAqueous Dilute in Assay Buffer (e.g., 1:100)

Decision tree for 8-Hydroxy-7-iodoquinolinesulphonic acid dissolution based on concentration.

References

  • [3] Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications | Chemistry. IgMin Research.

  • [2] ferron(analyticalreagent) - Physico-chemical Properties. ChemBK.

  • [1] Molecular Aspects of a Robust Assay for Ferroxidase Function of Ceruloplasmin. ACS Publications.

Sources

Troubleshooting

interference from other ions in 8-Hydroxy-7-iodoquinolinesulphonic acid-based assays

Introduction Welcome to the technical support guide for 8-Hydroxy-7-iodoquinolinesulphonic acid (8-HQSIA), commonly known as Ferron. This molecule is a versatile chelating agent widely used in spectrophotometric and colo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 8-Hydroxy-7-iodoquinolinesulphonic acid (8-HQSIA), commonly known as Ferron. This molecule is a versatile chelating agent widely used in spectrophotometric and colorimetric assays for the quantification of metal ions, most notably Aluminum (Al³⁺) and Iron (Fe³⁺).[1] Its utility stems from its ability to form stable, colored complexes with these ions.[2] However, the very property that makes Ferron useful—its reactivity with metal ions—also makes it susceptible to interference from other ions present in the sample matrix.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ionic interference in Ferron-based assays. Here, we will explore the fundamental principles of the assay, diagnose common problems, and provide validated protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: How does the 8-HQSIA (Ferron) assay work fundamentally?

The Ferron assay is based on the principle of chelation. 8-HQSIA is a bidentate ligand, meaning it can bind to a central metal ion at two points.[2] Specifically, the nitrogen atom of the quinoline ring and the oxygen from the adjacent hydroxyl group coordinate with a metal ion, like Al³⁺, to form a stable, colored complex.[2] The intensity of the color, which is measured using a spectrophotometer at a specific wavelength, is directly proportional to the concentration of the target metal ion in the sample.

Chelation_Reaction cluster_reactants Reactants cluster_product Product Metal Metal Ion (e.g., Al³⁺) Complex Stable, Colored Metal-Ferron Complex Metal->Complex Chelates with Ferron 3x Ferron Molecules (8-HQSIA) Ferron->Complex

Fig 1. Fundamental chelation reaction in a Ferron-based assay.
Q2: What is ionic interference and how does it affect my results?

Ionic interference occurs when non-target ions in the sample matrix react with Ferron or the target analyte, leading to inaccurate measurements.[3][4] This can manifest in two primary ways:

  • Positive Interference: An interfering ion also forms a colored complex with Ferron, absorbing light at or near the same wavelength as the target complex. This leads to an artificially high absorbance reading and an overestimation of the target ion's concentration.

  • Negative Interference: An interfering ion (anion or cation) may form a more stable, colorless complex with the target metal ion, preventing it from reacting with Ferron. This results in a lower absorbance reading and an underestimation of the target ion concentration.

Interference_Mechanisms cluster_positive Positive Interference cluster_negative Negative Interference Interfering_Ion_P Interfering Cation (e.g., Fe³⁺) False_Complex False Colored Complex Interfering_Ion_P->False_Complex Competes for Ferron Ferron_P Ferron Ferron_P->False_Complex Result_P Artificially High Absorbance False_Complex->Result_P Leads to Interfering_Ion_N Interfering Anion (e.g., Fluoride) Stable_Complex Stable, Colorless Complex Interfering_Ion_N->Stable_Complex Sequesters Target Ion Target_Ion_N Target Cation (e.g., Al³⁺) Target_Ion_N->Stable_Complex Result_N Artificially Low Absorbance Stable_Complex->Result_N Leads to

Fig 2. Mechanisms of positive and negative ionic interference.
Q3: Which ions are the most common culprits for interference?

The most significant interfering ion in assays for aluminum (Al³⁺) is typically ferric iron (Fe³⁺), as it also forms a strongly colored complex with Ferron.[5][6] Other metal ions like copper (Cu²⁺), manganese (Mn²⁺), and titanium (Ti⁴⁺) can also cause interference, though often to a lesser extent. Certain anions, such as fluoride and phosphate, are known to cause negative interference by forming highly stable complexes with aluminum.[5][6]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: My absorbance readings are unexpectedly high, and my blank/control samples show significant color.
  • Probable Cause: This is a classic sign of positive interference, most likely from contaminating Fe³⁺ ions in your sample or reagents.

  • Solution: Masking the Interfering Ion. The most effective strategy is to use a "masking agent." A masking agent selectively binds with the interfering ion, preventing it from reacting with Ferron, without affecting the target analyte.

Recommended Masking Agent for Iron (Fe³⁺): Ascorbic Acid

Ascorbic acid is highly effective because it reduces Fe³⁺ to Fe²⁺. The Fe²⁺ ion has a much lower affinity for Ferron, effectively eliminating its interference.[5][6]

Protocol 1: Iron Masking with Ascorbic Acid
  • Reagent Preparation: Prepare a 10% (w/v) solution of L-ascorbic acid in deionized water. Prepare this solution fresh daily, as it can oxidize over time.

  • Sample Preparation: To your sample aliquot (e.g., 1 mL), add a sufficient volume of the 10% ascorbic acid solution (e.g., 0.2 mL). The exact amount should be optimized, but this is a good starting point.[5]

  • Incubation: Gently mix and allow the solution to stand for at least 10-15 minutes at room temperature. This provides enough time for the complete reduction of Fe³⁺ to Fe²⁺.

  • Assay Procedure: Proceed with the addition of your pH buffer and Ferron reagent as per your standard assay protocol.

  • Validation: To confirm the effectiveness of the masking, run three control samples in parallel:

    • A standard sample containing only your target analyte (e.g., Al³⁺).

    • A spiked sample containing your target analyte and a known, high concentration of the interfering ion (e.g., Fe³⁺).

    • A masked spiked sample, prepared as per steps 2-3.

    The absorbance of the masked spiked sample should be nearly identical to that of the standard sample.

Problem 2: My results are inconsistent or lower than expected, especially in complex matrices.
  • Probable Cause: This may be due to negative interference from anions like fluoride or phosphate, or it could be a pH-related issue. The stability and formation of the metal-Ferron complex are highly dependent on pH.[7][8]

  • Solution: Strict pH Control and Sample Dilution.

The Critical Role of pH

The optimal pH for the Al³⁺-Ferron complex formation is typically in the range of 5.0 to 6.0.[7][9] At lower pH values, the hydroxyl group of Ferron is protonated, preventing efficient chelation. At higher pH values, the target metal ion (Al³⁺) can precipitate as aluminum hydroxide, making it unavailable to react with Ferron. Interfering ions also have their own optimal pH ranges for chelation. Therefore, maintaining a consistent and optimal pH with a robust buffer system is crucial for selectivity.[9]

Protocol 2: Optimizing and Controlling Assay pH
  • Buffer Selection: An acetate buffer (acetic acid/sodium acetate) is commonly used and effective for maintaining a pH between 3.6 and 5.6.[5]

  • pH Verification: Always measure the final pH of your reaction mixture after adding the sample, buffer, and all reagents. Do not assume the buffer alone will guarantee the final pH. Adjust with dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) if necessary.

  • Sample Dilution: If your sample matrix has a high buffering capacity or contains high concentrations of interfering anions, diluting the sample can be a simple and effective way to reduce their impact. Perform a dilution series to determine the optimal dilution factor where the interference effect is minimized while the target analyte signal remains strong.

Summary of Common Interferences and Mitigation Strategies
Interfering IonTarget Analyte(s)Type of InterferenceRecommended Mitigation StrategySource(s)
Iron (Fe³⁺) Aluminum (Al³⁺)Positive (forms colored complex)Add Ascorbic Acid to reduce Fe³⁺ to Fe²⁺.[5][6]
Copper (Cu²⁺) Al³⁺, Fe³⁺PositiveAdjust pH; use masking agents like thioglycolic acid.[5][10]
Titanium (Ti⁴⁺) Aluminum (Al³⁺)PositiveMaintain pH < 5.0; Ascorbic acid can also help mitigate.[6]
Fluoride (F⁻) Aluminum (Al³⁺)Negative (forms stable AlFₓ complex)Sample dilution; complexation with Boric Acid.[5]
Phosphate (PO₄³⁻) Aluminum (Al³⁺)Negative (forms insoluble AlPO₄)pH control; sample dilution.[11]

Master Workflow for Interference Troubleshooting

The following workflow provides a systematic approach to identifying and mitigating ionic interference in your Ferron-based assays.

Fig 3. Step-by-step workflow for troubleshooting ionic interference.

References

  • ResearchGate. (n.d.). Determination of 8-hydroxy-7-iodo-5-quinoline sulfonic acid (HIQSA) at renewable electrode with Sb2O3/MWCNT-TiO2 nanohybrid | Request PDF. Retrieved April 2, 2026, from [Link]

  • Ye, C., et al. (2009). Modified Ferron Assay for Speciation Characterization of Hydrolyzed Al(III): A Precise K Value Based Judgment. PubMed. Retrieved April 2, 2026, from [Link]

  • IgMin Research. (2026). Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications. Chemistry. Retrieved April 2, 2026, from [Link]

  • Khan, S., et al. (2024). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. PMC. Retrieved April 2, 2026, from [Link]

  • Gumińska, J., & Kłos, M. (2013). Reliability of ferronometry assays for aluminum speciation in pre-hydrolyzed coagulants. SciSpace. Retrieved April 2, 2026, from [Link]

  • ResearchGate. (n.d.). Characteristics of Simplified Ferron Colorimetric Solution and Its Application in Hydroxy–aluminum Speciation | Request PDF. Retrieved April 2, 2026, from [Link]

  • Chen, Y., & Chen, H. (1984). THE USES OF MASKING AGENTS IN CHELOMETRY(Ⅹ)——MALONIC ACID AS A SPECIFIC MASKING AGENT FOR ALUMINIUM. Chemical Journal of Chinese Universities. Retrieved April 2, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Effect of synthesis pH and EDTA on iron hexacyanoferrate for sodium-ion batteries. Retrieved April 2, 2026, from [Link]

  • O'Connell, J. D., et al. (2018). A Causal Model of Ion Interference Enables Assessment and Correction of Ratio Compression in Multiplex Proteomics. PMC. Retrieved April 2, 2026, from [Link]

  • ResearchGate. (2026). Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications. Retrieved April 2, 2026, from [Link]

  • ResearchGate. (2026). (PDF) Masking of iron and other interferences during the spectrophotometric analysis ofaluminum from soil samples using Alizarin Red S. Retrieved April 2, 2026, from [Link]

  • Liu, Z. D., & Hider, R. C. (2013). Nanoparticle and Iron Chelators as a Potential Novel Alzheimer Therapy. PMC. Retrieved April 2, 2026, from [Link]

  • Smith, G., et al. (2007). Proton-transfer compounds of 8-hydroxy-7-iodoquinoline-5-sulfonic acid (ferron) with 4-chloroaniline and 4-bromoaniline. PubMed. Retrieved April 2, 2026, from [Link]

  • ResearchGate. (n.d.). Differentiation of hydroxyl-aluminum species at lower OH/Al ratios by combination of 27Al NMR and Ferron assay improved with kinetic resolution | Request PDF. Retrieved April 2, 2026, from [Link]

  • ResearchGate. (n.d.). Suitable pH for each metal chelation | Download Scientific Diagram. Retrieved April 2, 2026, from [Link]

  • Leigh, M. J., & Miller, D. D. (1983). Effects of pH and chelating agents on iron binding by dietary fiber: implications for iron availability. The American Journal of Clinical Nutrition. Retrieved April 2, 2026, from [Link]

  • ResearchGate. (n.d.). Modified ferron assay for speciation characterization of hydrolyzed AI(III): A precise k value based judgment | Request PDF. Retrieved April 2, 2026, from [Link]

  • Sigel, A., et al. (Eds.). (2009).
  • Ismail, A. A. (2005). Interferences in Immunoassay. PMC. Retrieved April 2, 2026, from [Link]

  • Lechartier, B., et al. (2019). 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. PMC. Retrieved April 2, 2026, from [Link]

  • Fehér, B., et al. (2023). Photometric Determination of Trace Amounts of Aluminum in Nearly Saturated Rock Salt Solutions Used by Chlor-alkali Industry. Periodica Polytechnica Chemical Engineering. Retrieved April 2, 2026, from [Link]

  • Lundell, G. E. F., & Knowles, H. B. (1935). Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium. Journal of Research of the National Bureau of Standards. Retrieved April 2, 2026, from [Link]

  • O'Connell, J. D., et al. (2022). A causal model of ion interference enables assessment and correction of ratio compression in multiplex proteomics. bioRxiv. Retrieved April 2, 2026, from [Link]

  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved April 2, 2026, from [Link]

  • Agilent Technologies. (n.d.). Solving doubly charged ion interferences using an Agilent 8900 ICP-QQQ. Retrieved April 2, 2026, from [Link]

  • Selvan, C., et al. (2018). (PDF) An overview on interference in clinical immunoassays: A cause for concern. ResearchGate. Retrieved April 2, 2026, from [Link]

  • The Merck Index Online. (n.d.). 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid. Retrieved April 2, 2026, from [Link]

  • Gugała, M., et al. (2023). Effect of Biofortification with Iodine by 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid and 5-Chloro-7-iodo-8-quinolinol on the Chemical Composition and Antioxidant Properties of Potato Tubers (Solanum tuberosum L.) in a Pot Experiment. MDPI. Retrieved April 2, 2026, from [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Retrieved April 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of 8-Hydroxy-7-iodo-5-quinolinesulphonic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 8-Hydroxy-7-iodo-5-quinolinesulphonic acid. This guide is designed for researchers, medicinal chemists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Hydroxy-7-iodo-5-quinolinesulphonic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. We provide in-depth, field-proven insights into common challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Section 1: Synthesis Overview and Key Mechanisms

The synthesis of 8-Hydroxy-7-iodo-5-quinolinesulphonic acid is typically a two-step process starting from the commercially available 8-hydroxyquinoline. The strategy involves first blocking the highly reactive 5-position via sulfonation, which then directs the subsequent electrophilic iodination to the 7-position.

Synthetic Workflow

The overall synthetic pathway is summarized in the workflow diagram below. This process is designed to ensure high regioselectivity and yield.

Synthetic Workflow Start 8-Hydroxyquinoline Step1 8-Hydroxyquinoline- 5-sulfonic acid Start->Step1 Step 1: Sulfonation (H₂SO₄/SO₃) Final 8-Hydroxy-7-iodo-5-quinolinesulphonic acid Step1->Final Step 2: Iodination (e.g., I₂ / KI) Troubleshooting Iodination Problem Low Yield in Iodination Cause1 Poor Reagent Electrophilicity Problem->Cause1 Cause2 Suboptimal pH Problem->Cause2 Cause3 Incorrect Temp. or Time Problem->Cause3 Sol1 Use I₂ generated in situ (KI/KIO₃) or Iodine Monochloride (ICl) Cause1->Sol1 Solution Sol2 Introduce a buffer (e.g., Acetate) Ensure conditions allow for oxinate anion formation Cause2->Sol2 Solution Sol3 Gently heat (50-70°C) Monitor reaction by TLC/HPLC for completion Cause3->Sol3 Solution

Caption: Troubleshooting workflow for low yield in the iodination step.

Q4: I'm concerned about the formation of 5,7-diiodo products or other impurities. How can these be minimized?

A4: This is a valid concern in quinoline chemistry, but the synthetic strategy is specifically designed to prevent this.

  • Causality & Explanation: The primary reason for performing sulfonation first is to block the 5-position. The bulky and electron-withdrawing sulfonic acid group prevents a second electrophilic attack at this site, thus ensuring high regioselectivity for iodination at the 7-position. The main impurities are likely to be unreacted starting material or products from oxidative degradation.

  • Preventative Measures:

    • Confirm Complete Sulfonation: Before starting the iodination, ensure your starting material, 8-hydroxyquinoline-5-sulfonic acid, is pure and free of any 8-hydroxyquinoline. Any un-sulfonated starting material would readily di-iodinate to form 5,7-diiodo-8-hydroxyquinoline. [1] 2. Use Mild Conditions: Avoid overly harsh oxidizing agents or excessively high temperatures, which could lead to decomposition of the product. The target compound can be sensitive to heat and strong oxidizers. [2] 3. Control Stoichiometry: Use only a slight excess of the iodinating agent (e.g., 1.05-1.1 equivalents) to minimize potential side reactions.

Category: Purification and Analysis

Q5: My final product, 8-Hydroxy-7-iodo-5-quinolinesulphonic acid, is proving difficult to purify. What are the recommended methods?

A5: The high polarity of the product, due to the sulfonic acid and hydroxyl groups, can make purification challenging.

  • Causality & Explanation: The compound has limited solubility in many common organic solvents but is soluble in water. [3]This zwitterionic character complicates standard silica gel chromatography.

  • Purification Strategies:

    • Precipitation/Recrystallization: The most common method is purification by recrystallization from a large volume of hot water or an alcohol-water mixture. As the solution cools, the purified product should crystallize out.

    • Washing: After initial isolation by filtration, washing the crude solid extensively with cold deionized water can remove inorganic salts (like KI). A subsequent wash with a cold organic solvent like ethanol or acetone can remove less polar organic impurities.

    • Reverse-Phase Chromatography: If high-purity material is required and recrystallization is insufficient, preparative reverse-phase HPLC (C18 column) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is a viable, albeit more expensive, option.

Q6: What are the expected spectral characteristics for confirming the final product?

A6: Confirmation should be done using a combination of spectroscopic methods.

  • ¹H NMR: In a suitable solvent like DMSO-d₆, you should expect to see distinct aromatic protons. The proton at C6 will likely be a doublet, and the protons on the pyridine ring (C2, C3, C4) will appear in the downfield region. The absence of a signal for the H-7 proton and the presence of the remaining aromatic signals confirm the substitution pattern.

  • ¹³C NMR: The carbon spectrum will show the loss of one C-H signal and the appearance of a new quaternary carbon signal at a low field value, corresponding to the carbon atom (C7) bearing the iodine.

  • IR Spectroscopy: Look for characteristic peaks for the O-H stretch (broad, ~3400 cm⁻¹), S=O stretches from the sulfonic acid group (around 1030 and 1170 cm⁻¹), and C-I stretch (in the far IR region, ~500-600 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (351.12 g/mol ) should be observable, typically as [M-H]⁻ in negative ion mode ESI-MS.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals and should be performed with appropriate personal protective equipment (PPE) in a certified fume hood.

Protocol 1: Synthesis of 8-Hydroxyquinoline-5-sulfonic acid

This protocol is adapted from established industrial methods. [4][5]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 250g of fuming sulfuric acid (20% SO₃). Cool the flask in an ice/water bath.

  • Addition of Reactant: Slowly add 100g of 8-hydroxyquinoline in portions to the stirred, cold acid, ensuring the internal temperature does not exceed 60°C.

  • Reaction: After the addition is complete, remove the cooling bath and slowly heat the mixture to 115-120°C. Maintain this temperature with vigorous stirring for 3-4 hours.

  • Work-up: Allow the dark, viscous mixture to cool to room temperature. In a separate large beaker, prepare 1000g of crushed ice/water. Very slowly and carefully, pour the reaction mixture into the ice water with efficient stirring. A yellow precipitate will form.

  • Isolation: Cool the slurry to below 10°C and collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is no longer strongly acidic.

  • Drying: Dry the yellow solid in a vacuum oven at 60-70°C to a constant weight to yield 8-hydroxyquinoline-5-sulfonic acid.

Protocol 2: Synthesis of 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid (Ferron)

This protocol is based on common iodination procedures for activated aromatic systems. [1]

  • Reaction Setup: In a round-bottom flask, dissolve 50g of 8-hydroxyquinoline-5-sulfonic acid in 500 mL of deionized water. Gentle heating may be required. Add a solution of 25g of sodium bicarbonate in 100 mL of water to neutralize the sulfonic acid.

  • Iodinating Solution: In a separate beaker, prepare the iodinating agent. Dissolve 60g of potassium iodide (KI) in 150 mL of water, then add 45g of iodine (I₂). Stir until all the iodine has dissolved to form the triiodide solution.

  • Reaction: Slowly add the iodine solution to the stirred quinoline solution at room temperature over 30-45 minutes. The reaction mixture may darken. After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours.

  • Isolation: The product will precipitate from the reaction mixture. Cool the flask in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold 5% sodium thiosulfate solution to remove excess iodine, followed by several portions of cold deionized water.

  • Drying: Dry the product in a vacuum oven at 70°C. The final product, 8-Hydroxy-7-iodo-5-quinolinesulfonic acid, is typically an orange to yellow powder. [6]

Section 4: Data Summary

Table 1: Physicochemical Properties
PropertyValueSource(s)
Chemical Formula C₉H₆INO₄S[3][7]
Molecular Weight 351.12 g/mol [3][7]
CAS Number 547-91-1[3][7]
Appearance Yellow to orange powder/crystals[6]
Melting Point 269-270 °C (decomposes)[7]
Solubility Limited solubility in water, soluble in hot water.[3]
Storage Store at room temperature, stable.[7]

References

  • GuideChem. (n.d.). 5,7-Diiodo-8-hydroxyquinoline 83-73-8 wiki.
  • Taylor, P. B., & Robertson, P. W. (1975). Kinetics and mechanism of iodination of 8-hydroxyquinoline. Journal of the Chemical Society, Perkin Transactions 2, (3), 257-259.
  • Heacock, R. A., & Scott, J. R. (1969). The mechanism of the iodination of aminochromes. Canadian Journal of Chemistry, 47(13), 2349-2354.
  • Khalifa, M. M., et al. (2016). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives.
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-7-iodo-5-quinolinesulfonic acid.
  • Kiamuddin, M., & Choudhury, G. K. (1964). The 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 7(2), 98-102.
  • Google Patents. (2016). CN105622502A - Synthesis method of 8-hydroxyquinoline.
  • Al-busafi, S. N., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Mini-Reviews in Medicinal Chemistry, 18(11), 936-957.
  • Patsnap. (2018). CN107573281A - Preparation method of 8-hydroxyquinoline.
  • NIST. (n.d.). 8-Hydroxy-7-iodo-5-quinoline sulfonic acid.
  • Karimi-Maleh, H., et al. (2020). Determination of 8-hydroxy-7-iodo-5-quinoline sulfonic acid (HIQSA) at renewable electrode with Sb2O3/MWCNT-TiO2 nanohybrid.
  • BenchChem. (n.d.). Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide.
  • Wojtowicz, E. J. (1984). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 73(10), 1430-1433.
  • Zymalkowski, F., & Schauer, H. (1964). [SYNTHESIS OF 8-HYDROXY-QUINOLINE-7-ALDEHYDES]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 297(2), 108-117.
  • Al-busafi, S. N. (2014).
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Google Patents. (2016). CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Li, Z., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 17(16), 4066-4069.
  • Kiamuddin, M., & Choudhury, G. K. (1963). The 5-and 8-chlorination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 6(3), 153-156.
  • Cheméo. (n.d.). 8-Hydroxy-7-iodo-5-quinoline sulfonic acid.
  • Boruah, P., et al. (2022). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology, 12(1), 169-175.
  • Google Patents. (2014). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Kumar, A., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. International Journal of Medicinal Chemistry, 2012, 604925.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of quinoline-sulfonamide hybrids.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 7-Iodo-8-hydroxyquinoline-5-sulfonic acid.
  • BenchChem. (n.d.). In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol.
  • Roy, V. A. L., et al. (2004). Improvement in the environmental stability of tris(8-hydroxyquinoline) aluminum by substitution of sulphonic acid in 8-hydroxyquinoline ligand.
  • BenchChem. (n.d.). 8-Hydroxyquinoline: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development.
  • Serda, M., et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Molecules, 25(18), 4241.
  • Li, Z., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines.
  • Khalifa, M. M., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. Journal of Pure and Applied Microbiology, 8(Spl. Edn.), 629-640.
  • Liu, Y., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton Transactions, 50(2), 652-663.
  • TCI Chemicals. (n.d.). 8-Hydroxy-7-iodoquinoline-5-sulfonic Acid.
  • Smoleń, S., et al. (2023). Effect of Biofortification with Iodine by 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid and 5-Chloro-7-iodo-8-quinolinol on the Chemical Composition and Antioxidant Properties of Potato Tubers (Solanum tuberosum L.) in a Pot Experiment. Agronomy, 13(4), 1106.
  • BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • Al-busafi, S. N. (2014).
  • Al-Oran, A. F., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A, 5(1), 58-66.

Sources

Troubleshooting

enhancing the sensitivity of 8-Hydroxy-7-iodoquinolinesulphonic acid for trace metal analysis

Welcome to the Technical Support Center for 8-Hydroxy-7-iodo-5-quinolinesulfonic acid (commonly known as Ferron or HIQSA). As a Senior Application Scientist, I have designed this guide to move beyond basic operational ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Hydroxy-7-iodo-5-quinolinesulfonic acid (commonly known as Ferron or HIQSA). As a Senior Application Scientist, I have designed this guide to move beyond basic operational manuals. Trace metal quantification requires a deep understanding of the thermodynamic and kinetic environments of your chelating agents.

This guide addresses the most complex challenges in pushing the limits of detection (LOD) for Ferron-metal complexes, focusing on the causality behind experimental failures and providing self-validating workflows to ensure absolute scientific integrity.

Part 1: Solid-Phase Extraction (SPE) & Preconcentration Troubleshooting

Q: Why is my trace iron (Fe³⁺) recovery inconsistent when using Ferron-loaded anion-exchange resins? A: Inconsistent recovery during solid-phase extraction is rarely a resin defect; it is almost always a failure in thermodynamic pH control or incomplete kinetic desorption. Ferron binds strongly to 1 (such as Dowex 2X4) via its sulfonic acid group, leaving the hydroxyl and iodine groups free to chelate metals[1].

  • The Causality: At pH < 1.5, the protonation of Ferron's hydroxyl group prevents stable chelate formation with Fe³⁺. Conversely, at pH > 3.0, iron begins to form insoluble hydroxides that sterically compete with Ferron.

  • The Solution: Buffer your loading sample strictly to pH 2.2. During the elution phase, you must break the chelate bond completely. Using a reducing acid mixture (5% ascorbic acid in 0.5 M HCl) forces the reduction of Fe³⁺ to Fe²⁺. Because Ferron has a drastically lower affinity for Fe²⁺, the metal is quantitatively desorbed and primed for secondary spectrophotometric detection[1].

Q: How can I maximize the preconcentration factor for Palladium (Pd²⁺)? A: Palladium retention is strictly governed by the stoichiometric Ferron-to-resin loading ratio. If the resin is under-loaded, Pd²⁺ breakthrough occurs rapidly. If overloaded, steric hindrance between adjacent Ferron molecules prevents optimal tridentate metal-ligand interaction. Maintain a Ferron/resin loading ratio between 0.15 and 0.70 mmol/g to ensure quantitative retention[1].

Part 2: Optical Sensitivity & Room-Temperature Phosphorescence (RTP)

Q: My RTP signal for the Al³⁺-Ferron complex is weak and highly unstable in aqueous samples. How do I enhance it? A: Aqueous Room-Temperature Phosphorescence (RTP) is heavily quenched by 2[2].

  • The Causality: In a liquid state, collisions with solvent molecules and dissolved O₂ rapidly deplete the triplet state of the Al-Ferron complex via non-radiative vibrational decay.

  • The Solution: Transition to a Sol-Gel Entrapment strategy. Immobilizing the Al-Ferron chelate within a silica sol-gel matrix provides immense physical rigidity. This structural confinement restricts molecular vibration (shutting down non-radiative decay pathways) and shields the complex from bulk solvent quenchers, thereby drastically enhancing the relative RTP intensities and triplet lifetimes[2].

Part 3: Micellar Sensitization in Aqueous Assays

Q: I want to avoid time-consuming SPE steps. Can I increase the molar absorptivity of Ferron-metal complexes directly in solution? A: Yes, through micellar sensitization using cationic surfactants.

  • The Causality: The addition of a surfactant like 3 forms micelles that encapsulate the metal-Ferron complex[3]. This highly hydrophobic microenvironment reduces solvent-induced dipole interactions, hyperchromically shifting the absorbance and increasing the molar absorptivity to highly sensitive levels (often exceeding 3.2 × 10⁴ L·mol⁻¹·cm⁻¹)[3].

Quantitative Data: Sensitivity Enhancements

To assist in selecting the correct methodology for your assay, consult the performance metrics below:

Enhancement StrategyTarget AnalyteMechanistic ActionQuantitative Sensitivity Gain
Anion-Exchange SPE Fe(III), Pd(II)pH-selective chelation via sulfonic acid groupLOD reduced to 0.01 μg/mL; Recovery > 97%
Sol-Gel Entrapment Al(III), Ga(III)Rigid matrix restricts vibrational decayDetection limit for dissolved O₂ < 0.01 mg/L
Micellar Sensitization General Trace MetalsHydrophobic encapsulation via cationic surfactantsMolar absorptivity increased to ~3.2 × 10⁴ L·mol⁻¹·cm⁻¹

Experimental Protocols: Self-Validating Workflows

Protocol A: Fe³⁺ Preconcentration via Ferron-Loaded Dowex 2X4

This protocol utilizes a chemical state-change to validate successful execution.

  • Resin Preparation: Wash Dowex 2X4 resin (100-200 mesh, chloride form) with 1M HCl, followed by deionized water until neutral.

  • Ferron Loading: Pass a 0.01 M Ferron solution through the column until saturation is achieved. Wash with water to remove unbound Ferron.

  • Sample Loading: Adjust the aqueous trace metal sample strictly to pH 2.2 using a dilute HCl/KCl buffer. Pass through the column at a flow rate of 1.0 mL/min.

  • Matrix Wash: Flush the column with 10 mL of pH 2.2 buffer to remove non-chelated interferents.

  • Desorption: Elute the iron using 10 mL of 5% ascorbic acid in 0.5 M HCl.

  • Detection: Add o-phenanthroline to the eluate and measure absorbance at 510 nm.

Self-Validation Checkpoint: Before proceeding to the spectrophotometer, the eluate must turn distinctly red upon the addition of o-phenanthroline. If the solution remains colorless, the ascorbic acid reduction failed, meaning Fe³⁺ was not converted to the detectable Fe²⁺ state.

FerronWorkflow Sample Aqueous Sample (Trace Metals) pH pH Adjustment (pH 2.0-2.5) Sample->pH Resin Ferron-Loaded Anion Exchange Resin pH->Resin Chelation Wash Matrix Wash (Interference Removal) Resin->Wash Elution Desorption/Elution (Ascorbic Acid/HCl) Wash->Elution Reduction to Fe(II) Detection Spectrophotometric Detection Elution->Detection Signal Readout

Workflow for Ferron-based trace metal preconcentration and detection.

Protocol B: Sol-Gel Immobilization for Al-Ferron RTP

This protocol utilizes optical gating to validate matrix rigidity.

  • Precursor Mix: Mix tetraethyl orthosilicate (TEOS), ethanol, and 0.1 M HCl in a 1:4:1 molar ratio. Stir for 1 hour to initiate hydrolysis.

  • Ferron Doping: Add Ferron (final concentration 10⁻³ M) and the Al³⁺ standard directly to the sol.

  • Gelation & Aging: Cast the sol into optical cuvettes. Allow it to gel at room temperature for 48 hours, followed by thermal aging at 50°C for 1 week to form a rigid, porous monolith.

  • Measurement: Purge the measurement cell with N₂ gas to remove oxygen, then record the time-gated phosphorescence.

Self-Validation Checkpoint: Expose the deoxygenated sol-gel monolith to a 365 nm UV light source. It must exhibit a strong green/yellow phosphorescence. If phosphorescence is absent, oxygen quenching is still occurring, indicating an incomplete nitrogen purge or insufficient matrix aging (lack of rigidity).

SolGelRTP Precursor TEOS + Ethanol + HCl (Hydrolysis) Doping Add Ferron + Al(III) (Doping) Precursor->Doping Gelation Gelation & Aging (Porous Monolith) Doping->Gelation Immobilization Rigid Matrix Immobilization (Reduces Vibrational Decay) Gelation->Immobilization Structural Confinement Signal Enhanced RTP Signal (High Triplet Lifetime) Immobilization->Signal Shielding from O2

Sol-gel entrapment mechanism for enhancing Al-Ferron Room-Temperature Phosphorescence.

References

  • Title: Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron)
  • Title: Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron)
  • Title: Overview on hydrazones as spectrophotometric reagents Source: ScienceScholar URL

Sources

Optimization

preventing photodecomposition of 8-Hydroxy-7-iodoquinolinesulphonic acid during experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit laboratories struggling with irreproducible spectrophotometric data, failing metal-ion extraction assays, or unexplained cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit laboratories struggling with irreproducible spectrophotometric data, failing metal-ion extraction assays, or unexplained cellular toxicity. Often, the root cause is the mishandling of 8-Hydroxy-7-iodo-5-quinolinesulphonic acid (commonly known as Ferron, HIQSA, or Chiniofon).

While Ferron is an exceptional tridentate chelating agent, its iodo-substituent introduces a critical vulnerability: severe light sensitivity. This guide provides a mechanistic understanding and field-proven, self-validating protocols to ensure the photochemical integrity of your Ferron-based experiments.

Mechanistic Causality: Why Does Ferron Degrade?

To prevent degradation, you must first understand the underlying physical chemistry. The carbon-iodine (C-I) bond at the 7-position of the quinoline ring is highly susceptible to photodehalogenation.

  • Photoexcitation & Cleavage: When Ferron absorbs ultraviolet (UV) or high-intensity visible light, the photon energy exceeds the C-I bond dissociation energy. This leads to homolytic cleavage, ejecting the iodine atom and leaving behind a highly reactive aryl radical 1[1].

  • ROS Propagation: In the presence of dissolved oxygen, these aryl radicals rapidly react to form peroxyl radicals, ultimately generating reactive oxygen species (ROS) such as hydroxyl radicals 2[2].

  • Assay Interference: This degradation cascade destroys the molecule's ability to coordinate metal ions (e.g., Al³⁺, Nd³⁺, Fe³⁺) and alters its baseline optical properties, leading to false quantitative readings 3[3].

Diagnostic Troubleshooting Guide

If you suspect photodecomposition is compromising your assays, use the following diagnostic matrix to identify and correct the issue based on quantitative indicators.

Diagnostic SymptomQuantitative IndicatorMechanistic CauseCorrective Action
Baseline Drift Absorbance increase at 370–400 nmAccumulation of photoproducts and free iodineSwitch to amber glassware immediately; verify dark storage conditions.
Reduced Sensitivity >15% drop in metal-chelate phosphorescenceLoss of active tridentate chelating sites via ring degradationRemake solution under argon; avoid all UV/ambient light exposure.
Cellular Toxicity Elevated cell death in biological assaysROS generation (e.g., hydroxyl radicals) from photo-cleavageDegas buffers with Argon; incorporate ROS scavengers if assay permits.

Standard Operating Procedure (SOP): Self-Validating Handling Protocol

To guarantee experimental integrity, you must utilize a self-validating system —a protocol that inherently proves its own efficacy before you proceed to the main experiment. Implement the following step-by-step methodology for preparing Ferron solutions.

Step 1: Solvent Deoxygenation

  • Action: Prepare your solvent (e.g., NaAc-HAc buffer, pH 5.0) by purging it with high-purity Argon gas for 15 minutes prior to introducing the Ferron powder.

  • Causality: Dissolved oxygen acts as an electron acceptor for photo-induced aryl radicals. Argon displacement arrests the ROS propagation pathway, ensuring that even if a stray photon strikes the solution, the degradation chain reaction is starved of oxygen 4[4].

Step 2: Actinic Shielding (Preparation)

  • Action: Weigh and dissolve the Ferron powder exclusively under low-intensity red or yellow safe-light conditions, utilizing amber volumetric flasks.

  • Causality: High-energy photons (UV/Blue light) provide the activation energy required for C-I bond homolysis. Actinic shielding prevents the initial photoexcitation event.

Step 3: The Self-Validation Checkpoint

  • Action: Immediately upon dissolution, extract a 1 mL aliquot and measure the UV-Vis absorbance baseline (typically around 370 nm for the free ligand). Store the aliquot in a dark cuvette for 15 minutes and re-measure.

  • Validation Logic: A stable baseline ( Δ Abs < 0.005) validates that the solution is free of active radical propagation. If the baseline shifts or broadens, oxygen ingress or light damage has occurred during preparation. Do not proceed. Discard the batch and restart.

Step 4: Storage and Transfer

  • Action: Store the validated stock solution at 4°C in a light-tight, argon-flushed container. For flow-injection analysis (FIA) systems, utilize opaque PTFE tubing to prevent ambient light exposure during fluid transfer.

Frequently Asked Questions (FAQs)

Q: Can I use standard clear glassware if I work quickly? A: No. Photodehalogenation is an extremely rapid photochemical event. Even brief exposure to standard fluorescent laboratory lighting can initiate aryl radical formation. If oxygen is present, this degradation cascade continues to propagate even after the light source is removed.

Q: How does pH affect the photostability of Ferron? A: While Ferron is stable over a wide pH range, extreme acidic or basic conditions exacerbate its light sensitivity by promoting the hydrolysis of the quinoline ring or the cleavage of the sulfonic acid group 3[3]. Maintain strictly buffered conditions (e.g., pH 5.0) for optimal stability.

Q: My cell-based assay using Ferron is showing unexpected cytotoxicity. Could this be related to light exposure? A: Yes. The photodecomposition of Ferron generates hydroxyl radicals and other ROS. In biological assays, these radicals induce severe oxidative stress and lipid peroxidation, leading to cell death 2[2]. Ensure all incubations and handling steps are performed in the dark.

Pathway Visualization

Below is the logical workflow mapping the photodehalogenation cascade against our stabilization protocol.

FerronPhotodegradation Ferron 8-Hydroxy-7-iodoquinolinesulphonic Acid (Ferron) Light UV/Visible Light Exposure Ferron->Light Mishandling Shielding Actinic Shielding & Argon Purging Ferron->Shielding SOP Compliance Cleavage C-I Bond Homolytic Cleavage (Photodehalogenation) Light->Cleavage Radicals Aryl Radicals & ROS Generation Cleavage->Radicals + O2 Failure Assay Failure: Loss of Chelating Efficacy Radicals->Failure Success Stable Tridentate Chelation (Accurate Spectrophotometry) Shielding->Success

Logical workflow illustrating the photodehalogenation cascade of Ferron versus stabilization.

References

  • IgMin Research. Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications.3

  • MDPI. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms.1

  • PubMed. Hydroxyl radicals cause fluctuation in intracellular ferrous ion levels upon light exposure during photoreceptor cell death.2

  • Apollo Scientific. Safety Data Sheet: 8-Hydroxy-7-iodoquinoline-5-sulphonic acid.4

Sources

Reference Data & Comparative Studies

Validation

Immobilized vs. Free 8-Hydroxy-7-iodoquinolinesulphonic Acid (Ferron): A Comparative Guide for Advanced Chelation

8-Hydroxy-7-iodoquinolinesulphonic acid, widely known as Ferron or HIQSA, is a classic tridentate chelating agent. Its molecular architecture—featuring hydroxyl, sulfonic acid, and iodine functional groups—provides a ver...

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Author: BenchChem Technical Support Team. Date: April 2026

8-Hydroxy-7-iodoquinolinesulphonic acid, widely known as Ferron or HIQSA, is a classic tridentate chelating agent. Its molecular architecture—featuring hydroxyl, sulfonic acid, and iodine functional groups—provides a versatile platform for complexing transition metals. Historically, Ferron has been utilized as a free ligand in homogeneous liquid-phase extractions. However, modern analytical chemistry and materials science have driven a paradigm shift toward immobilized Ferron systems .

By anchoring Ferron onto solid supports such as alumina, anion-exchange resins, or silica gel, researchers can bypass the limitations of free ligands. This guide provides an in-depth technical comparison of immobilized versus free Ferron, detailing the mechanistic advantages, quantitative performance metrics, and field-proven experimental workflows.

Mechanistic Causality: Why Immobilize Ferron?

The transition from a homogeneous (free) to a heterogeneous (immobilized) state fundamentally alters the thermodynamic and kinetic behavior of the Ferron ligand.

  • Thermodynamic Stability & Steric Protection: In a free solution, Ferron-metal complexes are highly susceptible to displacement by competing chelators or matrix interferences. Immobilization creates a sterically protected microenvironment. When bound to a matrix like Purolite A-500 or DEAE-Sephadex, the local concentration of the ligand is maximized, driving the complexation equilibrium forward and enhancing overall complex stability[1].

  • Photophysical Enhancement for Optical Sensing: Free Ferron often exhibits weak fluorescence due to non-radiative decay pathways dominated by n–π* transitions. When immobilized, the rigidity of the matrix restricts intramolecular rotation. Upon metal coordination (e.g., with Cd²⁺), the lowest excited singlet state shifts from n–π* to π–π*, transforming a weakly fluorescent ligand into a highly emissive complex suitable for fluorosensors[2].

  • Phase Separation & Massive Preconcentration: Immobilization enables Solid-Phase Extraction (SPE) and flow-injection analysis. This allows massive sample volumes (e.g., 1000 mL) to be processed through a microcolumn, achieving preconcentration factors (up to 400-fold) that are thermodynamically and practically impossible in standard solvent-heavy liquid-liquid extractions[3].

Comparative Performance Analysis

The following table synthesizes quantitative data comparing the performance of free Ferron versus immobilized Ferron across key analytical parameters.

ParameterFree Ferron (Homogeneous Phase)Immobilized Ferron (e.g., Alumina / Resin)
Phase State Liquid phase (requires organic solvents)Heterogeneous solid phase (solvent-free loading)
Complex Stability Susceptible to displacement by competing ligandsEnhanced stability; protected microenvironment[1]
Preconcentration Factor Low (limited by solvent partition coefficients)High (e.g., up to 400-fold for Cr(III) speciation)[3]
Reusability Single-use; highly difficult to recoverHigh; fully regenerable via acidic elution[4]
Fluorescence Yield Weakly fluorescent (n–π* transitions dominant)Strongly fluorescent upon chelation (π–π* transitions)[2]
Detection Limits (Trace Metals) Moderate (e.g., >10 µg/L)Ultra-low (e.g., 0.32 µg/L for Cr, 1.06 µg/L for Fe)[3][4]
Primary Application Spectrophotometry, Cloud point extractionSolid-phase extraction (SPE), Optical Sensors, Scaffolds[5]

Workflow Visualization: Solid-Phase Extraction (SPE)

The most prominent application of immobilized Ferron is the preconcentration of trace metals via SPE. The workflow relies on precise pH control to toggle the ligand between its binding and releasing states.

G N1 Immobilized Ferron Synthesis N2 Column Conditioning (pH Optimization) N1->N2 N3 Sample Loading (Target Metal Chelation) N2->N3 Aqueous Sample N4 Matrix Washing (Interference Removal) N3->N4 Selective Binding N5 Acidic Elution (Metal Recovery) N4->N5 Purified Complex N6 Quantification (FAAS / ICP-OES) N5->N6 Concentrated Analyte N7 Regeneration (Reusability) N5->N7 Stripped Sorbent N7->N2 Cycle Repeat

Workflow for Solid-Phase Extraction (SPE) using Immobilized Ferron.

Experimental Methodology: Self-Validating SPE Protocol

The following protocol details the physical immobilization of Ferron onto alumina particles for the on-line separation and preconcentration of trace iron (Fe³⁺) or chromium (Cr³⁺) prior to Flame Atomic Absorption Spectrometry (FAAS)[3][4].

Phase 1: Sorbent Preparation
  • Suspension: Suspend 3.0 g of high-purity alumina powder in 50 mL of deionized water.

  • Ligand Addition: Add 0.3 g of free Ferron to the suspension.

  • pH Adjustment (Critical Causality): Adjust the pH of the suspension to strictly between 2.5 and 6.0 .

    • Why? At this moderately acidic pH, the alumina surface maintains a positive charge, facilitating strong electrostatic adsorption of the negatively charged sulfonate group of Ferron. This leaves the quinoline nitrogen and hydroxyl groups sterically free and oriented outward for target metal coordination[4].

  • Maturation: Stir continuously for 2 hours at room temperature. Filter the functionalized sorbent, wash with deionized water, and dry under a vacuum.

Phase 2: Microcolumn Packing & Conditioning
  • Packing: Pack 50–100 mg of the immobilized Ferron sorbent into a PTFE microcolumn.

  • Conditioning: Pass 10 mL of a buffer solution (pH 3.0–6.0) through the column.

    • Why? Conditioning establishes the optimal protonation state for the tridentate ligand, preventing premature elution of the metal and maximizing chelation efficiency during the loading phase.

Phase 3: Sample Loading & Self-Validation
  • Loading: Pump the aqueous sample (e.g., digested environmental water) through the column at a controlled flow rate of 2.0 mL/min.

  • Self-Validation Check: Collect the initial 5 mL of the column effluent and test it with a secondary colorimetric indicator (e.g., 1,10-phenanthroline for iron).

    • System Integrity: If color develops, the dynamic binding capacity of the column has been exceeded (or channeling has occurred), dictating an immediate reduction in sample flow rate or volume. A colorless effluent validates total retention.

Phase 4: Elution and Quantification
  • Washing: Wash the column with 5 mL of the conditioning buffer to flush out non-specifically bound matrix components (e.g., alkali earth metals).

  • Acidic Elution: Inject 300 µL of 5 mol/L HNO₃ (for Iron) or HCl (for Chromium) to elute the retained metals directly into the FAAS[3][4].

    • Why? The highly acidic eluent aggressively protonates the hydroxyl and quinoline nitrogen groups of Ferron. This breaks the metal-ligand coordination bonds, releasing the concentrated metal ions as a sharp peak while leaving the Ferron safely immobilized on the alumina support for the next cycle.

Advanced Frontiers: Beyond Preconcentration

While analytical preconcentration remains the primary use case, immobilized Ferron is pioneering new frontiers in biomedical engineering and materials science:

  • Biomedical Scaffolds & Wound Dressings: Ferron has recently been incorporated into electrospun polymeric nanofibers (e.g., chitosan/polyoxyethylene blends) to create single-dose wound dressings. Immobilization within the nanofiber matrix allows for a controlled, sustained release of the active agent, leveraging Ferron's inherent antimicrobial properties while actively promoting epithelialization and collagen deposition in wound beds[6].

  • Optical Oxygen Sensors: By immobilizing the Aluminum-Ferron complex within silica sol-gel matrices or strongly basic anion-exchange resins (like Dowex 1X2-200), researchers have developed highly sensitive room-temperature phosphorescent oxygen sensors with rapid response times and excellent reversibility[1].

References

  • Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron)
  • Source: Analyst (RSC Publishing)
  • Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron)
  • MultiSimplex optimization of on-line sorbent proconcentration and determination of iron by FI-AAS and microcolumn of immobilized ferron Source: ResearchGate URL
  • Source: Taylor & Francis (Talanta)
  • Single-Dose Electrospun Nanoparticles-in-Nanofibers Wound Dressings with Enhanced Epithelialization, Collagen Deposition, and Granulation Properties Source: ACS Applied Materials & Interfaces URL

Sources

Comparative

cross-reactivity of 8-Hydroxy-7-iodoquinolinesulphonic acid with various metal ions

Title: Comparative Guide: Cross-Reactivity and Selectivity of 8-Hydroxy-7-iodoquinolinesulphonic Acid (Ferron) in Metal Ion Analysis Executive Summary 8-Hydroxy-7-iodo-5-quinolinesulfonic acid (commonly known as Ferron o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Cross-Reactivity and Selectivity of 8-Hydroxy-7-iodoquinolinesulphonic Acid (Ferron) in Metal Ion Analysis

Executive Summary

8-Hydroxy-7-iodo-5-quinolinesulfonic acid (commonly known as Ferron or HIQSA) is a highly versatile chelating agent utilized extensively in the spectrophotometric determination of transition and post-transition metals. While its high molar absorptivity makes it a powerful analytical tool, its structural flexibility inherently leads to significant cross-reactivity among metal ions. This guide provides a critical comparison of Ferron against alternative reagents, profiles its cross-reactivity landscape, and establishes validated protocols for mitigating interferences in complex matrices.

Mechanistic Baseline: The Causality of Ferron's Cross-Reactivity

To understand Ferron's cross-reactivity, one must analyze its molecular architecture. As a halogenated, sulfonated derivative of 8-hydroxyquinoline, Ferron possesses three critical functional features:

  • Sulfonic Acid Group (-SO₃H): Imparts high aqueous solubility, allowing for homogeneous phase reactions without the need for organic extraction (a significant advantage over the parent compound, 8-hydroxyquinoline)[1].

  • Iodine Atom (-I): The heavy iodine atom at the 7-position increases the acidity of the neighboring hydroxyl group and enables room-temperature phosphorescence (RTP) through the heavy-atom effect[1].

  • Chelation Cavity (O, N): Ferron acts as a bidentate (and sometimes tridentate) ligand, coordinating metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group[1].

This coordination geometry is highly stable but inherently promiscuous. Because the O-N bite angle accommodates a wide range of ionic radii, Ferron forms 5- or 6-membered chelate rings with Al(III), Fe(III), Mo(VI), U(VI), and Pd(II)[1][2]. Consequently, cross-reactivity is not an anomaly but a fundamental thermodynamic feature of the reagent.

Comparative Performance Analysis

When selecting a spectrophotometric reagent, researchers must balance sensitivity (molar absorptivity) with selectivity. Table 1 objectively compares Ferron with common alternatives to guide reagent selection based on the target analyte and matrix complexity.

Table 1: Spectrophotometric Performance and Cross-Reactivity Profiles

ReagentTarget AnalyteAbsorbance Max (λ max)Molar Absorptivity (ε)Primary Cross-Reactivity / Interferences
Ferron Al(III)366 nm7,940 L/mol·cmFe(III), Cu(II), Zr(IV)[3]
Ferron Fe(III)~600 nm~3,500 L/mol·cmAl(III), V(V), Ti(IV)[4]
Ferron Mo(VI)380 nm (Extracted)VariableZr(IV), Pd(II)[2]
8-Hydroxyquinoline Broad~390 nm~6,000 L/mol·cmAlmost all transition metals
1,10-Phenanthroline Fe(II)510 nm11,100 L/mol·cmCu(II), Ni(II)[5]

Expert Insight: Ferron is superior to 8-hydroxyquinoline in aqueous systems due to its solubility and distinct pH-dependent speciation. However, for isolated Iron determination, 1,10-phenanthroline offers higher sensitivity and avoids Aluminum cross-reactivity entirely[4][5].

Profiling and Mitigating Specific Interferences

The most severe cross-reactivity encountered with Ferron is the mutual interference between Aluminum and Iron.

  • The Al/Fe Overlap: Ferron is a dibasic acid (H₂A) that dissociates to HA⁻ and A²⁻. At pH 5.0–5.2, the HA⁻ species predominates and reacts rapidly with Al(III) to form a complex absorbing at 366 nm[3]. However, Fe(III) also reacts strongly with Ferron in this pH range, creating a massive background absorbance that invalidates the Al(III) measurement.

  • Molybdenum and Uranium Extraction: When using Ferron to extract Mo(VI) or U(VI) into organic solvents (e.g., with tribenzylamine or tridodecylamine), Zr(IV) and Pd(II) are co-extracted and interfere[2][6].

  • Mitigation Strategy (Masking): To resolve the Al/Fe cross-reactivity, a self-validating masking system must be employed. Fe(III) is reduced to Fe(II) using hydroxylamine hydrochloride. Fe(II) does not react with Ferron; instead, it is selectively complexed by 1,10-phenanthroline[5]. This shifts the iron absorbance to 510 nm, leaving the 366 nm window clear for Al-Ferron quantification.

Experimental Protocol: Simultaneous Determination of Al and Fe

This protocol provides a self-validating workflow to eliminate cross-reactivity when analyzing mixed Al/Fe samples.

Reagents Required:

  • Ferron Reagent: 0.2% w/v Ferron in sodium acetate/acetic acid buffer (pH 5.2).

  • Reducing Agent: 10% w/v Hydroxylamine hydrochloride.

  • Masking Agent: 0.5% w/v 1,10-Phenanthroline in water.

Step-by-Step Methodology:

  • Reagent Aging (Critical Causality Step): Mix the Ferron reagent with the hydroxylamine solution. Why? Hydroxylamine gradually alters the chemical species of Ferron. To ensure a stable baseline and consistent molar absorptivity (which shifts to 10,500 L/mol·cm at 362 nm), the mixed reagent must be aged for at least 5 days prior to use[3].

  • Sample Preparation: Aliquot 10 mL of the aqueous sample into a 50 mL volumetric flask. Add 5 mmol HCl to ensure all polymeric metal species are broken down into reactive monomers.

  • Reduction and Masking: Add 2 mL of the aged Hydroxylamine/Ferron reagent, followed immediately by 2 mL of the 1,10-Phenanthroline solution.

  • Incubation: Allow the solution to stand for 15 minutes. This ensures complete reduction of Fe(III) to Fe(II) and subsequent complexation by phenanthroline[5].

  • Spectrophotometric Validation:

    • Measure absorbance at 362 nm against a reagent blank. This quantifies the Al-Ferron complex (free from Fe interference).

    • Measure absorbance at 510 nm against the same blank. This quantifies the Fe(II)-Phenanthroline complex.

  • System Validation (Control): Spike a known concentration of pure Fe(III) into an Al(III) standard. If the masking is successful, the absorbance at 362 nm will remain identical to the unspiked Al(III) standard, proving the system is self-validating.

Workflow Visualization

G Sample Mixed Metal Sample (Al³⁺, Fe³⁺, Zr⁴⁺) Ferron Add Ferron Reagent (pH 5.2) Sample->Ferron Interference Cross-Reactivity Detected (Overlapping Absorbance) Ferron->Interference Direct Measurement Masking Masking Strategy Hydroxylamine + 1,10-Phenanthroline Interference->Masking Resolve Overlap Separation Species Resolution Masking->Separation Al_Detect Al-Ferron Complex (Absorbance @ 362 nm) Separation->Al_Detect Fe_Detect Fe(II)-Phenanthroline (Absorbance @ 510 nm) Separation->Fe_Detect

Workflow for resolving Ferron cross-reactivity in mixed Al/Fe samples using selective masking.

References

  • IgMin Research - Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications. Available at:[Link]

  • CORE - Ferron as an Analytical Reagent for Extractive Separation of Molybdenum. Available at: [Link]

  • ResearchGate - Species distribution of polymeric aluminium-ferrum - Timed complexation colorimetric analysis method of Al-Fe-Ferron. Available at: [Link]

  • UMass - Chapter XVII: Light-Scattering and Molecular Spectrophotometry. Available at: [Link]

  • AKJournals - Spectrophotometric determination of uranium(VI) with 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron). Available at: [Link]

  • Asian Journal of Research in Chemistry - Iron Determination - A Review of Analytical Methods. Available at: [Link]

Sources

Validation

comparing the antifungal activity of 8-Hydroxy-7-iodoquinolinesulphonic acid with commercial fungicides

An in-depth technical comparison guide designed for researchers, application scientists, and drug development professionals evaluating novel antifungal scaffolds. Executive Summary & Rationale The rising incidence of inv...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, application scientists, and drug development professionals evaluating novel antifungal scaffolds.

Executive Summary & Rationale

The rising incidence of invasive fungal infections, compounded by the emergence of multidrug-resistant strains, has necessitated the exploration of novel antifungal scaffolds beyond traditional azoles, polyenes, and echinocandins. The 8-hydroxyquinoline (8-HQ) core is a privileged chemical scaffold known for its broad-spectrum biological activities.

This guide objectively compares the antifungal efficacy and mechanistic profile of 8-Hydroxy-7-iodoquinolinesulphonic acid (commonly known as Ferron or Loretin) against commercial fungicide standards. By dissecting the pharmacodynamics of this halogenated 8-HQ derivative, we provide drug development professionals with actionable, self-validating experimental frameworks to evaluate its potential as a hit for antifungal drug design .

Mechanistic Divergence: 8-HQs vs. Commercial Standards

Understanding the exact molecular target of an antifungal agent is the cornerstone of rational drug design. 8-Hydroxy-7-iodoquinolinesulphonic acid operates via a fundamentally different pathway compared to standard commercial therapies.

  • Commercial Azoles (e.g., Fluconazole): Act as enzyme inhibitors. They target lanosterol 14α-demethylase, halting the synthesis of ergosterol, which leads to the accumulation of toxic sterol intermediates and fungistatic growth arrest.

  • Commercial Polyenes (e.g., Amphotericin B): Act as direct structural disruptors. They bind directly to existing ergosterol in the fungal membrane, forming pores that cause rapid ion leakage and fungicidal death.

  • 8-Hydroxy-7-iodoquinolinesulphonic acid: Acts via membrane functional disruption and metal chelation . Unlike polyenes, it does not bind directly to ergosterol. Unlike echinocandins, it does not target the cell wall. Instead, it compromises the functional integrity of the cytoplasmic membrane. Furthermore, its tridentate chelating ability (utilizing its hydroxyl, sulfonic acid, and iodine groups) sequesters essential transition metals like Cu²⁺ and Fe³⁺, disrupting metalloenzyme function and inducing severe intracellular oxidative stress .

Mechanism cluster_ferron 8-Hydroxy-7-iodoquinolinesulphonic Acid cluster_commercial Commercial Fungicides Ferron Ferron (Chelator) Metal Cu2+/Fe3+ Chelation Ferron->Metal Membrane Cytoplasmic Membrane Disruption Metal->Membrane Death Fungal Cell Death Membrane->Death Fluconazole Fluconazole (Azole) ErgSynth Inhibits Ergosterol Synthesis Fluconazole->ErgSynth ErgSynth->Death Amphotericin Amphotericin B (Polyene) ErgBind Binds Ergosterol (Pore Formation) Amphotericin->ErgBind ErgBind->Death

Figure 1: Mechanistic comparison of 8-Hydroxy-7-iodoquinolinesulphonic acid vs. Commercial Fungicides.

Quantitative Efficacy Comparison

The following table synthesizes the Minimum Inhibitory Concentration (MIC) data for 8-Hydroxy-7-iodoquinolinesulphonic acid against pathogenic yeasts and dermatophytes, benchmarked against a related 8-HQ derivative (Clioquinol) and commercial standards .

CompoundPrimary Mechanism of ActionMIC: C. albicans ATCC 18804MIC: M. canis MCA 01MIC: T. mentagrophytes TME 40
8-Hydroxy-7-iodoquinolinesulphonic acid Membrane Disruption / Chelation32 μg/mL256 μg/mL256 μg/mL
Clioquinol (8-HQ Reference) Cell Wall Damage0.25 μg/mL0.25 μg/mL0.50 μg/mL
Fluconazole (Commercial) Ergosterol Synthesis Inhibition0.5 - 2.0 μg/mL>16 μg/mL (Resistant)>16 μg/mL (Resistant)
Amphotericin B (Commercial) Ergosterol Binding / Pore Formation0.25 - 1.0 μg/mL0.5 - 2.0 μg/mL0.5 - 2.0 μg/mL

*Note: Commercial standard values represent typical clinical susceptibility breakpoints for comparative context.

While 8-Hydroxy-7-iodoquinolinesulphonic acid exhibits higher MIC values than standard polyenes, its high degree of tissue permeation and distinct non-ergosterol-dependent mechanism make it a highly valuable "hit" compound for structural optimization in overcoming azole-resistant dermatophytes .

Experimental Validation Protocols (Self-Validating Systems)

To definitively prove that 8-Hydroxy-7-iodoquinolinesulphonic acid targets the cytoplasmic membrane rather than the cell wall or ergosterol directly, researchers must employ orthogonal, self-validating assays. Do not rely on simple viability screens; utilize the following causality-driven protocols.

Protocol 1: Cellular Leakage Assay (Membrane Integrity)

Causality & Rationale: Intact fungal membranes strictly regulate intracellular contents. If a test compound compromises membrane functional integrity, intracellular macromolecules—specifically nucleic acids—will leak into the extracellular environment. Because nucleic acids absorb UV light strongly at 260 nm, quantifying the optical density (OD₂₆₀) of the supernatant provides a direct, measurable proxy for membrane rupture .

Self-Validating Controls:

  • Positive Control: Amphotericin B (6.25 μg/mL) or 2% SDS. Ensures the assay accurately detects known membrane rupture.

  • Negative Control: Untreated cells in buffer. Establishes the baseline physiological leakage threshold.

Step-by-Step Methodology:

  • Prepare a standardized fungal inoculum (e.g., 105 CFU/mL) in sterile PBS.

  • Treat the suspension with the MIC of 8-Hydroxy-7-iodoquinolinesulphonic acid (e.g., 32 μg/mL for C. albicans).

  • Incubate at 35°C on a rotary shaker.

  • Remove aliquots at specific time intervals (6h, 24h, 48h, 96h).

  • Centrifuge the aliquots at 10,000 × g for 5 minutes to pellet the intact cells and debris.

  • Transfer the supernatant to a UV-transparent quartz cuvette and measure absorbance at 260 nm using a spectrophotometer.

LeakageWorkflow Culture 1. Standardize Fungal Inoculum (10^5 CFU/mL) Treatment 2. Apply MIC of Ferron (+/- Controls) Culture->Treatment Incubation 3. Incubate & Aliquot (6h, 24h, 48h) Treatment->Incubation Centrifuge 4. Centrifuge & Filter (Isolate Supernatant) Incubation->Centrifuge Analysis 5. UV Spectrophotometry (OD at 260 nm) Centrifuge->Analysis Validation 6. Compare vs. Amphotericin B (Positive Control) Analysis->Validation

Figure 2: Cellular Leakage Assay Workflow for quantifying membrane integrity loss.

Protocol 2: Sorbitol Protection Assay (Cell Wall Target Elimination)

Causality & Rationale: To definitively rule out the fungal cell wall as the primary target. Fungal cells with damaged walls undergo rapid osmotic lysis. Sorbitol (0.8 M) acts as an osmotic stabilizer, preventing lysis even if the cell wall is destroyed. If the drug targets the cell wall, the addition of sorbitol will artificially rescue the cells, causing the observed MIC to increase significantly (≥4-fold). If the MIC remains unchanged, the cell wall is definitively ruled out as the target .

Self-Validating Controls:

  • Positive Control: Caspofungin (targets β-1,3-glucan synthesis). The MIC will shift drastically in the presence of sorbitol.

  • Negative Control: Amphotericin B (targets the membrane). The MIC will remain static.

Step-by-Step Methodology:

  • Prepare two sets of 96-well microtiter plates with RPMI 1640 medium.

  • Supplement one set of plates with 0.8 M sorbitol.

  • Perform serial microdilutions of 8-Hydroxy-7-iodoquinolinesulphonic acid in both plates.

  • Inoculate with standardized fungal suspensions and incubate for 2-7 days depending on the strain.

  • Read the MIC visually or via resazurin dye. An identical MIC across both plates confirms the compound does not target the cell wall.

Protocol 3: Ergosterol Binding Assay (Differentiating from Polyenes)

Causality & Rationale: To distinguish the membrane disruption mechanism of 8-HQs from the direct ergosterol binding of polyenes. By supplementing the test broth with exogenous ergosterol, we introduce a "molecular decoy." If the drug binds ergosterol to function, it will complex with the free exogenous sterol rather than the fungal membrane, neutralizing its efficacy and leading to a ≥4-fold increase in the observed MIC.

Self-Validating Controls:

  • Positive Control: Amphotericin B. Exogenous ergosterol will neutralize its efficacy, raising the MIC.

  • Negative Control: Fluconazole. Because it inhibits intracellular synthesis rather than binding existing ergosterol, its MIC remains unchanged.

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compound in RPMI 1640 medium.

  • Add exogenous ergosterol (dissolved in Tween 80/ethanol) to the test wells at varying concentrations (e.g., 50, 100, 200 μg/mL).

  • Inoculate the wells with the fungal strain and incubate.

  • Determine the MIC. For 8-Hydroxy-7-iodoquinolinesulphonic acid, the MIC does not shift, proving its membrane disruption is ergosterol-independent.

Conclusion for Drug Development

When compared to commercial fungicides, 8-Hydroxy-7-iodoquinolinesulphonic acid presents a highly desirable, orthogonal mechanism of action. By bypassing the ergosterol synthesis pathway (the primary mechanism of clinical resistance to azoles) and avoiding direct ergosterol binding (the source of severe nephrotoxicity in polyenes), this 8-HQ derivative induces fungal cell death through direct cytoplasmic membrane disruption and transition metal chelation. Its high epithelial permeation makes it a premier candidate for topical antifungal drug design targeting recalcitrant dermatophytoses.

References

  • Pippi, B., et al. "New insights into the mechanism of antifungal action of 8-hydroxyquinolines." Saudi Pharmaceutical Journal, 2019.[Link]

  • Pippi, B., et al. "Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design." Medical Mycology, 2017.[Link]

  • Ignatova, M., et al. "8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities." Polymers, 2021.[Link]

Comparative

The Analytical Strategist's Guide: Cost-Benefit Analysis of Ferron in Routine Fe/Al Analysis

As a Senior Application Scientist, I frequently evaluate the trade-offs between legacy colorimetric reagents and modern instrumental techniques. While high-throughput laboratories often default to Inductively Coupled Pla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the trade-offs between legacy colorimetric reagents and modern instrumental techniques. While high-throughput laboratories often default to Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) for metal quantification, these techniques inherently destroy the sample matrix, yielding only total metal concentrations[1].

For researchers in water treatment, soil science, and environmental monitoring, understanding the speciation of metals is often more critical than knowing their total mass. This is where 8-Hydroxy-7-iodoquinoline-5-sulfonic acid —commonly known as Ferron or Loretin—retains a specialized, highly valuable niche.

This guide provides an objective cost-benefit analysis of Ferron compared to alternative reagents (like 1,10-phenanthroline and ferrozine) and instrumental methods, supported by mechanistic causality and field-proven protocols.

Mechanistic Grounding: How Ferron Compares to Alternatives

Ferron is a bidentate complexing ligand that forms stable, water-soluble, and intensely colored complexes with metal ions. Its utility hinges on two unique chemical behaviors:

  • Direct Fe(III) and Al(III) Complexation: Unlike 1,10-phenanthroline and ferrozine, which selectively bind to Fe(II) and require the addition of reducing agents (such as hydroxylamine hydrochloride) to measure total iron[2], Ferron directly complexes with Fe(III) and Al(III)[1].

  • Spectral Overlap for Simultaneous Detection: The Fe-Ferron complex exhibits dual absorption maxima at 370 nm and 600 nm, whereas the Al-Ferron complex absorbs exclusively at 370 nm[1]. By measuring absorbance at both wavelengths, researchers can solve simultaneous equations to quantify both metals in a single aliquot[1].

  • Kinetic Differentiation of Aluminum: Ferron is the foundational reagent for the timed spectrophotometric speciation of aluminum[3]. Monomeric Al species react instantaneously with Ferron, while polymeric species (e.g., the Al₁₃ Keggin polycation) react slowly[4]. Colloidal Al does not react at all[5].

Cost-Benefit Analysis

The Benefits (ROI & Analytical Power)
  • Operational Speciation (High Value): Ferron enables the differentiation of monomeric ( Ala​ ), medium polymerized ( Alb​ ), and colloidal ( Alc​ ) aluminum species[5]. This provides a rapid, inexpensive alternative to 27Al -NMR spectroscopy for characterizing polyaluminum chloride (PACl) coagulants[4].

  • Workflow Consolidation: In soil science (e.g., analyzing Tamm's oxalate extracts), Ferron eliminates the need for parallel assays by allowing simultaneous Fe and Al determination[1].

  • CapEx Efficiency: The assay requires only a standard UV-Vis spectrophotometer, bypassing the massive capital expenditure ($50,000+) and high argon gas consumable costs associated with AAS or ICP systems[4].

The Costs & Limitations (Risk Factors)
  • Lower Sensitivity: For trace iron quantification, ferrozine is significantly more sensitive due to its higher molar absorptivity[6]. Ferron is better suited for macro-level routine analysis.

  • Matrix Interferences: High concentrations of transition metals like nickel, copper, or zinc can cause severe spectral interference at the 370 nm wavelength[1].

  • Kinetic Sensitivity: The Al-Ferron reaction is highly sensitive to pH, temperature, and reagent dosage. Deviations in the protocol can prematurely depolymerize Alb​ species, skewing speciation data[3].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of Ferron against standard alternatives to guide your reagent selection.

Analytical Method / ReagentTarget Metal(s)Speciation CapabilityPrimary WavelengthRelative SensitivityCapEx / Cost per TestKey Interferences
Ferron Al(III), Fe(III)Yes (Kinetic Al speciation)370 nm & 600 nmModerateLow / < $1.00High Ni, Cu, Zn[1]
1,10-Phenanthroline Fe(II)No (Requires reduction for Total Fe)510 nmModerateLow / < $1.00Strong oxidants, Cu²⁺, Co²⁺[2]
Ferrozine Fe(II)No (Requires reduction for Total Fe)562 nmHigh[6]Low / < $1.50Cu, Co, light sensitivity[2]
AAS / ICP-OES Total Al, Total FeNo (Destroys matrix)Element-specificVery HighVery High / > $15.00Matrix viscosity, spectral overlaps

Self-Validating Protocol: Al-Ferron Timed Spectrophotometry

To ensure trustworthiness, analytical protocols must be self-validating. The following workflow for aluminum speciation utilizes a mass-balance check to flag matrix interferences automatically.

Reagent Preparation
  • Ferron Reagent: Dissolve 8-hydroxy-7-iodoquinoline-5-sulfonic acid in a sodium acetate/acetic acid buffer.

    • Causality: Aluminum speciation is highly pH-dependent. The buffer strictly maintains the reaction at pH 5.0–5.2, arresting further sample hydrolysis and standardizing the complexation kinetics[4].

Kinetic Assay Steps
  • Baseline: Zero the UV-Vis spectrophotometer at 370 nm using a reagent blank.

  • Reaction Initiation: Inject a known volume of the aqueous sample into the Ferron reagent and mix rapidly (within 5 seconds).

  • Ala​ Measurement: Record the absorbance exactly at t=1 minute ( A1​ ).

    • Causality: Monomeric Al ( Ala​ ) reacts instantaneously (0–1 min)[5].

  • Alb​ Measurement: Allow the cuvette to incubate and record the absorbance at t=120 minutes ( A120​ ).

    • Causality: Medium polymerized Al species ( Alb​ ) require up to 120 minutes to fully complex with the reagent[5].

Mass-Balance Validation (The Trust Check)
  • Total Al Digestion: Subject a separate sample aliquot to acid digestion and measure Total Al via AAS or ICP.

  • Calculation:

    • Ala​∝A1​

    • Alb​∝(A120​−A1​)

    • Alc​=Total Al−(Ala​+Alb​)

    • Self-Validation Rule: If (Ala​+Alb​) exceeds the Total Al measured by AAS, the assay is invalid. This indicates a positive spectral interference (e.g., high Fe or Ni absorbing at 370 nm)[1], requiring sample pretreatment or matrix matching.

Workflow Visualization

FerronWorkflow Sample Aqueous Sample (Al/Fe Matrix) Buffer Add Ferron Reagent (pH 5.0-5.2 Buffer) Sample->Buffer Aliquot 1 TotalAl Acid Digestion + Total Al Assay Sample->TotalAl Aliquot 2 Measure1 Absorbance at 370 nm (t = 1 min) Buffer->Measure1 Rapid Mix Measure120 Absorbance at 370 nm (t = 120 min) Measure1->Measure120 Incubation Ala Ala (Monomeric Al) Calculated from t=1 min Measure1->Ala Alb Alb (Polymeric Al) Calculated from Δ(120m - 1m) Measure120->Alb Alc Alc (Colloidal Al) Total Al - (Ala + Alb) TotalAl->Alc Ala->Alc Alb->Alc

Caption: Kinetic workflow for operational aluminum speciation using the Ferron timed spectrophotometric assay.

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Validation

Inter-Laboratory Validation of 8-Hydroxy-7-iodoquinolinesulphonic Acid-Based Analytical Methods: A Comprehensive Comparison Guide

Executive Summary For decades, 8-Hydroxy-7-iodoquinoline-5-sulfonic acid (commonly known as Ferron ) has served as a critical chromogenic and complexometric reagent in analytical chemistry. Its unique structural properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, 8-Hydroxy-7-iodoquinoline-5-sulfonic acid (commonly known as Ferron ) has served as a critical chromogenic and complexometric reagent in analytical chemistry. Its unique structural properties—combining a bidentate chelating moiety with a sulfonic acid group for aqueous solubility—make it indispensable for metal speciation and pharmaceutical quantification. This guide provides an objective, data-driven comparison of Ferron-based analytical methods against modern alternatives (such as Al NMR, HPLC, and the Bratton-Marshall method), offering researchers and drug development professionals validated protocols and mechanistic insights.

Mechanistic Causality: The Chemistry of Ferron Assays

To trust an analytical method, one must understand the physical chemistry driving its signal generation. Ferron is primarily utilized in two distinct analytical paradigms: Kinetic Metal Complexation and Diazotization-Coupling .

A. Kinetic Differentiation of Metal Species (Aluminum Speciation)

In environmental and water treatment research, distinguishing between monomeric (Al ), polymeric (Al , such as the Al tridecamer), and colloidal (Al ) aluminum is critical for predicting toxicity and coagulation efficiency[1].

  • The Causality: The reaction between mononuclear Al and Ferron is thermodynamically favorable and kinetically rapid, completing within 1 minute[1]. In contrast, polynuclear Al species cannot bind Ferron directly. They must first undergo acid-catalyzed depolymerization. This rate-limiting decomposition step allows analysts to temporally separate the absorbance signals (measured at 364 nm) of Al and Al [2]. Colloidal Al remains unreactive, allowing for speciation by subtraction[3].

G Al_Mono Monomeric Al (Ala) Ferron Ferron Reagent (8-Hydroxy-...) Al_Mono->Ferron Al_Poly Polymeric Al (Alb / Al13) Al_Poly->Ferron Al_Coll Colloidal Al (Alc) Al_Coll->Ferron Det_Fast Instant Complexation (< 1 min) Ferron->Det_Fast Ala Det_Slow Slow Decomposition (1 - 120 min) Ferron->Det_Slow Alb Det_None No Reaction Ferron->Det_None Alc UV UV-Vis Absorbance (364 nm) Det_Fast->UV Det_Slow->UV

Kinetic differentiation of aluminum species using Ferron-based timed spectrophotometry.
B. Electrophilic Aromatic Substitution (Pharmaceutical Assays)

In pharmaceutical quality control, Ferron is used to quantify drugs containing primary aromatic amines, such as Sulfacetamide Sodium [4].

  • The Causality: Sulfacetamide reacts with nitrous acid (generated in situ from NaNO and HCl) to form a highly reactive electrophilic diazonium ion[4]. Ferron acts as a robust coupling component. When the environment is shifted to an alkaline pH, Ferron's hydroxyl group is deprotonated, strongly activating the quinoline ring. The diazonium ion attacks this electron-rich ring, yielding a highly conjugated, water-soluble azo dye with a distinct visible absorbance maximum at 490 nm, effectively bypassing UV interferences from formulation excipients[4].

G Drug Sulfacetamide Sodium (Primary Amine) Reagent1 NaNO2 + HCl (0-5 °C) Drug->Reagent1 Acidic Environment Diazonium Diazonium Salt Intermediate Reagent1->Diazonium Diazotization Ferron Ferron Reagent (Alkaline Medium) Diazonium->Ferron Coupling Reaction AzoDye Stable Azo Dye (λmax = 490 nm) Ferron->AzoDye Electrophilic Substitution

Diazotization and coupling pathway of sulfacetamide sodium with Ferron reagent.

Inter-Laboratory Validation & Comparison

Application 1: Hydroxy-Aluminum Speciation

Historically, the Ferron assay has been validated against Al Nuclear Magnetic Resonance (NMR) and the Aluminon method [2][3].

  • Ferron vs. Al NMR: While Al NMR provides direct structural confirmation of the Al Keggin polycation (via a distinct peak at 62.5 ppm), it suffers from low sensitivity, requiring highly concentrated samples that do not reflect real-world water treatment conditions[2]. Inter-laboratory studies demonstrate that the Ferron assay strongly correlates with NMR data for Al quantification, but offers superior sensitivity for dilute solutions[2].

  • Ferron vs. Aluminon: The Aluminon method is highly sensitive to temperature fluctuations and calcium interference[3]. Ferron exhibits a more moderate reaction rate, allowing for more precise kinetic modeling of the non-mononuclear fractions without arbitrary cutoff times[3].

Application 2: Sulfacetamide Sodium Quantification

For pharmaceutical dosage forms (e.g., eye drops), the Ferron diazotization method is validated against the standard Bratton-Marshall method (using N,N-diethyl-p-phenylenediamine) and HPLC [4].

  • Ferron vs. Bratton-Marshall: The Ferron method provides a comparable linear range (2–28 μg/mL) but utilizes a more stable coupling reagent. The resulting azo dye exhibits a high molar absorptivity ( L mol cm ), ensuring excellent sensitivity without the need for toxic organic solvent extraction[4].

Comparative Performance Data

Table 1: Analytical Performance of Aluminum Speciation Methods
ParameterFerron Timed Spectrophotometry Al NMR SpectroscopyAluminon Method
Target Species Al (Monomeric), Al (Polymeric)Al (Keggin), MonomersAl (Monomeric)
Limit of Detection (LOD) ~1.0 μM~1.0 mM (Low sensitivity)~0.5 μM
Matrix Interferences Fe (Requires masking/correction)Paramagnetic ions (Fe , Mn )High Ca concentrations
Equipment Cost Low (Standard UV-Vis)Very High (NMR Spectrometer)Low (Standard UV-Vis)
Throughput & Scalability High (Automated microplate compatible)Low (Time-consuming acquisitions)Medium (Strict temp control needed)
Table 2: Validation of Sulfacetamide Sodium Assays
Validation ParameterFerron Coupling Method[4]Bratton-Marshall (Standard)
Detection Wavelength ( ) 490 nm546 nm
Linear Dynamic Range 2.0 – 28.0 μg/mL1.25 – 75.0 μg/mL
Limit of Detection (LOD) 1.91 μg/mL0.50 μg/mL
Molar Absorptivity ( ) L mol cm L mol cm
Reagent Stability High (Stable in alkaline buffer)Moderate (Prone to oxidation)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to ensure reproducibility across different laboratories.

Protocol A: Simplified Ferron Assay for Al Speciation[2][3]

Use this protocol for dilute hydroxy-aluminum solutions where [Fe]/[Al] 0.05.

  • Reagent Preparation: Dissolve 2.0 g of 8-Hydroxy-7-iodoquinoline-5-sulfonic acid and 8.0 g of sodium acetate in 1 L of deionized water. Adjust to pH 5.0 using 0.1 M HCl.

    • Causality: The acetate buffer locks the pH at 5.0. If the pH drifts, the acid-catalyzed depolymerization rate of Al will fluctuate, invalidating the kinetic model.

  • Sample Mixing: Transfer 2.0 mL of the Al sample into a cuvette. Rapidly inject 5.0 mL of the Ferron reagent.

    • Causality: Maintaining a Ferron/Al molar ratio of >60:1 ensures pseudo-first-order kinetics. The absorbance becomes strictly a function of Al concentration, independent of reagent depletion[3].

  • Kinetic Measurement: Record absorbance at 364 nm immediately. Record the reading at min (represents Al ). Continue monitoring until the absorbance plateaus (typically min, representing Al

    • Al ).
    • Causality: The 1-minute mark captures the instantaneous coordination of free Al . The 120-minute mark ensures complete breakdown of polymeric structures[2].

Protocol B: Diazotization-Coupling Assay for Sulfacetamide[4]

Use this protocol for quantifying sulfacetamide sodium in raw powders or ophthalmic solutions.

  • Diazotization: To 1.0 mL of sulfacetamide solution (containing 2–28 μg), add 1.0 mL of 0.1 M HCl and 1.0 mL of 0.1% (w/v) NaNO . Incubate in an ice bath (0–5 °C) for 5 minutes.

    • Causality: The reaction must be kept near freezing. At room temperature, the highly unstable diazonium intermediate will spontaneously decompose into a phenol, releasing nitrogen gas and destroying the assay's linearity.

  • Coupling: Add 1.0 mL of 0.5% (w/v) Ferron reagent, followed immediately by 1.0 mL of 0.5 M Na CO to shift the medium to alkaline. Dilute to 10 mL with distilled water.

    • Causality: The alkaline Na CO environment deprotonates the hydroxyl group on the Ferron molecule. This donates electron density into the quinoline ring, vastly accelerating the electrophilic substitution by the diazonium salt[4].

  • Measurement: Allow 10 minutes for color development. Measure the absorbance at 490 nm against a reagent blank.

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Comparative

Comparative Applications of 8-Hydroxy-7-iodoquinolinesulphonic Acid (Ferron) and Its Analogs: A Technical Guide

Introduction: The Application Scientist's Perspective In the landscape of chelating agents and bioactive compounds, 8-Hydroxy-7-iodoquinolinesulphonic acid (commonly known as Ferron or HIQSA) occupies a unique and highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Application Scientist's Perspective

In the landscape of chelating agents and bioactive compounds, 8-Hydroxy-7-iodoquinolinesulphonic acid (commonly known as Ferron or HIQSA) occupies a unique and highly versatile niche. As a Senior Application Scientist, I frequently evaluate molecular tools not just for their theoretical binding affinities, but for their practical behavior in complex matrices—be it a soil extract, a hydroponic nutrient solution, or a biological tissue.

Ferron is a tridentate chelating agent derived from the 8-hydroxyquinoline core. By comparing Ferron to its structural analogs—such as Clioquinol (5-chloro-7-iodo-8-quinolinol) and 8-Hydroxyquinoline-5-sulfonic acid —we can decode how specific functional group substitutions (sulfonic acid vs. halogens) dictate solubility, reaction kinetics, and tissue permeation. This guide objectively compares the performance of Ferron and its analogs across analytical chemistry, agricultural biofortification, and biomedical drug design, providing validated experimental protocols to support your laboratory workflows.

Structural Mechanics & Rational Design

The utility of Ferron stems directly from its molecular architecture. The base 8-hydroxyquinoline structure provides strong metal-chelating capabilities. The addition of a sulfonic acid group at the 5-position drastically increases aqueous solubility, making it ideal for liquid chromatography, hydroponics, and aqueous spectrophotometry[1]. Conversely, the iodine atom at the 7-position enhances lipophilicity and biological activity, allowing it to interact with lipid bilayers in antifungal applications[2].

G Base 8-Hydroxyquinoline Core (Metal Chelation) Ferron Ferron (8-OH-7-I-5QSA) Amphiphilic Balance Base->Ferron Sulfonic Sulfonic Acid Group (Aqueous Solubility) Sulfonic->Ferron Iodine Iodine Substitution (Lipophilicity & Bioactivity) Iodine->Ferron App1 Analytical Sensors (Al/Fe Speciation) Ferron->App1 Immobilization App2 Agri-Biofortification (Iodine Delivery) Ferron->App2 Hydroponic Uptake App3 Antifungal Agents (Tissue Permeation) Ferron->App3 Topical Delivery

Caption: Structural logic of Ferron (8-OH-7-I-5QSA) and its translation into primary application domains.

Analytical Chemistry: Metal Speciation & Sensor Development

In environmental and analytical chemistry, distinguishing between monomeric and polynuclear metal species (like Aluminum and Iron) is critical. While reagents like Chrome Azurol S (CAS) and Aluminon are common, Ferron is often the superior choice for kinetic differentiation .

Causality in Reagent Selection: CAS reacts rapidly with monomeric Al but fails to react with polynuclear species like Keggin Al₁₃. Aluminon suffers from precision loss as solutions age. Ferron, however, exhibits a moderate reaction rate with Aluminum. This specific kinetic profile allows scientists to mathematically separate fast-reacting mononuclear Al from slow-reacting polynuclear Al by measuring absorbance over a 10-minute window[3][4]. Furthermore, Ferron can be easily immobilized onto anion-exchange resins (e.g., Purolite A-500) due to its negatively charged sulfonic group, enabling robust solid-phase sensors[1].

Table 1: Analytical Reagents Comparison for Aluminum Speciation
ReagentTarget SpeciesReaction KineticsKey AdvantageLimitation
Ferron Monomeric & Polynuclear AlModerateAllows kinetic modeling of Al fractionsLower absolute sensitivity than CAS
Chrome Azurol S (CAS) Monomeric Al onlyVery FastHigh sensitivity for trace Al³⁺Cannot detect Al₁₃ polymers
Aluminon Total AlSlowTraditional standardPoor precision in aged solutions
Protocol 1: Ferron-Timed Spectrophotometry for Al Speciation

This protocol utilizes Ferron's kinetic delay to quantify polynuclear Al fractions[3].

  • Reagent Preparation: Dissolve Ferron to a concentration of 2.85 mM and phenanthroline to 0.5 mM in deionized water. Store in darkness for 7 days to stabilize.

  • Buffer Preparation: Prepare a buffer containing 4.3 M Na-acetate and 1.44 M hydroxylamine.

  • Working Solution: Mix 25 mL of the Ferron reagent, 10 mL of Na-acetate buffer, and 10 mL of hydroxylamine. Adjust strictly to pH 5.2.

  • Assay Execution: Mix 50 μL of the environmental Al sample with 2 mL of the Ferron working reagent in a cuvette at 25–26 °C. Start the timer immediately.

  • Kinetic Measurement: Record absorbance at 363 nm continuously for 10 minutes.

  • Data Analysis: Monomeric Al reacts within the first 1-2 minutes. Calculate the concentration of polynuclear Al (e.g., Al₁₃) from the linear slope of the 5–10 minute absorbance segment.

Workflow Step1 Sample Prep (Al³⁺ & Al₁₃ Mixture) Step2 Ferron Reagent Addition (pH 5.2 Buffer) Step1->Step2 Step3 Kinetic Chelation (Time-dependent binding) Step2->Step3 Step4 Spectrophotometry (Absorbance @ 363 nm) Step3->Step4 Step5 Speciation Analysis (Slope extraction at 5-10 min) Step4->Step5

Caption: Step-by-step workflow for Ferron-timed spectrophotometry in metal speciation.

Agricultural Biofortification: Iodine Delivery Systems

Iodine deficiency is a global health challenge. Recent agronomic research has shifted toward biofortifying crops using iodoquinolines rather than standard inorganic salts like KIO₃.

Causality in Reagent Selection: When comparing Ferron (8-OH-7-I-5QSA) to its analog 5-chloro-7-iodo-8-quinolinol (5-Cl-7-I-8-Q) for hydroponic biofortification, solubility is the limiting factor. 5-Cl-7-I-8-Q is highly hydrophobic, making it difficult to maintain in aqueous nutrient solutions. Ferron's sulfonic acid group ensures complete solubility, leading to highly efficient root uptake and translocation into the edible leaves of crops like Kale, significantly increasing iodine content while simultaneously improving the plant's polyphenolic profile[5][6][7].

Table 2: Biofortification Efficacy in Potato Tubers (Solanum tuberosum L.)

Data synthesized from recent comparative pot experiments[6].

Treatment (10 μM)Iodine AccumulationPolyphenolic Profile (mg GAE/100g)Impact on Chlorides
Control 2.98 µg/kg197.31Baseline (423.59 mg/kg)
KIO₃ (Standard) 24.96 µg/kg~195.00Minimal change
Ferron (8-OH-7-I-5QSA) 24.48 µg/kg 233.33 (Improved) Reduced (264.92 mg/kg)
Protocol 2: Hydroponic Biofortification Workflow

Validated protocol for continuous iodine enrichment in leafy greens[5][7].

  • Seedling Establishment: Germinate seeds (e.g., Brassica oleracea) in vermiculite propagation trays until the 4–5 true leaf stage.

  • Nutrient Solution Setup: Prepare a baseline hydroponic solution (N-130, P-50, K-220 mg/L) adjusted to pH 5.70 with 38% nitric acid. Maintain Electrical Conductivity (EC) at 2.0 mS/cm.

  • Biofortification Initiation: Introduce Ferron (8-OH-7-I-5QSA) into the nutrient solution at a precise concentration of 10 μM.

  • Cultivation Cycle: Utilize an automated irrigation cycle (e.g., 1 minute every 5 minutes during daylight hours) to ensure continuous root exposure without waterlogging.

  • Extraction & Verification: Freeze-dry harvested leaves. Extract 0.2 g of tissue with 10 mL ddH₂O and 1 mL 25% Tetramethylammonium hydroxide (TMAH) at 90 °C for 3 hours. Centrifuge and analyze the supernatant for iodine accumulation.

Biomedical & Antifungal Drug Design

8-Hydroxyquinoline derivatives are well-documented antifungal agents. However, their pharmacodynamics vary wildly based on their functional groups.

Causality in Reagent Selection: Clioquinol (5-chloro-7-iodo-8-quinolinol) is highly lipophilic. When applied topically, it accumulates heavily in the superficial epithelial tissue, making it excellent for surface dermatophytes but poor for deep tissue infections. Conversely, 8-hydroxy-5-quinolinesulfonic acid lacks the iodine group, reducing its overall fungicidal potency. Ferron represents the optimal middle ground: its amphiphilic nature (lipophilic iodine + hydrophilic sulfonic acid) grants it a high degree of tissue permeation while maintaining strong fungicidal effects against M. canis and T. mentagrophytes[2].

Table 3: Antifungal Activity & Pharmacodynamics

Comparison of 8-hydroxyquinoline derivatives against fungal isolates[2].

CompoundMIC RangeTissue BehaviorPrimary Effect
Clioquinol 0.031–2 μg/mLEpithelial accumulation (Superficial)Fungicidal (T. mentagrophytes)
8-OH-5-quinolinesulfonic acid 1–512 μg/mLEpithelial accumulationFungicidal (M. canis)
Ferron (8-OH-7-I-5QSA) 2–1024 μg/mLHigh degree of deep permeation Fungicidal (Broad dermatophytes)

Conclusion & Selection Matrix

As demonstrated through experimental data, the choice between Ferron and its analogs should be dictated by the physical constraints of your assay:

  • Choose Ferron (8-OH-7-I-5QSA) when you require an amphiphilic balance: kinetic delays in metal speciation, aqueous solubility for hydroponic biofortification, or deep tissue permeation in topical drug design.

  • Choose Clioquinol when you need extreme lipophilicity for superficial antifungal accumulation.

  • Choose CAS when you need rapid, high-sensitivity detection of strictly monomeric metal ions.

References

  • Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron)
  • Hydrolysis and Speciation of Al Bound to Pectin and Plant Cell Wall Material and Its Reaction with the Dye Chrome Azurol S. Journal of Agricultural and Food Chemistry.
  • Speciation and Phytotoxicity of Mono-and Polynuclear Aluminum in Dilute Hydroxy-Aluminum Solutions. VTechWorks.
  • Iodine enriched kale (Brassica oleracea var. sabellica L.)
  • Effect of Biofortification with Iodine by 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid and 5-Chloro-7-iodo-8-quinolinol on the Chemical Composition and Antioxidant Properties of Potato Tubers (Solanum tuberosum L.) in a Pot Experiment. MDPI.
  • The Effects of Kale Biofortified with 8-Hydroxy-7-Iodo-5-Quinolinesulfonic Acid on Iodine Concentration in Various Tissues and Changes of Selected Thyroid-Regulated Biochemical Parameters in Blood Serum of Wistar R
  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology | Oxford Academic.

Sources

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